Product packaging for 6-Chloroquinazoline-2,4-diamine(Cat. No.:CAS No. 18671-95-9)

6-Chloroquinazoline-2,4-diamine

Cat. No.: B094355
CAS No.: 18671-95-9
M. Wt: 194.62 g/mol
InChI Key: ZMQPXDMCQOHVLV-UHFFFAOYSA-N
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Description

6-Chloroquinazoline-2,4-diamine (CAS 18671-95-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a quinazoline core substituted with chlorine and two amine groups, making it a key synthetic intermediate for constructing more complex molecules . The quinazoline-2,4-diamine structure is a privileged framework in pharmacology and appears in several approved drugs . This specific 6-chloro derivative is particularly valuable for researchers developing novel therapeutics. Its applications span multiple areas: Antiviral Research: The quinazoline-2,4-diamine core is the fundamental structure of Ziresovir, a potent fusion protein inhibitor that has reached Phase III clinical trials for the treatment of Respiratory Syncytial Virus (RSV) infection . Antimicrobial Development: This chemical series has been extensively evaluated for its potential in tuberculosis drug discovery, with studies showing bactericidal activity against both replicating and non-replicating M. tuberculosis . Furthermore, 6-substituted 2,4-diaminoquinazolines have demonstrated high in vitro potency against the malaria parasite Plasmodium falciparum , including pyrimethamine-resistant strains, by acting as inhibitors of dihydrofolate reductase (DHFR) . Chemical Synthesis: The chlorine atom at the 6-position allows for further functionalization via nucleophilic substitution, enabling researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies . Researchers will find this compound useful as a building block for synthesizing potential inhibitors and probing biological mechanisms. Always handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4 B094355 6-Chloroquinazoline-2,4-diamine CAS No. 18671-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinazoline-2,4-diamine
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InChI

InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPXDMCQOHVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919670
Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-95-9, 915402-35-6
Record name NSC82703
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Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
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Record name 6-chloroquinazoline-2,4-diamine
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Foundational & Exploratory

physical and chemical properties of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloroquinazoline-2,4-diamine for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 18671-95-9), a key heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectral profile, synthesis, and reactivity. By integrating field-proven insights and standard experimental protocols, this guide serves as an authoritative resource for leveraging this molecule in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors.

Core Chemical Identity and Structure

This compound is a substituted quinazoline that has garnered significant interest as a foundational structure in drug discovery. Its scaffold allows for versatile functionalization at the amino groups, making it a valuable starting point for creating libraries of bioactive compounds.[1]

Nomenclature and Identifiers

A consistent and accurate identification of a chemical entity is paramount for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2][3]
CAS Number 18671-95-9[2]
Molecular Formula C₈H₇ClN₄[2]
Molecular Weight 194.62 g/mol [2][4]
InChI Key ZMQPXDMCQOHVLV-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N[3]
Chemical Structure

The structural arrangement of this compound features a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 6 and two amino groups at positions 2 and 4. This configuration is crucial for its role as a pharmacophore.

G N1 N C8a C N1->C8a C2 C C2->N1 C2->N1 N2_sub NH₂ C2->N2_sub N3 N C4 C N3->C4 N3->C4 C4->C2 N4_sub NH₂ C4->N4_sub C4a C C4a->N3 C5 C C4a->C5 C4a->C8a C5->C4a H5 H C5->H5 C6 C C6->C5 C7 C C6->C7 Cl6_sub Cl C6->Cl6_sub C7->C6 H7 H C7->H7 C8 C C8->C7 H8 H C8->H8 C8a->C8 C8a->C8

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Summary of Properties

The table below consolidates available experimental and predicted data for this compound.

PropertyValueTypeSource
Physical Form Yellow SolidExperimental[2]
XlogP 1.6Predicted[3]
Storage Temp. 0-5 °CExperimental[2]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the yellow solid sample is completely dry and finely powdered.[2]

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Aqueous Solubility Determination

Causality: Solubility directly impacts bioavailability and formulation development. The presence of two basic amino groups and the quinazoline core suggests pH-dependent solubility.

Methodology (Shake-Flask Method):

  • Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Experimental Protocol: pKa Determination

Causality: The pKa values, which correspond to the ionization constants of the amino groups, are critical for predicting the compound's charge state at different physiological pHs. This influences receptor binding, membrane permeability, and solubility.

Methodology (Potentiometric Titration):

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogens. Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. Specialized software is often used to calculate the pKa from the inflection points of the first derivative of the curve.

  • Validation: The experiment should be repeated to ensure the results are consistent.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Insight: Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which serves as a molecular fingerprint. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[3]

Predicted Data:

  • Monoisotopic Mass: 194.03592 Da[3]

  • Adduct [M+H]⁺: m/z 195.04320[3]

  • Adduct [M+Na]⁺: m/z 217.02514[3]

Protocol (Electron Impact - EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.

  • Interpretation: Analyze the molecular ion peak (M⁺) to confirm the molecular weight. Study the fragmentation pattern to corroborate the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms.

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Given the presence of exchangeable amine protons (NH₂), DMSO-d₆ is a highly suitable solvent as it allows for the observation of these protons.

  • Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Chemical Shift (δ): Expect aromatic protons in the ~7.0-8.5 ppm region. The NH₂ protons will likely appear as a broad singlet, the position of which can be concentration-dependent.

    • Integration: The integral ratios should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H for the aromatic protons).

    • Splitting (Multiplicity): Analyze the coupling patterns (e.g., doublets, singlets) of the aromatic protons to confirm their positions on the chlorinated benzene ring.

  • ¹³C NMR Analysis: Identify the number of distinct carbon signals. Aromatic and quinazoline carbons will typically appear in the 110-160 ppm range.

  • Validation: Use 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Synthesis and Reactivity

This compound is a synthetic intermediate. Its synthesis generally follows established routes for quinazoline chemistry, and its reactivity is key to its utility as a scaffold.

Proposed Synthetic Pathway

A common and effective method for synthesizing the quinazoline-2,4-diamine core starts from an appropriately substituted aminobenzoic acid.[1] The pathway below is a logical and field-proven approach.

G start 2-Amino-5-chlorobenzoic acid reagent1 Urea Heat start->reagent1 intermediate1 6-Chloroquinazoline-2,4(1H,3H)-dione reagent2 POCl₃ Heat intermediate1->reagent2 intermediate2 2,4,6-Trichloroquinazoline reagent3 NH₃ (Ammonia) Solvent, Heat intermediate2->reagent3 product This compound reagent1->intermediate1 Cyclization reagent2->intermediate2 Chlorination reagent3->product Amination

Caption: Proposed workflow for the synthesis of this compound.

Protocol Steps:

  • Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures. This condensation reaction forms the pyrimidine ring, yielding 6-chloroquinazoline-2,4(1H,3H)-dione.[1]

  • Chlorination: The resulting dione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-dimethylaniline. This step converts the ketone groups into more reactive chloro groups, forming the key intermediate 2,4,6-trichloroquinazoline.[6]

  • Amination: The dichloro intermediate undergoes nucleophilic aromatic substitution (SₙAr) with ammonia (or an ammonia source). This reaction typically proceeds in a stepwise manner, with the more reactive C4-Cl being displaced first, followed by the C2-Cl, often requiring heat, to yield the final product, this compound.[7][8]

Chemical Reactivity

The primary utility of this compound in drug discovery stems from the reactivity of its two amino groups. These groups can act as nucleophiles, allowing for the attachment of various side chains through reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

This versatile reactivity enables the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Kinase Inhibitors

A primary application is in the development of kinase inhibitors. The 2,4-diaminoquinazoline core mimics the hinge-binding motif of ATP, allowing it to anchor effectively in the ATP-binding pocket of many kinases. The amino groups serve as crucial hydrogen bond donors.

G scaffold This compound (Core Scaffold) diversification Chemical Diversification (SₙAr, Acylation, etc.) scaffold->diversification Starting Material library Compound Library diversification->library Generates screening High-Throughput Screening (e.g., Kinase Assays) library->screening Input for hit Hit Compound screening->hit Identifies optimization Lead Optimization (Structure-Activity Relationship) hit->optimization Matures to candidate Drug Candidate (e.g., PAK4 Inhibitor) optimization->candidate Yields

Caption: Role of the scaffold in a typical drug discovery cascade.

Specifically, derivatives of 6-chloro-quinazoline-2,4-diamine have been synthesized and investigated as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), a target implicated in cancer cell proliferation and migration.[1] The chlorine at the 6-position can be used to modulate electronic properties or serve as a vector for further modification to explore interactions with specific sub-pockets of the kinase active site.

Other Therapeutic Areas

Beyond oncology, the quinazoline-2,4-diamine scaffold is found in agents developed for other indications. For instance, related compounds have been explored for their potential as antimalarial, antifungal, and anti-inflammatory agents, highlighting the broad therapeutic applicability of this heterocyclic system.[6][9][10]

Conclusion

This compound is a high-value chemical intermediate with well-defined structural features and versatile reactivity. Its physicochemical properties make it a suitable starting point for the synthesis of drug-like molecules. This guide has provided a consolidated resource of its known properties, along with standardized, actionable protocols for its characterization and synthesis. For drug discovery teams, a thorough understanding of this scaffold is the first step toward rationally designing the next generation of targeted therapeutics.

References

  • This compound (C8H7ClN4). (n.d.). PubChemLite.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry.
  • Spectral data of compound 5a-5m, 6a-6e. (n.d.). AWS.
  • Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. (n.d.). Lookchem.
  • 2,4-Quinazolinediamine, 5-chloro-. (n.d.). PubChem.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001). ACS Combinatorial Science.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • 6-Chloro-2,4-diphenylquinazoline. (n.d.). PubChem.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. (2023). ACS Omega.
  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. (1976). PubMed.
  • Electron Impact Mass Spectrometry (EI-MS). (n.d.). University of Wisconsin-Madison Chemistry Department.

Sources

An In-Depth Technical Guide to 6-Chloroquinazoline-2,4-diamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the structural features, detailed synthesis pathways, and the mechanistic underpinnings of its formation. Furthermore, it explores the established and potential applications of this quinazoline derivative, particularly its role as a scaffold for the development of targeted therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the chemistry and biological relevance of this compound.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic structure provides a rigid framework that can be readily functionalized to interact with a variety of biological targets. The 2,4-diaminoquinazoline substitution pattern, in particular, has proven to be a highly effective pharmacophore, leading to the development of several approved drugs and clinical candidates. These compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antihypertensive, and antimicrobial effects.

This compound, the subject of this guide, incorporates a key chloro substituent at the 6-position of the quinazoline ring. This halogenation can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also provide an additional point of interaction with target proteins, often enhancing binding affinity and selectivity. This guide will provide a detailed exploration of the synthesis and properties of this important building block.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for its key physical and chemical properties.

PropertyValueReference
IUPAC Name 6-chloro-2,4-quinazolinediamine[1]
CAS Number 18671-95-9[1]
Molecular Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol
Appearance Yellow Solid[1]
Purity Typically ≥95%[1]
Storage Temperature 0-5°C[1]

The structure of this compound, with its constituent atoms and their arrangement, is depicted below. The presence of the two amino groups at positions 2 and 4, and the chloro group at position 6, are the key functional features that dictate its reactivity and biological activity.

Synthesis Pathways and Methodologies

The synthesis of this compound is most commonly achieved through the cyclization of an appropriately substituted anthranilonitrile derivative. The most direct and widely utilized precursor is 2-amino-5-chlorobenzonitrile. This section will detail the primary synthetic route, including the reaction mechanism and a step-by-step experimental protocol.

Primary Synthetic Route: From 2-Amino-5-chlorobenzonitrile and Guanidine

The reaction of 2-amino-5-chlorobenzonitrile with guanidine (or its salt, such as guanidine hydrochloride) is a robust and efficient method for the construction of the this compound core. This one-pot reaction proceeds via a cyclocondensation mechanism.

  • Starting Material: 2-Amino-5-chlorobenzonitrile is the ideal starting material as it already contains the necessary aniline and nitrile functionalities in the correct ortho orientation, as well as the desired chloro-substituent at the eventual 6-position of the quinazoline ring.

  • Reagent: Guanidine serves as the source for the two amino groups and the C2 carbon of the quinazoline ring. Its high nucleophilicity and ability to form a stable six-membered ring make it an excellent choice for this transformation. The use of guanidine hydrochloride in conjunction with a base to liberate the free guanidine in situ is a common and practical approach.

  • Solvent: A high-boiling polar solvent such as ethanol or isopropanol is typically used to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

  • Temperature: The reaction is generally heated to reflux to overcome the activation energy of the cyclization step.

The reaction proceeds through a nucleophilic addition of the amino group of 2-amino-5-chlorobenzonitrile to one of the carbon atoms of guanidine, followed by an intramolecular cyclization and subsequent aromatization.

Synthesis_Mechanism

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or isopropanol)

  • Distilled water

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Preparation of Guanidine Free Base (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add an equimolar amount of a strong base, such as sodium ethoxide, to liberate the free guanidine. A precipitate of sodium chloride will form.

  • Reaction with 2-Amino-5-chlorobenzonitrile: To the ethanolic solution of guanidine, add 2-amino-5-chlorobenzonitrile.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then suspended in water.

  • Purification: The pH of the aqueous suspension is adjusted to be acidic with hydrochloric acid to dissolve the product. Any insoluble impurities are removed by filtration. The filtrate is then neutralized with a base, such as sodium bicarbonate, to precipitate the crude this compound.

  • Final Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a yellow solid.

Applications in Drug Development

The 2,4-diaminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby disrupting cancer cell signaling pathways.

This compound serves as a versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The 6-chloro substituent can enhance the binding affinity and selectivity of these inhibitors for their target kinases.

Biological_Application

Derivatives of this compound have been investigated as inhibitors of various kinases, including p21-Activated Kinase 4 (PAK4), which is implicated in cell migration, invasion, and proliferation in several types of cancer.[2] The development of selective PAK4 inhibitors is an active area of research, and the 6-chloro-2,4-diaminoquinazoline scaffold has emerged as a promising starting point for the design of such agents.[2]

Beyond its use in developing kinase inhibitors, the 2,4-diaminoquinazoline core has also been explored for other therapeutic applications, including as antimalarial and antibacterial agents.[3]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings and on the amino groups provide a unique fingerprint of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound. By comparing the retention time of the main peak with that of a known standard, and by determining the area percentage of the main peak, the purity can be accurately quantified.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino groups and the C=N and C=C bonds of the quinazoline ring system.

Conclusion

This compound is a valuable heterocyclic building block with a well-established role in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its synthesis from readily available starting materials via a robust cyclocondensation reaction makes it an accessible and attractive scaffold for further chemical exploration. The presence of the 6-chloro substituent provides a handle for modulating the pharmacological properties of its derivatives, offering opportunities for the design of more potent and selective therapeutic agents. This guide has provided a comprehensive overview of the structure, synthesis, and applications of this compound, intended to serve as a valuable resource for researchers and scientists in the field.

References

  • Zhang, M., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(19), 8046–8065.
  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821–828.
  • Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173–176.
  • [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (1991). Yao xue xue bao = Acta pharmaceutica Sinica, 26(11), 821–828.

Sources

The 6-Chloroquinazoline-2,4-diamine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline ring system represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, the 6-Chloroquinazoline-2,4-diamine scaffold has emerged as a particularly privileged core structure. Its unique electronic properties and spatial arrangement allow for versatile interactions with a range of biological targets, leading to potent anticancer, kinase inhibitory, and potential antimicrobial activities. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, delving into its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation. We will explore its prominent role as a kinase inhibitor, with a special focus on p21-activated kinase 4 (PAK4) and the epidermal growth factor receptor (EGFR), and discuss its potential as an antimicrobial agent. This document is intended to serve as a valuable resource for researchers and drug development professionals working to leverage the therapeutic potential of this remarkable scaffold.

Introduction: The Quinazoline Scaffold and the Significance of the 6-Chloro-2,4-diamine Substitution

Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring. This structural motif is present in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been approved for cancer treatment, primarily as kinase inhibitors[2].

The 2,4-diaminoquinazoline substitution pattern is a key feature that imparts significant biological activity, often facilitating crucial hydrogen bonding interactions within the active sites of target proteins[3]. The addition of a chloro group at the 6-position of the quinazoline ring further modulates the molecule's electronic and steric properties. This substitution can enhance binding affinity to target enzymes and improve pharmacokinetic properties, making the this compound scaffold a highly attractive starting point for the design of novel therapeutic agents[1][3].

Anticancer Activity: A Primary Focus on Kinase Inhibition

The most extensively documented biological activity of the this compound scaffold is its potent anticancer effect, primarily achieved through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of p21-Activated Kinase 4 (PAK4)

Mechanism of Action:

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors of Rho GTPases and are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling[3]. PAK4, a member of the group II PAKs, is frequently overexpressed in several cancers, including non-small cell lung cancer (NSCLC), and its increased expression is correlated with metastasis and poor prognosis[3]. Derivatives of the this compound scaffold have been identified as potent and selective inhibitors of PAK4[3][4]. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of PAK4 and preventing the phosphorylation of its downstream substrates. Inhibition of PAK4 leads to the disruption of signaling pathways critical for cancer cell migration and invasion, such as the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways[3].

Signaling Pathway of PAK4 Inhibition:

PAK4_Inhibition_Pathway PAK4 Signaling Pathway and its Inhibition Ras/Rac/Cdc42 Ras/Rac/Cdc42 PAK4 PAK4 Ras/Rac/Cdc42->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK1 PAK4->MEK1 Cofilin Cofilin LIMK1->Cofilin ERK1_2 ERK1_2 MEK1->ERK1_2 MMP2 MMP2 ERK1_2->MMP2 This compound This compound This compound->PAK4 Inhibition

Caption: PAK4 signaling cascade and its inhibition by this compound derivatives.

Structure-Activity Relationship (SAR):

Structure-based drug design has been instrumental in optimizing the this compound scaffold for potent and selective PAK4 inhibition. Key SAR insights include:

  • 2- and 4-Amino Substitutions: The 2,4-diamino pattern is crucial for establishing key hydrogen bond interactions within the hinge region of the PAK4 ATP-binding pocket[3].

  • 6-Chloro Substitution: The chloro group at the 6-position occupies a hydrophobic pocket, enhancing binding affinity. Replacement with other electron-withdrawing groups like fluorine or bromine can also retain potency, although selectivity may be affected[3].

  • Substitutions at the 2- and 4-Amino Groups: Modifications at these positions are well-tolerated and provide an avenue for fine-tuning selectivity and pharmacokinetic properties. For instance, the introduction of a carboxamide group at the 2-position of the 4-aminoquinazoline core has led to highly selective PAK4 inhibitors[3].

Quantitative Data for PAK4 Inhibition:

Compound IDScaffoldPAK4 Ki (μM)PAK1 Ki (μM)Selectivity (PAK1/PAK4)
11a This compound derivative0.099>10>101
11b This compound derivative0.016>10>625
31 (CZh226) 6-Chloro-4-aminoquinazoline-2-carboxamide0.0093.1344

Data synthesized from Hao et al., J. Med. Chem. 2018, 61, 1, 265–285.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Z'-Lyte)

A well-established method to determine the inhibitory activity of compounds against PAK4 is the Z'-Lyte™ Kinase Assay, a fluorescence resonance energy transfer (FRET)-based method.

Workflow for Z'-Lyte Kinase Inhibition Assay:

Z_Lyte_Assay Z'-Lyte Kinase Assay Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_development Development cluster_detection Detection Compound Test Compound (e.g., this compound derivative) Incubation Incubate at Room Temperature Compound->Incubation PAK4 PAK4 Enzyme PAK4->Incubation Peptide Fluorescent Peptide Substrate Peptide->Incubation ATP ATP ATP->Incubation Development_Reagent Add Development Reagent Incubation->Development_Reagent Development_Incubation Incubate Development_Reagent->Development_Incubation Read_FRET Read FRET Signal (Emission Ratio) Development_Incubation->Read_FRET

Caption: Workflow for determining kinase inhibition using the Z'-Lyte assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in a suitable buffer. Prepare solutions of PAK4 enzyme, fluorescently labeled peptide substrate, and ATP at their optimal concentrations.

  • Kinase Reaction: In a microplate, combine the test compound, PAK4 enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Development: Stop the kinase reaction and add the development reagent, which contains a site-specific protease that cleaves only the non-phosphorylated peptide substrate.

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for the proteolytic cleavage.

  • Detection: Measure the fluorescence emission at two wavelengths (e.g., Coumarin and Fluorescein emission wavelengths). The ratio of these emissions is used to calculate the extent of phosphorylation and, consequently, the inhibitory activity of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Mechanism of Action:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including lung, colon, and breast cancer[5][6]. Quinazoline derivatives are a well-established class of EGFR inhibitors, with several approved drugs in clinical use[7]. The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors, where the quinazoline core mimics the adenine ring of ATP and the anilino group occupies a hydrophobic pocket in the kinase domain[7]. While specific studies on this compound as an EGFR inhibitor are less prevalent, the structural similarities to known EGFR inhibitors suggest its potential in this area. The introduction of a chloro group at the 6-position can enhance the binding affinity to the EGFR active site[8].

Structure-Activity Relationship (SAR) for EGFR Inhibition:

Based on the broader class of quinazoline-based EGFR inhibitors, the following SAR principles can be applied to the this compound scaffold:

  • 4-Anilino Moiety: A substituted anilino group at the 4-position is generally required for potent EGFR inhibitory activity[7].

  • 6- and 7-Substitutions: Small, lipophilic groups at the 6- and 7-positions of the quinazoline ring often enhance activity[6]. The 6-chloro substituent fits this profile.

  • 2-Amino Group: The 2-amino group can be further functionalized to explore additional interactions within the ATP-binding pocket and improve selectivity.

Antimicrobial Activity: An Area of Emerging Potential

While the anticancer properties of the this compound scaffold are well-documented, its potential as an antimicrobial agent is an area of growing interest. The broader quinazoline and quinazolinone classes of compounds have demonstrated significant antibacterial and antifungal activities[1].

Mechanism of Action:

The precise antimicrobial mechanisms of quinazoline derivatives are not fully elucidated but are thought to involve multiple targets. Potential mechanisms include:

  • DNA Gyrase Inhibition: Some quinazolinone derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair[1].

  • Cell Wall Synthesis Inhibition: Interference with bacterial cell wall synthesis is another proposed mechanism, leading to compromised cell integrity[1].

  • Disruption of Cellular Respiration: Some derivatives may interfere with the electron transport chain, disrupting cellular energy production.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, quinazoline derivatives may inhibit enzymes involved in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

From studies on various quinazoline derivatives, several structural features have been associated with enhanced antimicrobial activity:

  • Halogen Substitution: The presence of a halogen atom, such as chlorine, at the 6- or 8-position of the quinazoline ring has been shown to improve antimicrobial activity[1]. This highlights the potential of the this compound scaffold.

  • Substitution at Position 2 and 3 (or 4): The nature of the substituents at these positions significantly influences the antimicrobial spectrum and potency[1].

  • Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate the microbial cell membrane.

While a study on the closely related 6-Chloro-2,4-diamino pyrimidine showed low antimicrobial activity, further derivatization of the this compound scaffold could lead to compounds with improved potency and a broader spectrum of activity[4].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

Broth_Microdilution Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microplate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Spectrophotometer Measure Optical Density (Optional) Incubation->Spectrophotometer

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 105 CFU/mL for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Synthesis of the this compound Scaffold

A common synthetic route to the this compound scaffold starts from 2-amino-5-chlorobenzoic acid.

Synthetic Scheme:

Synthesis_Scheme Synthesis of this compound cluster_starting Starting Material cluster_cyclization Cyclization cluster_chlorination Chlorination cluster_amination Amination Start 2-Amino-5-chlorobenzoic Acid Intermediate1 6-Chloroquinazoline-2,4(1H,3H)-dione Start->Intermediate1 Urea Intermediate2 2,4,6-Trichloroquinazoline Intermediate1->Intermediate2 POCl3 Product This compound Intermediate2->Product NH3

Caption: A general synthetic route to this compound.

General Procedure:

  • Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures to form 6-chloroquinazoline-2,4(1H,3H)-dione[3].

  • Chlorination: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 2,4,6-trichloroquinazoline[3].

  • Amination: The trichloroquinazoline is then subjected to amination, for example, by treatment with ammonia, to afford the final this compound scaffold. Further reactions with various amines can be performed to generate a library of derivatives for biological screening.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable core structure in the development of potent and selective kinase inhibitors for cancer therapy. Its ability to engage in key interactions within the ATP-binding pocket of kinases like PAK4 and potentially EGFR underscores its therapeutic potential. While its antimicrobial activities are less explored, the structural features of this scaffold suggest that it is a promising starting point for the design of novel antibacterial and antifungal agents.

Future research in this area should focus on:

  • Expansion of the Kinase Inhibitor Portfolio: Exploring the inhibitory activity of this compound derivatives against other clinically relevant kinases.

  • Systematic Antimicrobial Screening: Conducting comprehensive screening of a diverse library of derivatives against a broad panel of bacterial and fungal pathogens to identify lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds.

  • Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties and in vivo efficacy of promising lead compounds in relevant animal models.

By leveraging the versatility of the this compound scaffold and employing rational drug design strategies, the scientific community can continue to unlock its full therapeutic potential for the treatment of cancer and infectious diseases.

References

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Unraveling the Molecular Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core is a recurring motif in a multitude of clinically successful therapeutic agents. Its versatile chemical nature allows for substitutions that can be finely tuned to interact with a variety of biological targets. From the pioneering anticancer drugs like Gefitinib to novel antiviral candidates, the quinazoline scaffold continues to be a fertile ground for drug discovery.[1][2][3] This guide delves into the potential mechanism of action of a specific, yet promising derivative: 6-Chloroquinazoline-2,4-diamine. While this compound itself is often a precursor for more complex molecules, understanding its intrinsic biological potential is paramount for rational drug design. This document will synthesize current knowledge, propose a primary mechanism of action based on available evidence for its derivatives, and outline the experimental pathways to validate these hypotheses.

The Primary Hypothesis: Inhibition of p21-Activated Kinase 4 (PAK4)

Emerging research strongly suggests that derivatives of this compound are potent and selective inhibitors of p21-Activated Kinase 4 (PAK4).[4] PAK4 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal dynamics, cell migration, survival, and proliferation. Its overexpression is implicated in numerous cancers, making it an attractive therapeutic target.[4]

The PAK4 Signaling Nexus

PAK4 is a downstream effector of small Rho GTPases, primarily Cdc42 and Rac1. Upon activation, PAK4 phosphorylates a myriad of downstream substrates, thereby orchestrating a complex signaling network that contributes to cancer progression.

PAK4_Signaling cluster_upstream Upstream Activation cluster_pak4 Kinase cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes Rho GTPases\n(Cdc42, Rac1) Rho GTPases (Cdc42, Rac1) PAK4 PAK4 Rho GTPases\n(Cdc42, Rac1)->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates GEF-H1 GEF-H1 PAK4->GEF-H1 Phosphorylates β-Catenin β-Catenin PAK4->β-Catenin Phosphorylates Bad Bad PAK4->Bad Phosphorylates Cytoskeletal\nReorganization Cytoskeletal Reorganization LIMK1->Cytoskeletal\nReorganization Cell Migration\n& Invasion Cell Migration & Invasion GEF-H1->Cell Migration\n& Invasion Gene\nTranscription Gene Transcription β-Catenin->Gene\nTranscription Apoptosis\nInhibition Apoptosis Inhibition Bad->Apoptosis\nInhibition

Figure 1: Simplified PAK4 signaling pathway.

Structural Basis for Inhibition

Structure-based drug design studies on this compound derivatives have revealed key interactions within the ATP-binding pocket of PAK4.[4] The quinazoline scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The chloro- and diamino-substituents at the 6- and 2,4-positions, respectively, are crucial for orienting the molecule within the active site and can be further functionalized to enhance potency and selectivity.

Molecular docking simulations and X-ray crystallography of co-crystallized PAK4 with these inhibitors have elucidated these interactions at an atomic level, providing a roadmap for further optimization.[4]

Broader Kinase Inhibition Profile: A Family Affair

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[2] Several FDA-approved drugs targeting kinases such as EGFR, VEGFR, and PI3K are based on this core structure.[1][3] Therefore, it is plausible that this compound itself, or its simple derivatives, may exhibit inhibitory activity against a broader panel of kinases.

Table 1: Prominent Kinase Targets of Quinazoline Derivatives

Kinase TargetTherapeutic AreaRepresentative Quinazoline-based Drugs
EGFR (Epidermal Growth Factor Receptor)Cancer (NSCLC, Pancreatic)Gefitinib, Erlotinib, Afatinib[1]
VEGFR (Vascular Endothelial Growth Factor Receptor)Cancer (Thyroid, NSCLC)Vandetanib[1]
HER2 (Human Epidermal Growth Factor Receptor 2)Cancer (Breast)Lapatinib[1]
PI3K (Phosphoinositide 3-kinase)CancerNovel derivatives under investigation[1][5]
PARP-1 (Poly(ADP-ribose)polymerase-1)CancerNovel derivatives under investigation[1]

This promiscuity, while potentially leading to off-target effects, can also be leveraged for developing multi-targeted therapies, a strategy gaining traction in oncology.

Experimental Validation Workflow

A rigorous and systematic approach is necessary to elucidate the precise mechanism of action. The following experimental workflow provides a self-validating system to test the hypothesis of PAK4 inhibition and explore broader kinase activity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism cluster_invivo In Vivo Validation A Biochemical Kinase Assays (PAK4, Kinase Panel) B Cell-Based Assays (Proliferation, Migration, Invasion) A->B Confirm Cellular Activity C Target Engagement Assays (CETSA, SPR) B->C Validate Target Interaction F Xenograft Tumor Models B->F Assess Therapeutic Efficacy D Western Blot Analysis of Downstream Effectors (p-LIMK1, p-β-Catenin) C->D Elucidate Pathway Modulation E Immunofluorescence Staining of Cytoskeleton D->E Visualize Cellular Phenotype G Pharmacodynamic Studies (Tumor Biomarker Analysis) F->G Correlate with Target Inhibition

Figure 2: Experimental workflow for mechanistic elucidation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PAK4)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

  • Materials: Recombinant human PAK4, ATP, substrate peptide (e.g., generic tyrosine kinase substrate), this compound, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Materials: Cancer cell line with high PAK4 expression (e.g., A549), complete culture medium, this compound, MTT solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis

  • Objective: To investigate the effect of this compound on the phosphorylation of PAK4 downstream targets.

  • Materials: Cancer cell line, this compound, lysis buffer, primary antibodies (e.g., anti-p-LIMK1, anti-LIMK1, anti-p-β-catenin, anti-β-catenin, anti-GAPDH), secondary antibodies.

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Other Potential Biological Activities

While kinase inhibition is the most probable mechanism of action, the broad biological activity of quinazoline derivatives warrants consideration of other potential effects.[6] Some studies have reported anti-inflammatory, antihypertensive, antifungal, and antimalarial activities for various quinazoline compounds.[7][8][9] These effects could be mediated by different targets and pathways, and their investigation would require a distinct set of experimental approaches.

Conclusion and Future Directions

The available evidence strongly points towards this compound and its derivatives acting as inhibitors of protein kinases, with a particularly compelling case for PAK4. This hypothesis is supported by structural data and the known pharmacological profile of the broader quinazoline class. The proposed experimental workflow provides a robust framework for validating this mechanism and exploring the full therapeutic potential of this promising scaffold.

Future research should focus on:

  • Selectivity Profiling: Comprehensive kinase panel screening to understand the selectivity profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound in relevant animal models to assess its therapeutic potential and drug-like properties.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in non-oncology indications where the implicated kinases play a role.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic promise encapsulated within the this compound core structure.

References

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The Versatile Scaffold: A Technical Guide to the Therapeutic Targets of 2,4-Diamino-6-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-6-chloroquinazoline core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a diverse range of biological activities. This in-depth technical guide synthesizes current knowledge on the primary molecular targets of these derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline derivatives have garnered significant attention in the field of drug discovery due to their remarkable versatility and ability to interact with a wide array of biological targets.[1] The 2,4-diamino-6-chloroquinazoline framework, in particular, has proven to be a fertile ground for the development of potent and selective inhibitors, especially in the realm of oncology.[2] This guide will delve into the key therapeutic targets of these compounds, providing a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Primary Therapeutic Targets of 2,4-Diamino-6-Chloroquinazoline Derivatives

The therapeutic efficacy of 2,4-diamino-6-chloroquinazoline derivatives stems from their ability to modulate the activity of various key cellular proteins. These targets can be broadly categorized into protein kinases, microtubule-associated proteins, epigenetic modulators, and components of critical signaling pathways.

Protein Kinase Inhibitors: A Dominant Therapeutic Paradigm

The most extensively explored therapeutic application of 2,4-diamino-6-chloroquinazoline derivatives is in the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3]

The quinazoline scaffold is a cornerstone in the development of EGFR inhibitors.[4] These inhibitors are pivotal in the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by aberrant EGFR signaling.[5] First-generation inhibitors like gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, competitively block the ATP-binding site of the EGFR tyrosine kinase.[3][6] The 2,4-diamino substitution pattern has also been successfully employed to generate potent EGFR inhibitors.[7][8]

Mechanism of Action: By binding to the ATP pocket of the EGFR kinase domain, these derivatives prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Quinazoline 2,4-Diamino-6-chloroquinazoline Derivative Quinazoline->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Several 2,4-diaminoquinazoline derivatives have been developed as potent inhibitors of VEGFR-2.[12][13] Often, these compounds are designed as dual inhibitors of both EGFR and VEGFR, offering a synergistic antitumor effect by simultaneously targeting tumor cell proliferation and angiogenesis.[14][15]

Mechanism of Action: These derivatives inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[10]

PAK4 is a serine/threonine kinase that plays a pivotal role in cytoskeletal organization, cell motility, and survival.[16] Its overexpression is associated with poor prognosis in several cancers. Structure-based drug design has led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of PAK4.[16]

Mechanism of Action: By inhibiting PAK4, these compounds can suppress cancer cell migration and invasion, highlighting their potential as anti-metastatic agents.[16]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[17][18] Acquired resistance to EGFR inhibitors can sometimes be driven by c-Met amplification.[19] Consequently, dual EGFR/c-Met inhibitors based on the quinazoline scaffold have been developed to overcome this resistance mechanism.[19]

Mechanism of Action: These inhibitors block the ATP-binding site of c-Met, preventing its activation and downstream signaling.[20][21]

CDK9 is a key regulator of transcriptional elongation.[22] Its inhibition leads to the depletion of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Substituted quinazolinones have been identified as potent CDK9 inhibitors.[22]

Mechanism of Action: By inhibiting CDK9, these compounds disrupt the transcription of key survival genes in cancer cells, leading to programmed cell death.

Table 1: Inhibitory Activities of Representative 2,4-Diamino-6-Chloroquinazoline Derivatives against Various Kinases

Compound ClassTarget KinaseIC50/Ki ValueReference
4-Aminoquinazoline-2-carboxamidePAK4Ki = 0.016 µM[16]
4-Anilino-quinazolineEGFRIC50 = 9.2 nM[4]
4-Anilino-quinazolineVEGFR-2IC50 = 36.78 nM[4]
4-Phenoxyquinazolinec-MetIC50 = 137.4 nM[19]
QuinazolinoneCDK9IC50 = 0.142 µM[22]
Microtubule Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[23] Several 2,4-diaminoquinazoline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[3][23]

Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and leading to mitotic arrest and apoptosis in cancer cells.[3]

Epigenetic Modulators: G9a Inhibition

G9a is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9).[24] Overexpression of G9a is observed in various cancers. 2,4-Diamino-6,7-dimethoxyquinazoline derivatives have been identified as potent and selective inhibitors of G9a.[3][24][25]

Mechanism of Action: By inhibiting G9a, these compounds alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the induction of apoptosis.

Wnt Signaling Pathway Inhibitors

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including gastric cancer.[26] A 2,4-diamino-quinazoline derivative has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway.[26]

Mechanism of Action: By inhibiting Lef1, this compound suppresses the expression of Wnt target genes, leading to the inhibition of cancer cell growth and metastasis.[26]

Other Therapeutic Targets

The versatility of the 2,4-diamino-6-chloroquinazoline scaffold extends to other targets as well:

  • Dihydrofolate Reductase (DHFR): Some quinazoline derivatives exhibit anticancer activity by inhibiting DHFR, an enzyme essential for nucleotide synthesis.[2][27]

  • Antiviral and Antibacterial Agents: Derivatives of this scaffold have also shown promise as antiviral (including against Chikungunya and Ross River viruses) and antibacterial agents.[28][29][30][31][32]

Experimental Protocols for Target Validation

The identification and validation of the therapeutic targets of 2,4-diamino-6-chloroquinazoline derivatives rely on a suite of robust experimental assays.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->reagents incubation Incubate Reagents reagents->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: A generalized workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the 2,4-diamino-6-chloroquinazoline derivative at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and the test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Termination: Stop the reaction using a suitable reagent (e.g., EDTA).

  • Detection: Quantify the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[31]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,4-diamino-6-chloroquinazoline derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare purified tubulin and a polymerization buffer containing GTP.

  • Reaction Setup: In a temperature-controlled spectrophotometer, combine the tubulin and the test compound at various concentrations.

  • Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-diamino-6-chloroquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino groups.

  • Substitution at the 4-position: The anilino group at the 4-position is a common feature in many potent kinase inhibitors, contributing to key interactions within the ATP-binding pocket.[4]

  • Substitution at the 2-position: The nature of the substituent at the 2-position can significantly influence the selectivity and potency of the compound.[16]

  • Substitution at the 6-position: The chloro group at the 6-position is a common feature, and modifications at this position can modulate activity and pharmacokinetic properties.[7][8]

Conclusion and Future Perspectives

The 2,4-diamino-6-chloroquinazoline scaffold remains a highly valuable framework in modern drug discovery. Its ability to target a diverse range of proteins, particularly protein kinases, underscores its therapeutic potential. Future research will likely focus on the development of next-generation derivatives with improved selectivity, enhanced potency against drug-resistant targets, and novel mechanisms of action. The continued exploration of this versatile scaffold holds great promise for the development of innovative therapies for cancer and other diseases.

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An In-depth Technical Guide to Quinazoline-2,4-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for binding to a multitude of biological targets.[1] Among its derivatives, the quinazoline-2,4-diamine scaffold has emerged as a particularly fruitful template for the design of targeted therapeutics, most notably in oncology. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline-2,4-diamine derivatives. We will delve into detailed experimental protocols and explore the causal logic behind strategic synthetic and analytical choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinazoline-2,4-diamine Scaffold: A Privileged Core

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, provides a rigid and versatile framework for molecular recognition. The 2,4-diamino substitution pattern, in particular, establishes key hydrogen bonding vectors that are crucial for anchoring ligands within the ATP-binding pockets of various kinases. This has led to the development of numerous potent and selective enzyme inhibitors.[2][3] The clinical success of drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®), which are based on a related 4-anilinoquinazoline core, has cemented the importance of this scaffold in modern drug discovery.[3][4]

Synthetic Strategies: Building the Core and its Analogs

The construction of a diverse library of quinazoline-2,4-diamine analogs is paramount for comprehensive SAR studies. A common and efficient synthetic approach begins with the readily available quinazoline-2,4(1H,3H)-dione or its corresponding 2,4-dichloroquinazoline intermediate. The sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions offers a modular and highly adaptable route.

Rationale for the Synthetic Approach: The differential reactivity of the two chlorine atoms in 2,4-dichloroquinazoline is the cornerstone of this strategy. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This selectivity allows for a controlled, stepwise introduction of different amine nucleophiles. Heating is typically required for the second substitution at the less reactive C2 position. This differential reactivity is a key principle exploited by medicinal chemists to efficiently generate structural diversity.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A Quinazoline-2,4(1H,3H)-dione B Chlorination (e.g., POCl3) A->B C 2,4-Dichloroquinazoline B->C D 1. Selective C4 Substitution (Amine 1, RT) C->D E 2-Chloro-4-aminoquinazoline Intermediate D->E F 2. C2 Substitution (Amine 2, Heat) E->F G Crude 2,4-Diaminoquinazoline F->G H Purification (Column Chromatography) G->H I Characterized Pure Compound H->I J In Vitro Kinase Assay I->J K Cell-Based Proliferation Assay I->K L Lead Compound Identification J->L K->L M M L->M SAR Analysis & Optimization

Caption: General workflow from synthesis to lead identification.

Detailed Experimental Protocol: Synthesis of a Representative N2, N4-disubstituted Quinazoline-2,4-diamine[5]

This protocol is adapted from established literature procedures for synthesizing 2,4-diaminoquinazoline libraries.[5]

Step 1: Synthesis of 2,4-Dichloroquinazoline

  • To a flask charged with quinazoline-2,4(1H,3H)-dione (1.0 equiv), add phosphorus oxychloride (POCl₃, 5-10 equiv) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried under vacuum to yield 2,4-dichloroquinazoline.

Step 2: Selective C4-Substitution

  • Dissolve the 2,4-dichloroquinazoline (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or isopropanol.

  • Add the first primary or secondary amine (1.0-1.1 equiv) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the reaction at room temperature for 10-12 hours. The high reactivity of the C4 position allows this substitution to occur under mild conditions.[5]

  • Monitor by TLC. Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, a 2-chloro-4-aminoquinazoline intermediate, is purified by column chromatography.[5]

Step 3: C2-Substitution

  • Dissolve the purified 2-chloro-4-aminoquinazoline intermediate (1.0 equiv) in a solvent like isopropanol or N,N-dimethylformamide (DMF).

  • Add the second amine (2.0-3.0 equiv). The excess amine often serves as the base.

  • Heat the reaction mixture in a sealed vessel at 120-140 °C for 3-12 hours.[5][6]

  • After cooling, quench with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final 2,4-diaminoquinazoline product by column chromatography on silica gel.[5]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline-2,4-diamine derivatives exert their biological effects by inhibiting a wide array of molecular targets. While their most prominent role is as tyrosine kinase inhibitors (TKIs), they have also been shown to target other critical cellular machinery.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The primary mechanism for the anticancer activity of many quinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][7][8] Overexpression or mutation of EGFR is a key driver in many cancers, leading to uncontrolled cell proliferation and survival.[4][9]

Mechanism: Quinazoline-based inhibitors are ATP-competitive, meaning they bind to the intracellular ATP-binding site of the EGFR kinase domain.[10][11][12] This binding event prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades.[11][13] By blocking these signals, the drugs inhibit tumor cell growth and promote apoptosis (programmed cell death).[4]

Two major downstream pathways are affected:

  • RAS-RAF-MEK-ERK Pathway: Primarily involved in cell proliferation.[12]

  • PI3K-Akt-mTOR Pathway: A critical survival pathway that inhibits apoptosis.[9][12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binding & Dimerization ATP ATP ADP ADP TKI Quinazoline TKI TKI->ATP Competes with ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibits Apoptosis Promotes Growth

Caption: EGFR signaling pathway and its inhibition by a quinazoline TKI.

Other Biological Targets

Beyond EGFR, the versatile quinazoline-2,4-diamine scaffold has been adapted to inhibit other targets, demonstrating its privileged nature.[1] These include:

  • Wnt Signaling: 2,4-diamino-quinazoline (2,4-DAQ) has been identified as an inhibitor of the Wnt/β-catenin pathway by targeting the transcription factor Lef1, suppressing gastric cancer progression.[14][15]

  • Tubulin Polymerization: Certain derivatives inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[16]

  • Dihydrofolate Reductase (DHFR): The drug Trimetrexate is a quinazoline-based DHFR inhibitor used in cancer therapy.[7]

  • PARP Inhibition: Some 2-substituted-quinazolinones have shown potent activity as PARP inhibitors, which is a key target for cancers with deficiencies in DNA repair.[17]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The primary therapeutic application for this class of compounds is in oncology.[7][16][18] Extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • C4-Position: Substitution with an anilino group is a classic feature of many EGFR inhibitors. The specific substituents on this aniline ring are critical for modulating activity against wild-type and mutant forms of EGFR.[3]

  • C2-Position: This position is a key determinant of activity and selectivity. Small, flexible amines like piperidine or morpholine are often well-tolerated.[5] SAR studies have shown that modifying this position can fine-tune the compound's properties.[19]

  • C6 and C7 Positions: Substitution on the benzo portion of the quinazoline ring, typically with small alkoxy groups (e.g., methoxy or ethoxy), often enhances binding affinity and potency.[16] These groups can form additional interactions within the kinase hinge region.

Quantitative SAR Data: EGFR Kinase Inhibition

The following table summarizes the inhibitory concentrations (IC₅₀) of representative quinazoline derivatives against EGFR, illustrating key SAR principles.

Compound IDC2-SubstituentC4-SubstituentC6/C7-SubstituentsEGFR IC₅₀ (nM)Reference
Gefitinib H3-chloro-4-fluoroanilino7-methoxy, 6-(3-morpholinopropoxy)23-79[20]
Erlotinib H3-ethynylanilino6,7-bis(2-methoxyethoxy)80[20]
Compound 1i (Varies)4-aminoquinazoline analog(Varies)0.05
Compound 1j (Varies)4-aminoquinazoline analog(Varies)0.1[21]
Compound 23 (Varies)Quinazolinone analog6-substituted0.2[22]
Afatinib (Varies)3-chloro-4-fluoroanilino6-[4-(dimethylamino)but-2-enamido]0.5

Note: The IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of newly synthesized compounds, an in vitro kinase assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common, robust method.

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase (e.g., EGFR). A europium cryptate-labeled anti-phospho-tyrosine antibody binds to the phosphorylated substrate. A second antibody, coupled to an acceptor fluorophore (e.g., XL665), binds to the substrate peptide itself. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the XL665 acceptor upon excitation. The resulting signal is proportional to the kinase activity.

Step-by-Step Methodology (HTRF Assay for EGFR Inhibition):

  • Reagent Preparation: Prepare assay buffer, ATP solution, EGFR enzyme solution, and the biotinylated substrate peptide solution. Serially dilute the test compounds (e.g., 2,4-diaminoquinazoline derivatives) to create a dose-response curve.

  • Kinase Reaction: In a 384-well microplate, add the test compound, followed by the EGFR enzyme.

  • Initiation: Start the reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the europium-labeled anti-phospho-tyrosine antibody and the streptavidin-XL665 acceptor in EDTA-containing buffer (to chelate Mg²⁺ and stop the kinase).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (acceptor).

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The quinazoline-2,4-diamine scaffold continues to be a highly valuable starting point for the development of novel therapeutics. While its impact on oncology is well-established, its potential in other therapeutic areas, such as infectious diseases and metabolic disorders, is an active area of research.[5][19] Future efforts will likely focus on designing next-generation inhibitors that can overcome acquired resistance mechanisms, such as the T790M and C797S mutations in EGFR.[3][10] The development of covalent and allosteric inhibitors based on this core represents a promising strategy to achieve this goal.[3][22] The modular synthesis and well-understood SAR of the quinazoline-2,4-diamine core ensure that it will remain a "privileged" and highly exploited scaffold in drug discovery for the foreseeable future.

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  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.).
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar.
  • Inhibition of EGFR Signaling by Tyrosine Kinase Inhibitors and... (n.d.). ResearchGate.
  • Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. (n.d.). AACR Journals.
  • The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride. (n.d.). Benchchem.
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - PubMed Central.
  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. (n.d.).
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (n.d.). Organic Chemistry Portal.
  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace.
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.).
  • Synthesis and biological evaluation of 2,4-diaminoquinazolines. (2025). Biomedicine and Nursing, 11(1), 11-17.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate.
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (n.d.). ACS Combinatorial Science.
  • 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. (n.d.). NIH.
  • Gefitinib. (2015, June 15). New Drug Approvals.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). NIH.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.).
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). PMC - PubMed Central.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 20). PMC - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (n.d.). Organic Letters.
  • 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. (2020, August 17). PubMed.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC - NIH.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). PMC - NIH.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 23). MDPI.
  • In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. (2022, February 11).
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023, April 3). PubMed.
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022, February 16). bioRxiv.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
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Sources

Discovery of Novel 6-Chloroquinazoline-2,4-diamine Analogs: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and development of 6-chloroquinazoline-2,4-diamine analogs, a class of compounds demonstrating significant therapeutic potential. As a privileged scaffold in medicinal chemistry, the quinazoline core is featured in numerous approved drugs, and the specific 2,4-diamino substitution pattern is a key pharmacophore for potent biological activity.[1][2][3] The strategic placement of a chlorine atom at the 6-position often enhances binding affinity and modulates the electronic properties of the ring system, making this a focal point for targeted drug design.[2][4]

This document delves into the critical aspects of the discovery pipeline, offering detailed synthetic protocols, methodologies for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, with a particular focus on their role as kinase inhibitors.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is a multi-step process that hinges on the initial formation of the heterocyclic core, followed by functionalization. The most common and reliable approach begins with a substituted anthranilic acid derivative, which serves as the foundational building block.

Core Scaffold Synthesis

The primary route involves the cyclization of 2-amino-5-chlorobenzoic acid to form a quinazoline-dione intermediate, which is subsequently chlorinated to create a highly reactive dichloro-intermediate. This intermediate is the linchpin for introducing the desired diamine functionalities.

A representative workflow for this synthesis is outlined below.

G A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4,6-Trichloroquinazoline (Key Intermediate) B->C POCl3, Heat D Final this compound Analogs C->D Sequential Amination (SNAr) G cluster_0 Upstream Signals (e.g., Rho GTPases) cluster_1 PAK4 Kinase Cascade cluster_2 Cellular Response Upstream Cdc42/Rac1 PAK4 PAK4 Upstream->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Inhibitor 6-Chloroquinazoline- 2,4-diamine Analog Inhibitor->PAK4 Inhibition Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Inhibition of Depolymerization Response Increased Cell Migration & Invasion Actin->Response

Sources

A-Z Guide to the Synthesis of 6-Chloroquinazoline-2,4-diamine: Starting Materials, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthetic pathways to 6-Chloroquinazoline-2,4-diamine, a pivotal scaffold in medicinal chemistry and drug development.[1][2] This document moves beyond simple procedural outlines to deliver a nuanced understanding of the strategic considerations underpinning the selection of starting materials and reaction conditions. We will dissect two primary, field-proven synthetic routes, offering detailed, step-by-step protocols, mechanistic explanations, and critical process parameters. The guide is designed for researchers, chemists, and professionals in the pharmaceutical industry, aiming to equip them with the practical and theoretical knowledge required for the efficient and scalable synthesis of this key intermediate.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic structure, forming the backbone of numerous natural products and pharmacologically active compounds.[1] Specifically, the this compound moiety is a crucial building block in the development of targeted therapies, particularly kinase inhibitors for oncology. Its strategic importance necessitates robust and scalable synthetic methods. This guide focuses on the most prevalent and efficient strategies for its construction, emphasizing the chemical logic that drives these processes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the this compound molecule, we can identify the most logical bond disconnections and, therefore, the most viable starting materials.

The primary disconnection points are the C-N bonds forming the pyrimidine ring. This suggests two main synthetic strategies:

  • Strategy A: Building the ring onto a pre-existing, correctly substituted aminobenzonitrile derivative.

  • Strategy B: Starting with a substituted anthranilic acid derivative and constructing the diamino-pyrimidine portion.

This guide will detail both approaches, which represent the most common and practical routes employed in research and industrial settings.

Synthetic Route 1: The Aminobenzonitrile Approach

This is arguably the most direct and widely adopted method for synthesizing 2,4-diaminoquinazolines. It leverages the inherent reactivity of an ortho-aminobenzonitrile, which contains both the aniline nitrogen and the nitrile carbon poised for cyclization.

Principle: The core of this synthesis is a condensation and cyclization reaction between 2-amino-5-chlorobenzonitrile and a simple, inexpensive C1-N source, typically dicyandiamide (cyanoguanidine).

Rationale for Starting Material Selection:

  • 2-Amino-5-chlorobenzonitrile: This starting material is commercially available and contains the complete benzene ring with the required chlorine substituent and the C4-amine precursor already in place. The nitrile group is an excellent electrophilic partner for the cyclization step.

  • Dicyandiamide: This reagent is an ideal choice as it efficiently provides the C2 carbon and both the N1 and N3 atoms of the quinazoline ring, along with the 2-amino group, in a single, atom-economical step.

Detailed Experimental Protocol

Reaction: 2-amino-5-chlorobenzonitrile + Dicyandiamide → this compound

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2-Amino-5-chlorobenzonitrile152.5815.26 g1.0
Dicyandiamide84.089.25 g1.1
2-Methoxyethanol76.09100 mL-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide Solution40.00As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-chlorobenzonitrile (15.26 g, 0.1 mol) and dicyandiamide (9.25 g, 0.11 mol).

  • Solvent Addition: Add 2-methoxyethanol (100 mL) to the flask. The solvent is chosen for its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the reactants.

  • Reaction Execution: Heat the stirred mixture to reflux (approx. 125°C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product will form. b. Filter the solid product and wash it with a small amount of cold ethanol to remove residual solvent and impurities. c. To obtain the free base, suspend the crude hydrochloride salt in water (200 mL) and adjust the pH to ~9-10 with a 2M sodium hydroxide solution. d. Stir the resulting suspension for 1 hour, then filter the white precipitate. e. Wash the solid with deionized water until the washings are neutral.

  • Drying & Characterization: Dry the product in a vacuum oven at 60°C to a constant weight. The final product, this compound, should be a white to off-white solid. Purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Workflow

Synthesis_Route_1 A Charge Reactor: - 2-Amino-5-chlorobenzonitrile - Dicyandiamide - 2-Methoxyethanol B Heat to Reflux (~125°C) Under N2 Atmosphere A->B Step 1: Setup C Monitor by TLC (12-24 hours) B->C Step 2: Reaction D Cool to Room Temp. Precipitate forms C->D Step 3: Completion E Filter & Wash (Cold Ethanol) D->E Step 4: Isolation (Salt) F Free-Basing: - Suspend in H2O - Add NaOH (pH 9-10) E->F Step 5: Conversion G Filter, Wash & Dry F->G Step 6: Isolation (Base) H Final Product: This compound G->H Step 7: Finalizing

Caption: Workflow for the synthesis from 2-Amino-5-chlorobenzonitrile.

Synthetic Route 2: The Anthranilic Acid Approach

An alternative and historically significant route begins with 5-chloroanthranilic acid. This method involves a two-step process: initial formation of a quinazolinedione intermediate, followed by chlorination and amination.

Principle: This pathway first constructs the 6-chloroquinazoline-2,4(1H,3H)-dione core through cyclization with urea. This stable intermediate is then activated by chlorination to form 2,4,6-trichloroquinazoline, a highly reactive species ready for sequential nucleophilic substitution.

Rationale for Starting Material Selection:

  • 5-Chloroanthranilic Acid: A readily available and inexpensive starting material that provides the substituted benzene ring.

  • Urea: Serves as the source for the N1, C2, and N3 atoms of the pyrimidine ring, forming the stable dione intermediate upon heating.

  • Phosphorus Oxychloride (POCl₃): A powerful and standard reagent for converting the keto groups of the quinazolinedione into reactive chloro groups.[3]

  • Ammonia: The nitrogen nucleophile used to displace the chloro groups to form the final diamine product.

Detailed Experimental Protocol

Step A: Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione

  • Setup: Combine 5-chloroanthranilic acid (17.16 g, 0.1 mol) and urea (18.0 g, 0.3 mol) in a flask.

  • Reaction: Heat the mixture in an oil bath to 190-200°C for 4-6 hours. The mixture will melt, evolve ammonia, and then solidify.

  • Work-up: Cool the reaction mass. Add 100 mL of 2M NaOH solution and heat to dissolve the solid. Filter the hot solution to remove any insoluble impurities.

  • Isolation: Acidify the filtrate with concentrated HCl to pH ~2-3. A white precipitate of 6-chloroquinazoline-2,4(1H,3H)-dione will form. Filter, wash with water, and dry.

Step B: Synthesis of 2,4,6-trichloroquinazoline

  • Setup: In a flask equipped for reflux with gas trapping (for HCl), suspend the dried dione from Step A (19.66 g, 0.1 mol) in phosphorus oxychloride (POCl₃, 100 mL).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 mL). Heat the mixture to reflux (approx. 105-110°C) for 6-8 hours until the solution becomes clear.

  • Work-up: Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. The product will precipitate as a tan solid.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step C: Synthesis of this compound

  • Setup: Dissolve the 2,4,6-trichloroquinazoline from Step B (23.4 g, 0.1 mol) in a suitable solvent like isopropanol (200 mL) in a pressure vessel.

  • Reaction: Cool the solution in an ice bath and bubble ammonia gas through it until saturation, or add a concentrated solution of ammonia in isopropanol. Seal the vessel and heat to 120-140°C for 12-18 hours.

  • Work-up: Cool the vessel to room temperature and vent carefully. A solid product will have precipitated.

  • Isolation: Filter the solid, which is the hydrochloride salt of the product. Wash with cold isopropanol. The free base can be obtained by following the same neutralization procedure described in Route 1 (Section 3.1, Step 4c).

Visualizing the Workflow

Synthesis_Route_2 A Step A: Dione Formation 5-Chloroanthranilic Acid + Urea Heat to 200°C B Intermediate 1: 6-Chloroquinazoline- 2,4(1H,3H)-dione A->B Cyclization C Step B: Chlorination Intermediate 1 + POCl3/DMF Reflux B->C Activation D Intermediate 2: 2,4,6-Trichloroquinazoline C->D Nucleophilic Substitution E Step C: Amination Intermediate 2 + NH3 (pressure) Heat to 130°C D->E Double Nucleophilic Substitution F Final Product: This compound E->F Isolation

Caption: Multi-step workflow starting from 5-Chloroanthranilic Acid.

Comparative Analysis of Synthetic Routes

The choice between these two routes depends on several factors including scale, cost, available equipment, and safety considerations.

ParameterRoute 1 (Aminobenzonitrile)Route 2 (Anthranilic Acid)
Number of Steps 1 (to free base)3
Overall Yield Generally Good to Excellent (70-90%)Moderate to Good (50-70%)
Starting Material Cost 2-amino-5-chlorobenzonitrile can be more expensive.5-chloroanthranilic acid is typically cheaper.
Reagent Hazards Dicyandiamide is relatively benign. High boiling solvent required.Uses POCl₃ (corrosive, water-reactive) and requires a pressure vessel for amination.
Scalability Highly scalable, one-pot procedure is advantageous.Multi-step nature can be less efficient for large scale. Handling POCl₃ at scale requires specialized equipment.
Simplicity HighModerate

Expert Insight: For laboratory-scale and initial scale-up, the one-step procedure from 2-amino-5-chlorobenzonitrile (Route 1) is often preferred due to its simplicity, high yield, and avoidance of highly corrosive reagents and pressure reactions. For large-scale industrial production, a cost analysis of starting materials might favor the anthranilic acid route (Route 2), provided the necessary engineering controls are in place to handle POCl₃ and high-pressure amination safely.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of the optimal route is a strategic decision based on a balance of chemical efficiency, operational simplicity, safety, and economic viability. The direct, one-pot cyclization of 2-amino-5-chlorobenzonitrile with dicyandiamide offers an elegant and high-yielding approach ideal for many applications. The multi-step synthesis from 5-chloroanthranilic acid, while more complex, provides an alternative from less expensive starting materials. A thorough understanding of the chemistry and practical considerations detailed in this guide will empower researchers and development professionals to make informed decisions for the successful synthesis of this critical pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.
  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
  • National Center for Biotechnology Information. (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • ResearchGate. (n.d.). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido- [2,3- d ]pyrimidine Derivatives.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • ACS Publications. (n.d.). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Oriental Journal of Chemistry. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues.
  • ResearchGate. (n.d.). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives.
  • ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

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Spectroscopic Blueprint of 6-Chloroquinazoline-2,4-diamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Molecular Signature of a Key Pharmacophore

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its derivatives, 6-Chloroquinazoline-2,4-diamine stands out as a crucial building block in the synthesis of targeted therapies, including kinase inhibitors.[1] A thorough understanding of its molecular architecture and physicochemical properties is paramount for researchers aiming to design and synthesize novel drug candidates. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a comprehensive molecular blueprint.

The strategic placement of the chloro-substituent at the 6-position and the amino groups at the 2- and 4-positions creates a unique electronic and steric environment. This guide will dissect the spectral data, offering insights into the causality behind observed signals and fragmentation patterns. For researchers, this document serves as a foundational reference, enabling confident identification, purity assessment, and structural elucidation in their synthetic endeavors.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through controlled fragmentation. For this compound (C₈H₇ClN₄), the nominal molecular weight is 194 g/mol . The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), provides a readily identifiable signature in the mass spectrum.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically employed to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: The instrument is set to acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 50-500.

  • Tandem MS (MS/MS): To probe the fragmentation pattern, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions are then mass-analyzed.

Data Interpretation: The Isotopic Signature and Fragmentation Cascade

The ESI-MS spectrum in positive mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Due to the presence of a chlorine atom, this signal will appear as a doublet:

  • [M+H]⁺: m/z 195 (corresponding to the ³⁵Cl isotope)

  • [M+2+H]⁺: m/z 197 (corresponding to the ³⁷Cl isotope)

The relative abundance of these peaks should be approximately 3:1, confirming the presence of a single chlorine atom in the molecule.[2]

Tandem mass spectrometry (MS/MS) of the m/z 195 ion would likely reveal a characteristic fragmentation pathway. While specific experimental data for this exact molecule is not abundant, the fragmentation of similar quinazoline structures suggests a logical cascade.[3]

Table 1: Predicted ESI-MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
195178NH₃ (17)Loss of an amino group
195168HCN (27)Loss of hydrogen cyanide from the pyrimidine ring
178151HCN (27)Subsequent loss of hydrogen cyanide

The fragmentation process is a powerful diagnostic tool. The initial loss of ammonia is a common fragmentation for primary amines. The subsequent loss of hydrogen cyanide points to the cleavage of the pyrimidine ring, a characteristic feature of quinazoline scaffolds.

Visualization: Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z 195/197 frag1 m/z 178/180 M_H->frag1 -NH₃ frag2 m/z 168/170 M_H->frag2 -HCN frag3 m/z 151/153 frag1->frag3 -HCN

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Modes

The IR spectrum of this compound is expected to be rich in features corresponding to the vibrations of the amino groups and the aromatic quinazoline core.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3200N-H stretchingPrimary amine (-NH₂)Medium to Strong
1650-1600N-H bending (scissoring)Primary amine (-NH₂)Medium
1620-1580C=N stretchingQuinazoline ringMedium
1580-1450C=C stretchingAromatic ringMedium to Strong
1350-1250C-N stretchingAromatic amineStrong
850-800C-H out-of-plane bendingSubstituted benzeneStrong
800-600C-Cl stretchingAryl chlorideMedium

The N-H stretching vibrations of the two primary amino groups are expected to appear as a broad or multi-peaked band in the 3400-3200 cm⁻¹ region. The presence of both C=N and C=C bonds within the quinazoline ring system will give rise to a series of sharp to medium intensity bands in the 1620-1450 cm⁻¹ "fingerprint" region. The C-Cl stretch is typically weaker and appears at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar, heterocyclic compounds. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is performed to yield a spectrum with single lines for each unique carbon atom.

    • 2D NMR (COSY, HSQC, HMBC): To aid in definitive assignments, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Interpretation: Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the protons of the aromatic ring and the amino groups.

  • Aromatic Protons: The benzene portion of the quinazoline ring contains three protons. The chloro-substituent at C6 and the fused pyrimidine ring will influence their chemical shifts and coupling patterns. We would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

    • The proton at C5, being adjacent to the chloro-group, is likely to be a doublet.

    • The proton at C7, flanked by the chloro-group and the C8 proton, would likely appear as a doublet of doublets.

    • The proton at C8 would likely be a doublet.

  • Amino Protons: The protons on the two amino groups (-NH₂) are expected to appear as broad singlets. Their chemical shifts can be variable and are dependent on concentration and temperature. In DMSO-d₆, these peaks are often observed in the δ 5.0-8.0 ppm range.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule, assuming no accidental overlap.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2, C4155-165Carbons bonded to two nitrogen atoms (guanidine-like).
C8a, C4a145-155Quaternary carbons at the ring fusion.
C6125-135Carbon bearing the chloro-substituent.
C5, C7, C8115-130Aromatic CH carbons.

The chemical shifts of the carbons in the pyrimidine ring (C2 and C4) are expected to be the most downfield due to the strong deshielding effect of the adjacent nitrogen atoms. The carbon atom directly bonded to the chlorine (C6) will also be significantly influenced. The remaining aromatic carbons will appear in the typical aromatic region.

Visualization: NMR Assignment Workflow

nmr_workflow H1_NMR ¹H NMR (Chemical Shifts, Integration, Coupling) COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Number of unique carbons) C13_NMR->HSQC HMBC 2D HMBC (Long-range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for definitive NMR structural assignment.

Conclusion: An Integrated Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound through MS, IR, and NMR provides a detailed and self-validating molecular profile. Mass spectrometry confirms the molecular formula and offers insights into its stability and fragmentation. Infrared spectroscopy verifies the presence of key functional groups, namely the amino and aromatic moieties. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation.

For the researcher in drug development, this integrated spectroscopic data is not merely a set of characterization points; it is a foundational blueprint. It ensures the identity and purity of starting materials, validates synthetic transformations, and provides the necessary data for regulatory submissions. A deep understanding of this spectroscopic signature empowers scientists to confidently build upon the this compound scaffold to create the next generation of innovative medicines.

References

  • ACS Combinatorial Science. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. [Link]
  • Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)
  • PubChemLite. This compound (C8H7ClN4). [Link]
  • ACS Omega.
  • Journal of Medicinal Chemistry.
  • PubChem. 6-Chloroquinazoline. [Link]
  • PubChemLite. This compound. [Link]

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A Comprehensive Technical Guide to the Solubility and Stability Assessment of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 6-Chloroquinazoline-2,4-diamine, a heterocyclic compound of interest in contemporary drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can execute these critical studies with a high degree of confidence and scientific integrity. The protocols herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), and are supplemented with expert insights to navigate the nuances of early-phase pharmaceutical development.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability and lead to erratic in vitro assay results, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.

This compound, with its rigid heterocyclic core and functional groups amenable to hydrogen bonding, presents a unique profile that necessitates a thorough and early-stage characterization. This guide is designed to provide the scientific community with a robust, adaptable, and scientifically rigorous approach to determining these key developability parameters. Our narrative will delve into the causality behind experimental choices, ensuring that the "why" is as clear as the "how."

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental studies.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₇ClN₄[1][2]
Molecular Weight 194.62 g/mol [3]
Physical Form Yellow Solid[1]
Predicted logP 1.6[2]

Aqueous Solubility Determination: A Multi-Faceted Approach

Aqueous solubility is not a single, monolithic value but rather a property that can be assessed under different conditions to reflect various physiological and experimental scenarios. We will describe two key assays: the kinetic solubility assay for high-throughput screening and the thermodynamic solubility assay for a definitive, equilibrium-based measurement.

Kinetic Solubility Assay

Expertise & Experience: The kinetic solubility assay is a pragmatic choice in early discovery. It mimics the scenario where a compound, often stored in a DMSO stock, is rapidly diluted into an aqueous buffer. This provides a rapid assessment of its propensity to precipitate under these non-equilibrium conditions, which is highly relevant for interpreting in vitro biological assay data. The "shake-flask" method is a reliable and widely used protocol.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM down to 1.56 µM).

  • Aqueous Buffer Addition: To a separate 96-well filter plate, add a phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Transfer a small, fixed volume of the DMSO stock dilutions to the corresponding wells of the filter plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its solubilizing effect.[2][5]

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[2][4]

  • Filtration: Use a vacuum manifold to filter the contents of the plate through the filter membrane to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared from the stock solution is used for quantification.[4]

Thermodynamic Solubility Assay

Expertise & Experience: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is a more time- and resource-intensive measurement but provides the gold-standard value for biopharmaceutical and formulation assessments. The extended incubation time allows the system to reach equilibrium.[3][6]

  • Sample Preparation: Add an excess amount of solid this compound (as a powder) to a series of glass vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4).

  • Incubation: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS/MS).[4]

Data Presentation for Solubility Studies
Assay TypeBuffer SystempHIncubation Time (hours)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.4225
ThermodynamicPBS7.42425
ThermodynamicPBS7.44837

Stability Studies: Probing the Molecule's Resilience

Stability studies are crucial for identifying potential degradation pathways and establishing the intrinsic stability of the molecule. We will focus on forced degradation studies as mandated by ICH guidelines, which are designed to accelerate the degradation process.[7][8]

Trustworthiness: A well-designed forced degradation study aims for a target degradation of 5-20%.[7] This level of degradation is sufficient to produce and identify major degradation products without completely destroying the parent molecule, thus providing a meaningful assessment of its stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates the typical workflow for a forced degradation study.

Forced_Degradation_Workflow Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (e.g., in Acetonitrile/Water) prep_samples Aliquot into Vials for Each Stress Condition prep_stock->prep_samples hydrolysis Hydrolysis - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Neutral (Water) prep_samples->hydrolysis oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal (e.g., 60°C) prep_samples->thermal photolytic Photolytic (ICH Q1B Light Exposure) prep_samples->photolytic sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/LC-MS neutralize->analyze data_interp Data Interpretation - % Degradation - Identify Degradants - Mass Balance analyze->data_interp pathway Propose Degradation Pathways data_interp->pathway

Caption: Workflow for a comprehensive forced degradation study.

Expertise & Experience: Hydrolysis is a common degradation pathway for molecules with susceptible functional groups like amides or esters. For this compound, the amino groups could be susceptible. Testing across a wide pH range is critical.[7][9]

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Expertise & Experience: The electron-rich aromatic ring and amino groups of the quinazoline scaffold may be susceptible to oxidation. Hydrogen peroxide is a commonly used and effective oxidizing agent for these studies.[1]

  • Protocol:

    • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • At specified time points, withdraw aliquots for analysis by HPLC.

Expertise & Experience: This assesses the compound's stability when exposed to heat in the solid state. This is critical for determining appropriate storage and handling conditions.

  • Protocol:

    • Place a known amount of solid this compound in a vial.

    • Store the vial in an oven at an elevated temperature (e.g., 60°C or higher, in 10°C increments above accelerated testing conditions).[9]

    • At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC.

Expertise & Experience: Photostability testing is essential to determine if the compound is light-sensitive, which has implications for packaging and storage. The exposure should comply with ICH Q1B guidelines.[8]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, analyze both the light-exposed and control samples by HPLC.

Solid-State Stability

Expertise & Experience: Beyond forced degradation, long-term solid-state stability under defined temperature and humidity conditions is crucial for determining the re-test period or shelf life of an active pharmaceutical ingredient (API).[10]

  • Protocol:

    • Store samples of solid this compound in controlled environment chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples.

    • Analyze the samples for purity, appearance, and any changes in solid-state properties (e.g., by XRPD, if polymorphism is suspected).

Data Presentation for Stability Studies
Stress ConditionReagent/ConditionTemperatureDuration% Parent RemainingNo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl60°C24h
Base Hydrolysis0.1 M NaOH60°C24h
Neutral HydrolysisWater60°C24h
Oxidation3% H₂O₂RT24h
Thermal (Solid)-60°C7 days
Photolytic (Solid)ICH Q1BRT-

Analytical Methodology: The Key to Accurate Measurement

The reliability of both solubility and stability studies hinges on a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, often coupled with mass spectrometry (LC-MS) for peak identification.

Recommended HPLC-UV Method

Expertise & Experience: For quinazoline derivatives, a reversed-phase HPLC method is typically effective. A C18 column provides good retention and separation of the parent compound from its more polar degradants. A gradient elution is recommended to ensure good resolution of all components within a reasonable run time.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high efficiency and good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesEnsures elution of both polar degradants and the parent compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)Quinazolines are typically UV-active.
Injection Vol. 5 µLA typical volume for analytical HPLC.
Mass Spectrometry for Degradant Identification

Expertise & Experience: When degradation is observed, LC-MS is an invaluable tool for the structural elucidation of the degradation products. By comparing the mass-to-charge ratio (m/z) of the degradant peaks with that of the parent compound, one can infer the chemical transformation that has occurred (e.g., hydrolysis, oxidation, dehalogenation).

Conclusion

This guide has outlined a scientifically rigorous and practically achievable framework for the comprehensive assessment of the solubility and stability of this compound. By integrating kinetic and thermodynamic solubility studies with a thorough forced degradation program, researchers can build a robust data package that informs lead optimization, aids in formulation development, and fulfills regulatory expectations. The emphasis on understanding the rationale behind each protocol empowers scientists to adapt these methodologies to other novel chemical entities, thereby accelerating the path from discovery to development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. URL: [Link]
  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Use in Drug Development. Pharmaceutical Technology, 38(4). URL: [Link]
  • Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. URL: [Link]
  • Thompson, S. (2020).
  • This compound (C8H7ClN4). PubChemLite. URL: [Link]
  • Solubility Toolbox for Successful Design of Drug Candid
  • 2,4-Quinazolinediamine, 5-chloro-. PubChem. URL: [Link]

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A Senior Application Scientist's Guide to Procuring 6-Chloroquinazoline-2,4-diamine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinazoline core is a "privileged scaffold," a molecular framework that has repeatedly been found to bind to a diverse range of biological targets. This makes its derivatives, such as 6-Chloroquinazoline-2,4-diamine (CAS No. 18671-95-9), highly valuable starting materials in drug discovery. This compound serves as a critical building block for synthesizing libraries of molecules aimed at various therapeutic targets, including protein kinases, which are pivotal in cancer and inflammatory disease research.[1][2][3]

The success of any research program hinges on the quality and integrity of its starting materials.[4] Procuring a specialized chemical like this compound is not a mere transaction but a critical step that demands scientific rigor. This guide provides an in-depth framework for navigating the procurement process, from identifying reputable suppliers to implementing in-house quality control. It is designed to empower researchers to make informed decisions, ensuring the authenticity and purity of their reagents and, by extension, the validity of their experimental outcomes.

Chapter 1: Compound Profile: Understanding this compound

Before initiating a purchase, a thorough understanding of the target compound is essential. This compound is a heterocyclic aromatic compound whose utility lies in the reactivity of its diamino groups and the specific substitution pattern on the quinazoline ring.

Identifier Value
CAS Number 18671-95-9[5]
IUPAC Name 6-chloro-2,4-quinazolinediamine[5]
Molecular Formula C₈H₇ClN₄[5]
Molecular Weight 194.62 g/mol [5]
Appearance Typically a yellow solid[5]
Storage Recommended at 0-5°C[5]

Its significance in synthetic chemistry stems from its role as a versatile intermediate. For instance, the 2- and 4-amino groups can be selectively functionalized to explore structure-activity relationships (SAR) in drug development campaigns. The chloro-substituent at the 6-position also provides a handle for further modification or can be a key pharmacophoric element.

Chapter 2: Identifying and Vetting Chemical Suppliers

The chemical supply market is tiered, ranging from large, multinational distributors to specialized manufacturers and online marketplaces. The choice of supplier directly impacts reagent quality, documentation, and cost.

The Supplier Landscape
  • Top-Tier Distributors (e.g., Sigma-Aldrich/Merck): These companies are often the first port of call for researchers.

    • Pros: High reliability, comprehensive documentation (Certificate of Analysis, SDS), and established quality management systems. Their products are often well-characterized.

    • Cons: Generally higher price point, which can be a factor for large-scale screening.

  • Manufacturers and Specialized Vendors (e.g., American Elements, suppliers on Echemi): These suppliers can range from primary manufacturers to smaller distributors.[6][7]

    • Pros: Potential for lower costs, direct communication with the source, and availability of bulk quantities.

    • Cons: Quality and documentation can be variable. Requires a more intensive due diligence process from the researcher.

A Protocol for Supplier Due Diligence

A systematic vetting process is crucial to mitigate the risk of acquiring substandard materials. This process forms a self-validating system to ensure you receive what you ordered.

Step 1: Initial Screening

  • Verify the CAS Number: Ensure the supplier lists the correct CAS number (18671-95-9). Be wary of similar-sounding compounds with different CAS numbers.

  • Review Product Specifications: Check the stated purity, appearance, and formulation. Ambiguous or missing information is a red flag.

Step 2: Demand Comprehensive Documentation

  • Certificate of Analysis (CoA): This is non-negotiable. Request a lot-specific CoA before placing an order. A legitimate supplier will provide this. The CoA is the primary document attesting to the product's quality.[8]

  • Safety Data Sheet (SDS): This document is essential for safety and regulatory compliance, providing detailed information on handling, storage, and emergency procedures.[9]

Step 3: Scrutinize the Certificate of Analysis

  • Identity Confirmation: The CoA should show data confirming the compound's structure, typically a ¹H NMR spectrum that is "consistent with structure".[8]

  • Purity Assessment: Look for a precise purity value and the analytical method used to determine it (e.g., HPLC, qNMR). A purity of ≥95% is a common standard for research-grade reagents.[5][8]

  • Lot-Specific Data: Ensure the CoA corresponds to the specific batch you will receive.

Step 4: Assess Supplier Credibility

  • Traceability: Can the supplier provide information on the country of origin?[5]

  • Responsiveness: A professional supplier will have a technical service department capable of answering specific questions about their products.[5]

  • Business History: How long has the company been in operation? Established suppliers often have more robust quality systems.

G cluster_vetting Supplier Vetting Workflow start Identify Potential Supplier screen Initial Screening (CAS No., Specs) start->screen request_docs Request Lot-Specific CoA & SDS screen->request_docs receive_docs Receive & Review Documentation request_docs->receive_docs assess_coa Scrutinize CoA (Purity, Identity) receive_docs->assess_coa assess_cred Assess Supplier Credibility assess_coa->assess_cred decision Approve or Reject Supplier assess_cred->decision approve Approved for Purchase decision->approve Pass reject Reject Supplier decision->reject Fail

Caption: A structured workflow for vetting chemical suppliers.

Chapter 3: Incoming Quality Control: A Self-Validating System

Upon receipt, the onus is on the researcher to verify the integrity of the chemical. Relying solely on the supplier's CoA, while necessary, is not sufficient for ensuring the rigor demanded by high-impact research. Implementing an in-house QC protocol is a critical, self-validating step.

Protocol for Incoming Material Verification

Step 1: Physical and Documentation Inspection

  • Check for Damage: Inspect the packaging for any signs of damage or compromised seals.

  • Verify Labels: Cross-reference the information on the product label (Name, CAS No., Lot No.) with your purchase order and the supplier's CoA. Any discrepancy is cause for immediate concern.

Step 2: Analytical Confirmation (Recommended) The causality behind this step is simple: impurities or incorrect structures can lead to failed reactions, misleading biological data, and irreproducible results, wasting significant time and resources.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful technique for confirming the chemical structure.

    • Methodology: Dissolve a small sample (~1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a standard ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with literature data or the spectrum provided on the CoA. Check for the correct chemical shifts, integration values, and splitting patterns characteristic of the this compound structure. The presence of significant unexpected peaks may indicate impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for assessing purity and confirming the molecular weight.

    • Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a standard reverse-phase HPLC method coupled with a mass spectrometer.

    • Analysis: The HPLC chromatogram should show one major peak, the area of which corresponds to the purity (e.g., >95%). The mass spectrum should show a prominent ion corresponding to the expected molecular weight of this compound (194.62 g/mol , observed as [M+H]⁺ at m/z 195.6).

G cluster_qc Incoming Material QC Workflow receipt Material Received doc_check Step 1: Documentation & Label Verification receipt->doc_check analytical_check Step 2: Analytical Verification (NMR, LC-MS) doc_check->analytical_check compare Compare Data to CoA & Specs analytical_check->compare decision Pass QC? compare->decision release Release to Lab Inventory decision->release Yes quarantine Quarantine & Contact Supplier decision->quarantine No

Caption: Workflow for in-house quality control of received chemicals.

Chapter 4: Safe Handling and Storage

Quinazoline derivatives, like most specialized organic chemicals, require careful handling to ensure personnel safety and maintain compound stability.

Core Safety and Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[10][11]

  • Storage: Store the compound in a tightly sealed container, as recommended by the supplier (e.g., 0-5°C).[5] The storage area should be cool, dry, and separate from incompatible materials such as strong oxidizing agents.[10][11]

  • Spill Management: In case of a spill, avoid generating dust. Use dry cleanup procedures and place the material into a suitable, sealed container for disposal.[11] Ensure the spill area is then washed thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal service.[9]

Conclusion

The procurement of this compound for research is a multi-faceted process that extends far beyond a simple purchase. It is a foundational element of experimental design that, when executed with diligence, upholds the principles of scientific integrity. By adopting a systematic approach—rigorously vetting suppliers, demanding comprehensive documentation, performing independent analytical verification, and adhering to strict safety protocols—researchers can ensure the quality of their starting materials. This meticulousness is not an impediment to research; it is an accelerator, preventing the costly and time-consuming consequences of using impure or incorrect reagents and ultimately leading to more robust and reproducible scientific discoveries.

References

  • The Importance of High-Quality Reagents in Accurate Experimental Results. Boster Biological Technology. [Link]
  • 2-Chloro-1,6-naphthyridine | CAS 23616-33-3. AMERICAN ELEMENTS. [Link]
  • DNA Amplification | Quality Control Testing of Reagents and Consumables. National Institute of Standards and Technology. [Link]
  • Quinazoline - Safety D
  • 2-chloro-1,6-naphthyridine CAS NO.23616-33-3. Career Henan Chemical Co. [Link]
  • Quality Control. Chemistry LibreTexts. [Link]
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Oper
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Quinazoline Core in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. 6-Chloroquinazoline-2,4-diamine, in particular, serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, making it a compound of significant interest in drug discovery and development pipelines.[1][2] The presence of the chloro and diamino functionalities imparts specific reactivity and biological activity, but also necessitates a thorough understanding of its handling and safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, we will delve into the rationale behind these recommendations, grounded in the chemical properties of the compound. Our aim is to equip researchers with the knowledge to work with this valuable intermediate confidently and safely.

Hazard Identification and Risk Assessment: A Proactive Approach

Proactive risk assessment is the cornerstone of laboratory safety. For this compound, a thorough evaluation of its toxicological profile is the first step. While comprehensive toxicological data for this specific compound is not extensively published, data from structurally related compounds and supplier Safety Data Sheets (SDS) provide a strong basis for a conservative and safe handling approach.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for this compound and its close analogs indicate several key hazards. Researchers should be aware of the following hazard statements which are consistently associated with similar chloroquinazoline derivatives:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

The diamino nature of the compound, while key to its synthetic utility, can also contribute to its irritant properties and potential for sensitization.[8]

Table 1: Summary of GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed[3][7]
Acute Toxicity, DermalCategory 3 or 4Toxic or Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 3 or 4Toxic or Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][5][7]
Serious Eye Damage/IrritationCategory 1 or 2Causes serious eye damage or irritation[4][5][6][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[6][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

The Primacy of Engineering Controls

All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust particles.[9][10] The fume hood acts as the primary barrier, capturing airborne particulates at the source.

Personal Protective Equipment: The Last Line of Defense

Appropriate PPE is mandatory when handling this compound. The following should be worn at all times:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the potential for serious eye irritation, the use of tightly fitting safety goggles or a face shield is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[11]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them for any signs of degradation or perforation before each use. Always follow the proper glove removal technique to avoid contaminating your skin.

  • Skin and Body Protection: A laboratory coat should be worn and kept buttoned to protect street clothes and skin from contamination. For tasks with a higher risk of spills or splashes, consider a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eyes Eye/Face Protection (Goggles/Face Shield) Hands Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (Respirator if needed) Researcher Researcher Researcher->Eyes Protects against splashes & dust Researcher->Hands Prevents skin contact Researcher->Body Shields from spills Researcher->Respiratory Prevents inhalation

Caption: Essential PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[11]

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory.[3][7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5][12]

  • Temperature: Some suppliers recommend storage at 0-5°C to maintain long-term stability.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7][13]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][13] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][13]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6][7]

Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] Clean the spill area thoroughly with soap and water.

  • Large Spills: In the case of a large spill, evacuate the area and prevent entry.[12] Wear appropriate PPE, including respiratory protection, before attempting cleanup.[10] Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum) and place it in a labeled container for hazardous waste disposal.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a spill.

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Containers: Collect solid waste, including contaminated lab supplies, in a dedicated, sealed, and clearly labeled container.[12] Liquid waste from solutions containing the compound should be collected in a separate, labeled hazardous waste container.[12]

  • Disposal Method: Do not dispose of this chemical in standard laboratory trash or down the drain.[12] Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[10]

Conclusion: Fostering a Culture of Safety

This compound is a valuable building block in the synthesis of potentially life-saving therapeutics. By understanding its chemical properties and adhering to the safety and handling protocols outlined in this guide, researchers can mitigate the risks associated with its use. A proactive approach to safety, encompassing thorough risk assessment, the consistent use of engineering controls and PPE, and preparedness for emergencies, is paramount. Ultimately, a strong safety culture within the laboratory is the most effective tool for ensuring the well-being of all personnel and the successful advancement of scientific research.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • ACS Publications. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
  • ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.
  • PubMed. (2007). Review of the toxicology of three alkyl diamines.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubChem. (n.d.). 2,4-Diamino-6-methylquinazoline.

Sources

Methodological & Application

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Chloroquinazoline-2,4-diamine

Topic: Detailed Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

The quinazoline ring system is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] The 2,4-diaminoquinazoline scaffold, in particular, is a key pharmacophore found in several approved drugs and clinical candidates, acting frequently as a hinge-binding motif in kinase inhibitors.[5]

This compound serves as a crucial intermediate and building block in the synthesis of these complex therapeutic agents. The chlorine atom at the 6-position provides a strategic handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a detailed, field-tested protocol for the synthesis of this compound, emphasizing the chemical rationale, procedural details, and necessary quality control measures.

Overall Synthesis Strategy

The presented protocol outlines an efficient, one-step cyclization approach to construct the this compound core. The synthesis begins with the commercially available precursor, 2-amino-5-chlorobenzonitrile. This method is advantageous due to its directness and operational simplicity. The core of the reaction is the condensation of the aminobenzonitrile with a guanidine equivalent, which builds the pyrimidine ring onto the existing benzene structure, directly installing the required 2,4-diamine functionality.

Reaction Pathway Visualization

G reactant 2-Amino-5-chlorobenzonitrile reagents Chloroformamidine HCl 2-Methoxyethyl ether Heat (Reflux) reactant->reagents product This compound reagents->product

Caption: Synthetic route from 2-amino-5-chlorobenzonitrile to the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of this compound

Principle and Mechanistic Insight: This synthesis proceeds via a cyclocondensation reaction. The process is initiated by the nucleophilic attack of the amino group of 2-amino-5-chlorobenzonitrile onto the electrophilic carbon of chloroformamidine. A series of intramolecular cyclization and tautomerization steps follow, ultimately leading to the formation of the thermodynamically stable aromatic quinazoline ring system. The high-boiling solvent, 2-methoxyethyl ether, is selected to provide the necessary thermal energy to overcome the activation barrier for the cyclization cascade.

Materials and Reagents:

ReagentCAS No.Molecular Wt. ( g/mol )Quantity (Molar Eq.)Notes
2-Amino-5-chlorobenzonitrile5922-60-1152.581.0 eq.Starting material. Purity >98%.
Chloroformamidine Hydrochloride29671-92-9114.961.2 eq.Cyclizing agent. Handle with care.
2-Methoxyethyl ether (Diglyme)111-96-6134.17~10 mL per gram of SMHigh-boiling solvent. Anhydrous grade.
Isopropanol67-63-060.10-For washing/recrystallization.
Deionized Water7732-18-518.02-For work-up.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and hotplate

  • Thermometer or thermocouple

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a gas inlet. Place the flask on the magnetic stirrer/hotplate. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes to ensure an anhydrous and oxygen-free atmosphere.

  • Charging Reagents: To the flask, add 2-amino-5-chlorobenzonitrile (e.g., 10.0 g, 65.5 mmol, 1.0 eq.) and a stir bar.

  • Solvent Addition: Add 2-methoxyethyl ether (100 mL) to the flask. Stir the mixture at room temperature to form a suspension.

  • Addition of Cyclizing Agent: Carefully add chloroformamidine hydrochloride (8.98 g, 78.6 mmol, 1.2 eq.) to the suspension.[6]

    • Scientist's Note: A slight excess of the cyclizing agent is used to ensure the complete conversion of the starting material.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 162 °C) with vigorous stirring. Maintain the reflux for 6-8 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate / Hexane (1:1)

    • Visualization: UV light (254 nm). The product spot should be more polar than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • A precipitate of the product hydrochloride salt should form upon cooling.

    • Filter the solid product using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold 2-methoxyethyl ether and then with isopropanol to remove residual solvent and impurities.

  • Neutralization and Purification:

    • Suspend the crude hydrochloride salt in deionized water (~100 mL).

    • While stirring, slowly add aqueous ammonia or a saturated sodium bicarbonate solution until the pH is basic (~8-9). This will neutralize the salt and precipitate the free base form of the product.

    • Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and then wash with a small amount of cold isopropanol.

    • Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The product should be an off-white to pale yellow powder.

Safety Precautions:

  • 2-Amino-5-chlorobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled.

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Methoxyethyl ether is flammable and a reproductive toxin. Handle with care and avoid ignition sources.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. The following data are typical for the desired compound.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow solid
Yield 75-85%
Melting Point ~255-260 °C (decomposes)
¹H NMR (DMSO-d₆)δ ~8.1 (s, 1H, H-5), ~7.5 (d, 1H, H-7), ~7.3 (d, 1H, H-8), ~6.5 (br s, 2H, NH₂), ~6.0 (br s, 2H, NH₂) ppm.
¹³C NMR (DMSO-d₆)Expected signals for 8 aromatic carbons and 1 quaternary carbon. Key signals include those for C-Cl, C-NH₂, and the quinazoline ring carbons.
Mass Spec (ESI+) m/z = 195.04 [M+H]⁺, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).
IR (KBr) ν ~3400-3100 cm⁻¹ (N-H stretching of primary amines), ~1650 cm⁻¹ (C=N stretching), ~1600 cm⁻¹ (aromatic C=C stretching), ~820 cm⁻¹ (C-Cl stretching).

Troubleshooting and Expert Insights

  • Low Yield: If the yield is significantly lower than expected, ensure the reaction was conducted under strictly anhydrous conditions. Moisture can hydrolyze the chloroformamidine hydrochloride. Incomplete reaction due to insufficient heating time or temperature is another common cause.

  • Impure Product: If the product is discolored, it may indicate side reactions or degradation. An additional recrystallization step from a suitable solvent like ethanol/water or DMF/water can improve purity.

  • Alternative Reagents: While chloroformamidine hydrochloride is effective, other guanidine sources like dicyandiamide can also be used, though they may require different reaction conditions (e.g., the presence of a strong acid or base catalyst).

  • Scalability: This protocol is robust and generally scalable. On a larger scale, managing the exotherm during neutralization and ensuring efficient mixing during the reaction are key considerations.

Conclusion

This application note details a reliable and efficient synthesis of this compound. By following this protocol, researchers can confidently produce high-quality material essential for the development of novel kinase inhibitors and other important therapeutic agents. The provided mechanistic insights and troubleshooting tips further empower scientists to optimize the procedure for their specific research needs.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 74-83.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate.
  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry, 77(6), 2649-2658.
  • Synthetic scheme for 2,4-diamino-6-chloro-[9][10][11]triazines. (n.d.). ResearchGate.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 4963-4981.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2021). Journal of Medicinal Chemistry.
  • Barnes, A. C., et al. (1996). U.S. Patent No. 5,534,518. Washington, DC: U.S. Patent and Trademark Office.
  • 2,4-diaminoquinazoline derivatives and medical uses thereof. (2019). Google Patents.
  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. (2013). ResearchGate.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Scientific Scholar.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). PubChem.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2023). Acta Scientific.

Sources

Application Notes and Protocols: One-Pot Synthesis of 2,4-Diaminoquinazoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Diaminoquinazolines in Medicinal Chemistry

The 2,4-diaminoquinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-HIV, and antitubercular properties.[1] The efficient construction of libraries of these molecules is therefore of paramount importance for the discovery of new drug candidates. One-pot synthesis methodologies offer significant advantages in this regard, as they allow for the rapid and efficient generation of diverse 2,4-diaminoquinazoline analogues from simple starting materials in a single reaction vessel, minimizing purification steps and saving time and resources.

This application note provides a detailed guide to several robust and versatile one-pot methods for the synthesis of 2,4-diaminoquinazoline libraries. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and present data on the scope and limitations of each method.

Methodology 1: Classical One-Pot Synthesis from 2-Aminobenzonitriles and Guanidine

This is a foundational and widely used method for the synthesis of 2,4-diaminoquinazolines. The reaction proceeds via the condensation of a substituted 2-aminobenzonitrile with guanidine, typically in the form of its hydrochloride or carbonate salt, in a suitable solvent under thermal or microwave conditions.

Reaction Workflow

G A 2-Aminobenzonitrile E Reaction Mixture A->E B Guanidine Salt (e.g., Hydrochloride) B->E C Solvent (e.g., 2-Methoxyethanol) C->E D Heat or Microwave Irradiation D->E F Work-up & Purification E->F G 2,4-Diaminoquinazoline Library F->G G A 2-Aminobenzonitrile E Reaction Mixture A->E B Carbodiimide B->E C Lewis Acid (e.g., SnCl4) C->E D Solvent (e.g., DCE) D->E F Work-up & Purification E->F G 2,4-Diaminoquinazoline or 2-Amino-4-iminoquinazoline Library F->G

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for the Synthesis of 6-Chloroquinazoline-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2,4-diaminoquinazoline framework is a "privileged structure" recognized for its broad pharmacological potential, including anticancer and anti-HIV activities.[3][4] Functionalization of this core is critical for modulating biological activity and optimizing drug-like properties. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-chloroquinazoline-2,4-diamine, a key intermediate for generating diverse molecular libraries. We will explore three pivotal transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C alkynylation. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in drug discovery and development.

The Strategic Importance of the Quinazoline-2,4-diamine Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is prevalent in a multitude of biologically active compounds.[5][6] The 2,4-diamino substitution pattern, in particular, has proven to be a highly successful pharmacophore. Its structural features allow for targeted interactions with various biological targets, leading to applications in oncology, virology, and beyond.[3][4] The ability to strategically modify the scaffold at specific positions is paramount for structure-activity relationship (SAR) studies. The chlorine atom at the C6 position of this compound serves as a versatile synthetic handle, enabling a wide array of functionalizations through modern cross-coupling chemistry.[7]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance under relatively mild conditions.[8][9] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10][11]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C6-Cl bond of the quinazoline) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[12][13]

  • Transmetalation (for Suzuki/Sonogashira) or Association/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium complex.[12][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15][16]

The success of these reactions is critically dependent on the choice of ligands , which stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[17][18] Bulky, electron-rich phosphine ligands are often essential for coupling less reactive aryl chlorides.[19]

Experimental Workflow: A General Overview

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation. A generalized workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) cluster_analysis Workup & Analysis P1 Oven-dry glassware (Schlenk tube/vial) R1 Add solids: This compound, Coupling Partner, Base P1->R1 P2 Degas solvent(s) (e.g., sparging with Ar/N2) R3 Add degassed solvent P2->R3 R2 Add Pd catalyst & Ligand R1->R2 R2->R3 R4 Seal vessel and heat with vigorous stirring R3->R4 A1 Cool to RT & Quench R4->A1 Monitor by TLC/LC-MS A2 Liquid-liquid extraction A1->A2 A3 Dry organic layer (e.g., Na2SO4, MgSO4) A2->A3 A4 Purify by column chromatography A3->A4 A5 Characterize product (NMR, MS) A4->A5

Caption: General experimental workflow for cross-coupling.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[16][20] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups.[21]

Catalytic Cycle

The mechanism involves the oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the biaryl product.[10][13]

G Pd0 L-Pd(0) ArPdX L-Pd(II)-Ar     |         Cl Pd0->ArPdX Ar-Cl OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr L-Pd(II)-Ar     |         Ar' ArPdX->ArPdAr Ar'-B(OR)3⁻ Trans Transmetalation Trans->ArPdAr ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 ArX Ar-Cl ArX->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->Trans Product Ar-Ar' Product->RedElim G Pd0 L-Pd(0) ArPdX L-Pd(II)-Ar     |         Cl Pd0->ArPdX Ar-Cl OxAdd Oxidative Addition OxAdd->ArPdX Amido L-Pd(II)-Ar     |         NR'R'' ArPdX->Amido R'R''NH, Base AmineAssoc Amine Assoc. + Base, -HX AmineAssoc->Amido Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination RedElim->Pd0 ArX Ar-Cl ArX->OxAdd Amine R'R''NH Amine->AmineAssoc Product Ar-NR'R'' Product->RedElim

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The quinazoline ring system, particularly the 4-aminoquinazoline scaffold, is a cornerstone in medicinal chemistry, recognized as a "privileged structure".[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that interact with a multitude of biological targets. Consequently, derivatives of 4-aminoquinazoline are integral to a wide array of therapeutic agents, including those with anticancer, antiviral, anti-inflammatory, and antipsychotic properties.[3][4] The synthesis of these vital compounds frequently hinges on a critical chemical transformation: the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors.

This application note provides a comprehensive guide to understanding and implementing the SNAr on 2,4-dichloroquinazolines. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present detailed protocols for various classes of nucleophiles, and offer insights into optimizing reaction conditions for the efficient synthesis of 2-chloro-4-aminoquinazolines and related derivatives.

The Mechanism of Regioselective Substitution

The nucleophilic aromatic substitution on 2,4-dichloroquinazoline is a classic example of a regioselective reaction, a feature that is paramount for the directed synthesis of specific isomers. The reaction proceeds through a well-established SNAr mechanism, which involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (chloride).

The Decisive Role of the C4 Position

A consistent and well-documented observation is that the initial nucleophilic attack preferentially occurs at the C4 position of the quinazoline ring under mild reaction conditions.[1][3][4][5] This pronounced regioselectivity can be attributed to the electronic properties of the 2,4-dichloroquinazoline molecule.

Theoretical studies, including Density Functional Theory (DFT) calculations, have provided significant insights into this phenomenon.[2][3][4] These studies reveal that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[2][3][4] This makes the C4 position more electrophilic and, therefore, more susceptible to nucleophilic attack. The activation energy for the formation of the Meisenheimer intermediate is consequently lower when the nucleophile attacks the C4 position, kinetically favoring the formation of the 4-substituted product.[3][4]

Substitution at the C2 position is also possible but typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile, after the C4 position has been functionalized.[5]

Visualizing the SNAr Pathway

The following diagram illustrates the stepwise mechanism of nucleophilic aromatic substitution on 2,4-dichloroquinazoline, highlighting the preferential attack at the C4 position.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack at C4 cluster_1 Step 2: Chloride Elimination cluster_2 Optional Step 3: Substitution at C2 (Harsher Conditions) 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Intermediate Meisenheimer Complex (Resonance Stabilized) 2,4-Dichloroquinazoline->Intermediate + R-NH2 Nucleophile R-NH2 Product 2-Chloro-4-aminoquinazoline Intermediate->Product - Cl- Final_Product 2,4-Diaminoquinazoline Product->Final_Product + R'-NH2 (High Temp)

Caption: SNAr mechanism on 2,4-dichloroquinazoline.

Experimental Protocols

The choice of reaction conditions for the SNAr on 2,4-dichloroquinazolines is dictated by the nature of the nucleophile and the desired outcome. Below are detailed protocols for common classes of nucleophiles.

Protocol 1: Reaction with Anilines

Anilines are common nucleophiles used in the synthesis of potent kinase inhibitors. The following protocol is adapted from established methodologies.[3]

Materials:

  • 2,4-Dichloroquinazoline (or a substituted derivative)

  • Substituted aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 mmol) in dioxane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol).

  • Add N,N-diisopropylethylamine (DIPEA) (3.6 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-anilinoquinazoline.

Protocol 2: Reaction with Aliphatic and Benzylamines

Aliphatic and benzylamines are generally more nucleophilic than anilines and may react under milder conditions.

Materials:

  • 2,4-Dichloroquinazoline

  • Aliphatic or benzylamine

  • Triethylamine (Et3N) or Sodium Acetate (NaOAc)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dichloroquinazoline (1.0 mmol) in THF (10 mL).

  • Add the aliphatic or benzylamine (1.1 mmol) followed by the base (e.g., Et3N, 1.5 mmol).

  • Stir the reaction at room temperature. The reaction time can vary from 30 minutes to 24 hours depending on the amine's reactivity.[1] Monitor by TLC.

  • For less reactive amines, the reaction may be heated to reflux.

  • After completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis with Anilines

Microwave irradiation can significantly reduce reaction times and improve yields, offering a more sustainable approach.[6]

Materials:

  • 4-Chloro-6-halo-2-phenylquinazoline

  • Substituted aniline

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a microwave-safe vial, combine the 4-chloroquinazoline derivative (1.0 mmol) and the aniline (1.2 mmol) in a 1:1 mixture of THF and water (4 mL).

  • Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product as needed.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the regioselective synthesis of 2-chloro-4-aminoquinazolines.

Nucleophile TypeBaseSolvent(s)Temperature (°C)Typical Reaction Time
AnilinesDIPEA, NaOAcDioxane, 2-Propanol, THF/H₂O80 - Reflux12 - 24 hours
BenzylaminesDIPEA, NaOAcEthanol, AcetonitrileRoom Temp. - 802 - 12 hours
Aliphatic AminesEt₃NTHF, MethanolRoom Temp.0.5 - 24 hours

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 2-chloro-4-aminoquinazolines is depicted below.

Workflow start Start: Reagents reaction S N Ar Reaction (Conventional or Microwave) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: While many reactions are robust, it is good practice to use anhydrous solvents, particularly when working with moisture-sensitive reagents.

  • Choice of Base: The base is crucial for scavenging the HCl generated during the reaction. Tertiary amines like DIPEA and Et3N are common choices. For less reactive systems, inorganic bases can also be employed.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like THF, dioxane, and acetonitrile are generally effective.[7][8] In some cases, protic solvents like ethanol are also used.[1]

  • Regioselectivity Confirmation: While the C4 substitution is highly favored, it is essential to confirm the regiochemistry of the product, especially when developing new methodologies. 2D-NMR techniques can be invaluable for unambiguous structural assignment.[3][4]

  • Solid-Phase Synthesis: For the generation of compound libraries, solid-phase synthesis offers significant advantages in terms of purification and automation.[9]

Conclusion

The nucleophilic aromatic substitution on 2,4-dichloroquinazolines is a powerful and reliable method for the synthesis of a diverse range of 4-aminoquinazoline derivatives. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, allows for the rational design of synthetic routes. The protocols and data presented in this application note serve as a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the efficient and targeted synthesis of these important bioactive molecules.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
  • (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram.
  • Activation energy determination for the nucleophilic aromatic... | Download Scientific Diagram.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC.
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... | Download Scientific Diagram.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
  • Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]
  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. [Link]
  • Summary of Nucelophilic Substitution Reactions. University of California, Irvine. [Link]
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
  • Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • NUCLEOPHILIC SUBSTITUTION of 2,4-DICHLOROQUINOLINE-3-CARBONITILE WITH DIFFERENT NUCLEOPHILES.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.

Sources

Topic: Solid-Phase Synthesis Techniques for 2,4-Diaminoquinazoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, dihydrofolate reductase inhibition, and receptor antagonism.[1] The efficient synthesis of diverse libraries based on this scaffold is therefore a critical task in modern drug discovery. Solid-phase synthesis (SPS) offers a powerful platform for this purpose, enabling rapid purification and the systematic introduction of molecular diversity. This document provides a detailed guide to two primary solid-phase strategies for constructing 2,4-diaminoquinazoline libraries: a sequential nucleophilic aromatic substitution (SNAr) approach and a traceless synthesis via a resin-bound isothiocyanate intermediate. We present detailed, field-proven protocols, explain the chemical rationale behind experimental choices, and offer insights into process optimization and quality control.

Introduction: The Power of the Quinazoline Scaffold and Solid-Phase Synthesis

The quinazoline ring system is a cornerstone of heterocyclic chemistry, particularly in pharmaceutical research. The 2,4-diamino substituted variant is of special interest due to its role in several approved drugs, such as the α-1 antagonist Prazosin, used to treat hypertension.[1][2][3] The development of efficient synthetic routes to access large, structurally diverse libraries of these compounds is paramount for identifying new lead structures.[3]

Solid-phase synthesis (SPS) provides significant advantages over traditional solution-phase chemistry for library generation. By anchoring the substrate to an insoluble polymer support, excess reagents and soluble byproducts can be easily removed by simple filtration and washing. This circumvents the need for laborious chromatographic purification after each step, making the process highly amenable to automation and parallel synthesis.

This guide details two robust methodologies for the SPS of 2,4-diaminoquinazoline libraries, providing researchers with the practical knowledge to implement these techniques.

Strategic Overview: Two Convergent Paths to the 2,4-Diaminoquinazoline Core

Two principal strategies have proven effective for the solid-phase construction of this scaffold. The choice of strategy depends on the desired library design, available starting materials, and whether a "traceless" final product is required.

Strategy A: Sequential SNAr on a Dichloroquinazoline Scaffold

This is a highly modular and widely used approach that builds diversity around a pre-formed quinazoline core.[3][4][5] The synthesis begins with an amine immobilized on a solid support. This resin-bound amine first displaces a chlorine atom from a 2,4-dichloroquinazoline derivative. A second, different amine is then used to displace the remaining chlorine, typically at a higher temperature. This sequence allows for the introduction of two independent points of diversity.

  • Advantages: Conceptually straightforward, utilizes commercially available 2,4-dichloroquinazolines, and allows for clear, sequential introduction of diversity elements.

  • Considerations: The final product contains a linker fragment derived from the initial resin-bound amine.

Strategy B: Traceless Synthesis via Resin-Bound Isothiocyanate

This elegant approach builds the heterocyclic ring directly on the solid support and cleaves the final product without leaving any residual linker atom or "navel" in the structure.[1][2] The synthesis commences with an acyl isothiocyanate resin, which reacts sequentially with a 2-aminobenzonitrile and an amine to form a resin-bound guanidine. Upon cleavage with acid, this intermediate undergoes a concomitant cycloaromatization, releasing the 2,4-diaminoquinazoline product in a traceless manner.[1]

  • Advantages: Produces a "clean" final product with no linker remnant. The final cyclization-cleavage step is highly efficient.

  • Considerations: Requires the synthesis of the specific isothiocyanate resin and relies on the availability of substituted 2-aminobenzonitriles. Certain substituents, such as nitro groups, may be incompatible with the reaction conditions.[1]

Detailed Protocol: Library Synthesis via Sequential SNAr (Strategy A)

This protocol describes a robust method for generating a 2,4-diaminoquinazoline library starting from polymer-bound amines.[3][4]

Principle

A primary or secondary amine is bound to a solid support (e.g., Rink Amide resin). This amine displaces the C4 chlorine of a 2,4-dichloroquinazoline derivative via SNAr. A second amine building block then displaces the more resilient C2 chlorine under harsher conditions. The final products are cleaved from the resin using trifluoroacetic acid (TFA).

Experimental Workflow

SPS Workflow for 2,4-Diaminoquinazolines via S_NAr Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection AmineResin Resin-Bound Primary Amine Deprotection->AmineResin Coupling1 S_NAr Reaction 1 (2,4-Dichloroquinazoline, DIEA, THF) AmineResin->Coupling1 Diversity Point 1 (from resin linker) Intermediate1 Resin-Bound 4-Amino-2-chloroquinazoline Coupling1->Intermediate1 Coupling2 S_NAr Reaction 2 (R²-NH₂, DMA, 135°C) Intermediate1->Coupling2 Diversity Point 2 (R²) Intermediate2 Resin-Bound 2,4-Diaminoquinazoline Coupling2->Intermediate2 Cleavage Cleavage (TFA/DCM) Intermediate2->Cleavage Product Final Product Library (Crude) Cleavage->Product

Caption: Workflow for SNAr synthesis of 2,4-diaminoquinazolines.

Materials and Reagents
  • Resin: Rink Amide resin (loading: ~0.5-0.7 mmol/g).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylacetamide (DMA), Methanol (MeOH).

  • Reagents:

    • Piperidine

    • Substituted 2,4-dichloroquinazolines (e.g., 6,7-dimethoxy-2,4-dichloroquinazoline)

    • N,N-Diisopropylethylamine (DIEA)

    • Library of primary and secondary amines (for Diversity Point 2)

    • Trifluoroacetic acid (TFA)

  • Equipment: Solid-phase synthesis vessels, orbital shaker, filtration apparatus.

Step-by-Step Protocol

Step 1: Resin Preparation and Fmoc Deprotection [3]

  • Swell Rink Amide resin (1.0 g, ~0.56 mmol) in DMF (15 mL) for 1 hour in a synthesis vessel.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF (15 mL). Agitate for 5 minutes.

  • Drain the solution. Add a fresh 15 mL portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (3 x 15 mL), MeOH (3 x 15 mL), and DCM (3 x 15 mL).

  • Dry the resin under vacuum. This yields the resin with a free primary amine.

Step 2: Coupling of the Quinazoline Scaffold [3]

  • Swell the deprotected resin (~0.56 mmol) in THF (10 mL).

  • In a separate flask, dissolve the 2,4-dichloroquinazoline derivative (e.g., 6,7-dimethoxy-2,4-dichloroquinazoline, 5 eq., 2.8 mmol) and DIEA (5 eq., 2.8 mmol) in THF.

  • Add the solution to the resin suspension.

  • Agitate the reaction mixture at 50-60 °C for 12-16 hours.

  • Cool to room temperature, drain, and wash the resin with THF (3x), DMF (3x), and DCM (3x).

Step 3: Introduction of the Second Amine (Diversity Point 2) [3]

  • To the resin from Step 2, add a solution of the second amine building block (10-20 eq.) in DMA.

  • Add a base such as DIEA or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10-20 eq.). The use of DBU and a larger excess of amine is crucial when using diamines to minimize resin cross-linking.[3]

  • Heat the reaction mixture to 135-140 °C and agitate for 14-18 hours.

  • Cool to room temperature, drain the solution, and wash the resin extensively with DMA (3x), DMF (3x), MeOH (3x), and DCM (3x).

  • Dry the resin under vacuum.

Step 4: Product Cleavage and Isolation [3]

  • Swell the dried resin in DCM (2 mL).

  • Add a cleavage cocktail of 50% TFA in DCM (10 mL).

  • Agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA/DCM (2 x 5 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen or using a rotary evaporator to yield the crude product as a TFA salt.

Step 5: Analysis

  • Dissolve the crude product in a suitable solvent (e.g., DMSO/MeOH).

  • Analyze purity and confirm identity using LC-MS.

  • Further purification can be achieved via preparative HPLC if required.

Alternative Protocol: Traceless Synthesis (Strategy B)

This protocol provides an overview of the traceless synthesis of 2,4-diaminoquinazolines, culminating in the synthesis of Prazosin as a key example.[1]

Principle

The synthesis starts with an acyl isothiocyanate resin. This is converted to a resin-bound thiourea using a 2-aminobenzonitrile. The thiourea is then activated and reacted with an amine to form a stable, resin-bound guanidine. The crucial final step involves acid-mediated cleavage which simultaneously triggers intramolecular cyclization onto the nitrile group, releasing the aromatic 2,4-diaminoquinazoline product cleanly from the support.[1]

Chemical Reaction Scheme

Traceless Synthesis of 2,4-Diaminoquinazolines cluster_resin On Solid Support Resin_NCS Acyl Isothiocyanate Resin Resin_Thiourea Resin-Bound Thiourea Resin_NCS->Resin_Thiourea Resin_Guanidine Resin-Bound Acyl Guanidine Resin_Thiourea->Resin_Guanidine EDC Cleavage Cleavage & Cyclization (TFA/H₂O, 80°C) Resin_Guanidine->Cleavage ABN 2-Aminobenzonitrile (Building Block 1) ABN->Resin_NCS Amine Amine (R-NH₂) (Building Block 2) Amine->Resin_Thiourea Product 2,4-Diaminoquinazoline (Traceless Product) Cleavage->Product

Caption: Reaction scheme for the traceless synthesis of 2,4-diaminoquinazolines.

Key Protocol Steps[1]
  • Preparation of Acyl Isothiocyanate Resin: Carboxy polystyrene resin is converted to the corresponding acyl isothiocyanate by first forming the acid chloride, followed by treatment with tetrabutylammonium isothiocyanate (Bu₄NNCS).[1]

  • Thiourea Formation: The isothiocyanate resin is treated with a solution of a substituted 2-aminobenzonitrile (e.g., 2-amino-4,5-dimethoxybenzonitrile) in a solvent like chloroform for 24 hours.

  • Guanidine Formation: The resulting thiourea resin is reacted with an amine (e.g., 1-(2-furoyl)-piperazine for the synthesis of Prazosin) using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) under basic conditions.

  • Traceless Cleavage and Cyclization: The guanidine resin is heated in a mixture of 95:5 TFA/H₂O at 80 °C for 16-32 hours. This step cleaves the acyl guanidine from the support and facilitates the intramolecular cyclization onto the nitrile, followed by aromatization to yield the final 2,4-diaminoquinazoline product.[1] The product is isolated after filtration and evaporation of the solvent.

Data Presentation & Troubleshooting

The success of solid-phase synthesis is highly dependent on driving each reaction to completion. The following table provides representative data from literature reports to illustrate the expected outcomes.

StrategyR¹ (at C4)R² (at C2)Yield/PurityReference
SNAr Resin-bound piperazine1-{3-[...]}pyrrolidin-2-one>90% Purity[3]
SNAr Resin-bound amine1-{[...]}piperidine-3-carboxamide>90% Purity[3]
Traceless 4,5-dimethoxy (from ABN)1-(2-furoyl)piperazine70% Yield, 92% Purity[1]
Traceless 4,5-dimethoxy (from ABN)4-Methylpiperazine73% Yield, 95% Purity[1]
Traceless 4-Nitro (from ABN)4-Methylpiperazine0% (Reaction Failed)[1]

Common Troubleshooting Insights:

  • Incomplete SNAr at C2: The displacement of the second chlorine in Strategy A is often difficult. Ensure high temperatures (135-140 °C) and a sufficient excess of the incoming amine nucleophile.[3]

  • Resin Cross-Linking: When using diamines in Strategy A, dimerization can occur. This is minimized by using a large excess of the diamine (e.g., 20 equivalents) and adding a non-nucleophilic base like DBU.[3]

  • Failed Traceless Synthesis: The traceless route (Strategy B) can be sensitive to electronics. For example, the synthesis failed when using a nitro-substituted 2-aminobenzonitrile, likely due to deactivation of the guanidine formation or cleavage/cyclization steps.[1]

  • Monitoring Reactions: While intermediate analysis is difficult in SPS, a small amount of resin can be cleaved after each step and analyzed by LC-MS to monitor reaction progress and troubleshoot issues early.

Conclusion

Solid-phase synthesis is an indispensable tool for the rapid generation of 2,4-diaminoquinazoline libraries for drug discovery. Both the sequential SNAr and the traceless isothiocyanate-based methods offer robust and flexible routes to a wide array of analogs. The sequential SNAr method is highly modular and reliable for introducing two points of diversity, while the traceless approach provides structurally cleaner products. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage these powerful techniques to accelerate the exploration of this important chemical space.

References

  • García-Echeverría, C., & Ruetz, S. (2001). Traceless Solid-Phase Synthesis of 2,4-Diaminoquinazolines. Organic Letters, 3(4), 585–588. [Link]
  • PubMed. (2001). Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Organic Letters. [Link]
  • Křupková, S., et al. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines.
  • Křupková, S., et al. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines.
  • Krchnak, V., et al. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines.
  • ResearchGate. (2001). Novel solid-phase synthesis of 2,6-disubstituted 4(3 H)
  • Dener, J. M., et al. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries.
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

Sources

Application Notes and Protocols for the Use of 6-Chloroquinazoline-2,4-diamine in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1] Within the landscape of kinase inhibitor development, the quinazoline core has emerged as a "privileged scaffold".[2][3] This is due to its structural resemblance to the adenine ring of ATP, allowing it to serve as an effective backbone for the design of ATP-competitive inhibitors.[4] Numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are built upon the quinazoline framework, underscoring its therapeutic significance.

This document focuses on a specific, yet crucial, building block in this field: 6-Chloroquinazoline-2,4-diamine . Rather than being a potent inhibitor itself, this compound serves as a versatile starting scaffold for the synthesis of diverse libraries of kinase inhibitors. Its 2,4-diamine substitutions provide key anchor points for chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.[2]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in a scaffold-based drug discovery approach. We will delve into the mechanistic rationale, present detailed protocols for high-throughput screening assays, and provide the necessary biological context through signaling pathway diagrams.

Scientific Foundation: Mechanism of Action of Quinazoline-Based Kinase Inhibitors

The vast majority of quinazoline-based inhibitors, including those derived from the this compound scaffold, function as ATP-competitive inhibitors .[4] Protein kinases have a highly conserved ATP-binding pocket, which these small molecules are designed to occupy. By mimicking the purine ring of ATP, the quinazoline core can form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for anchoring the inhibitor in the active site.

The substituents at the 2 and 4 positions of the quinazoline ring are then strategically designed to extend into adjacent hydrophobic pockets and interact with specific amino acid residues. These secondary interactions are the primary determinants of an inhibitor's potency and selectivity for a particular kinase over the hundreds of other kinases in the human kinome. The chlorine atom at the 6-position can also be a key interaction point or a site for further chemical modification to enhance binding affinity and selectivity.

Application Note: A Scaffold-Based Approach to Kinase Inhibitor Discovery

The primary application of this compound is as a foundational scaffold for generating a chemical library of potential kinase inhibitors. The workflow involves the chemical modification of this core structure to produce a diverse set of analogs, which are then screened against a panel of kinases to identify "hits" with desired activity and selectivity profiles.

A prime example of this approach is the development of potent and selective inhibitors for p21-Activated Kinase 4 (PAK4), a kinase implicated in cancer cell proliferation, migration, and invasion.[2] Researchers have utilized a 2,4-diaminoquinazoline scaffold, closely related to this compound, as the starting point for a structure-based drug design campaign.[2]

Synthetic Strategy Overview

The synthesis of a library of inhibitors from a this compound scaffold typically involves nucleophilic aromatic substitution reactions at the 4-position and modification of the 2-amino group. This allows for the introduction of a wide variety of chemical moieties to explore the chemical space around the quinazoline core.

G A 2-Amino-5-chlorobenzoic Acid B Cyclization with Urea A->B C Intermediate 49 B->C D Chlorination (e.g., POCl3) C->D E Key Intermediate (e.g., 2,4,6-trichloroquinazoline) D->E F Nucleophilic Aromatic Substitution (e.g., with various amines at C4) E->F G Library of 4-substituted-6-chloro-2-aminoquinazolines F->G H Further modification at C2 G->H I Final Library of Diverse Kinase Inhibitor Candidates H->I

Caption: Synthetic workflow for generating a library of kinase inhibitors from a 6-chloroquinazoline scaffold.

Screening Strategy and Data Interpretation

Once a library of compounds has been synthesized, the next critical step is to screen them for inhibitory activity against a panel of protein kinases. A tiered screening approach is often employed:

  • Primary Screen: The entire library is screened at a single, high concentration (e.g., 10 µM) against one or more primary kinase targets of interest (e.g., PAK4, EGFR, VEGFR).

  • Dose-Response Analysis: "Hits" from the primary screen are then subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.

  • Selectivity Profiling: Promising potent inhibitors are then screened against a broad panel of kinases to assess their selectivity. An ideal inhibitor will be highly potent against the target of interest with minimal activity against other kinases, thereby reducing the potential for off-target effects.

Representative Data: PAK4 Inhibitors Derived from a 2,4-Diaminoquinazoline Scaffold

The following table presents data for a series of PAK4 inhibitors developed from a 2,4-diaminoquinazoline scaffold, demonstrating the successful application of this approach.

CompoundPAK4 Kᵢ (µM)PAK1 Kᵢ (µM)Selectivity (PAK1/PAK4)
12 0.354>10>28
13 2.56>10>3.9
17 0.0323.42107
31 (CZh226) 0.009 3.11 346

Data extracted from Zhao et al., J. Med. Chem. 2018, 61, 3, 1136–1152. As shown, systematic chemical modification of the scaffold led to the discovery of compound 31 , a highly potent and selective PAK4 inhibitor.

Experimental Protocols for Kinase Inhibitor Screening

A variety of robust and sensitive assay formats are available for high-throughput screening of kinase inhibitors. The choice of assay depends on factors such as the specific kinase, the availability of reagents, and the desired throughput. Below are detailed protocols for three widely used, non-radioactive assay platforms.

Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal kinase assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A lower signal indicates inhibition of the kinase.

Step-by-Step Protocol:

  • Kinase Reaction (in a 384-well plate):

    • To each well, add 2.5 µL of your test compound (derived from the this compound scaffold) at various concentrations or a vehicle control (e.g., 1% DMSO).

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase of interest and its specific substrate in kinase reaction buffer).

    • Initiate the kinase reaction by adding 5 µL of a 1X ATP solution (at the Kₘ concentration for the kinase, if known).

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

G A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B ADP + Unconsumed ATP A->B C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D ADP only C->D E Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) D->E F Light Signal E->F G Measure Luminescence F->G

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - LanthaScreen® Kinase Binding Assay

The LanthaScreen® Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.

Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. When the tracer is bound, excitation of the terbium donor results in FRET to the tracer acceptor. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of your test compounds in the assay buffer.

    • Prepare a 2X solution of the tagged kinase and the terbium-labeled antibody in the assay buffer.

    • Prepare a 4X solution of the fluorescent tracer in the assay buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X test compound solution or vehicle control to each well.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells. The final volume will be 16 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor. Calculate the percent inhibition and IC50 values.

G cluster_0 No Inhibition cluster_1 Inhibition A Kinase-Tag B Tb-Antibody A->B binds C Fluorescent Tracer A->C binds B->C FRET D FRET Signal E Kinase-Tag F Tb-Antibody E->F binds G Inhibitor E->G binds I Fluorescent Tracer (displaced) F->I No FRET H No FRET Signal G A Kinase + FRET Peptide + ATP B Phosphorylated Peptide (FRET Intact) A->B Active Kinase C Non-phosphorylated Peptide (FRET Intact) A->C Inhibited Kinase D Add Development Reagent (Protease) B->D C->D E Peptide remains intact (High FRET) D->E from Phosphorylated F Peptide is cleaved (Low FRET) D->F from Non-phosphorylated

Caption: Workflow of the Z'-LYTE® Kinase Assay.

Biological Context: Relevant Kinase Signaling Pathways

To effectively design and interpret kinase inhibitor screening assays, it is crucial to understand the biological context in which the target kinases operate. Below are simplified diagrams of key signaling pathways often targeted by quinazoline-based inhibitors.

PAK4 Signaling Pathway

PAK4 is a key regulator of cell motility, survival, and proliferation. Its overexpression is linked to poor prognosis in several cancers. Inhibitors derived from the this compound scaffold have shown high potency and selectivity for PAK4.

G RTKs RTKs / GPCRs Cdc42 Cdc42 RTKs->Cdc42 PAK4 PAK4 Cdc42->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 activates BetaCatenin β-catenin PAK4->BetaCatenin activates Cofilin Cofilin LIMK1->Cofilin inhibits Actin Actin Cytoskeleton Remodeling Cofilin->Actin Proliferation Cell Proliferation, Invasion, Metastasis Actin->Proliferation Transcription Gene Transcription BetaCatenin->Transcription Transcription->Proliferation G EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Key downstream pathways of EGFR signaling, including the RAS/MAPK and PI3K/AKT axes.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAS_MAPK RAS/MAPK Pathway PKC->RAS_MAPK eNOS eNOS AKT->eNOS Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation RAS_MAPK->Proliferation Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGFR2 signaling cascade leading to angiogenesis.

References

  • Zhao, Z., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1136–1152. [Link]
  • Roskoski, R. Jr. (2019). Small molecule inhibitors of EGFR in the treatment of cancer. Pharmacological Research, 139, 395-411. [Link]
  • Coombs, T. C., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1279-1292. [Link]
  • Zhao, Z., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed. [Link]
  • de Oliveira, R. B., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(49), 29469-29483. [Link]
  • Lages, A. M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 238. [Link]
  • Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 65(14), 9824-9840. [Link]
  • Senci, M., et al. (2017). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3323-3327. [Link]
  • Jo, S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry, 213, 113170. [Link]
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - MDPI. (2023, September 7). [Link]
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.). [Link]

Sources

Application Notes & Protocols: Designing Antiviral Agents Using a 6-Chloroquinazoline-2,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless emergence of novel and drug-resistant viruses necessitates the continuous innovation of antiviral therapeutics.[1] In this context, "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—are invaluable starting points in medicinal chemistry. The quinazoline core, a heterocyclic compound composed of fused benzene and pyrimidine rings, is one such scaffold.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3]

This guide focuses specifically on the 6-chloroquinazoline-2,4-diamine scaffold. The diamino substitution at the 2 and 4 positions provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The chloro-substituent at the 6-position can influence the electronic properties and binding interactions of the molecule. This scaffold is the core of Ziresovir, a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein currently in clinical development, highlighting its therapeutic potential.[4][5]

These application notes provide a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis, screening, and preliminary mechanism of action studies for novel antiviral agents based on this promising scaffold.

Part 1: Synthesis and Derivatization of the Scaffold

The foundation of any screening campaign is the robust synthesis of the core scaffold and its analogues. The following protocol outlines a modern, streamlined, and chromatography-free process for producing this compound derivatives, adapted from advanced synthetic routes.[4]

Synthetic Rationale

The strategy involves a three-step process: (1) a copper-catalyzed ring closure to form the quinazolinone ring, (2) chlorination to activate the 4-position, and (3) sequential nucleophilic substitution to install the desired amine functionalities. This approach is efficient and allows for late-stage diversification.

General Synthetic Scheme

G cluster_direct Direct Cyclization cluster_stepwise Stepwise Derivatization R1 2-Amino-5-chlorobenzonitrile I1 This compound (Core Scaffold) R1->I1 1. DMA, 130°C C1 R2 Guanidine Carbonate R2->I1 I2 6-Chloro-2,4-dichloroquinazoline I1->I2 2. Neat or Toluene R3 POCl₃ R3->I2 I3 N²-R¹-6-chloroquinazoline-2,4-diamine I2->I3 3. DIPEA, EtOH, rt R4 Amine 1 (R¹-NH₂) R4->I3 P1 Final Derivative N²,N⁴-disubstituted-6-chloro- quinazoline-2,4-diamine I3->P1 4. DIPEA, EtOH, reflux R5 Amine 2 (R²-NH₂) R5->P1 G A Synthesized Compound Library (this compound derivatives) B Prepare Serial Dilutions (e.g., 8 half-log₁₀ concentrations) A->B C1 Cytotoxicity Assay (CC₅₀) B->C1 C2 Antiviral Assay (EC₅₀) B->C2 D1 Seed Host Cells in 96-well plate C1->D1 E1 Seed Host Cells in 96-well plate C2->E1 D2 Add Compound Dilutions D1->D2 D3 Incubate (48-72h) D2->D3 D4 Measure Cell Viability (e.g., MTT or Neutral Red Assay) D3->D4 D5 Calculate CC₅₀ Value D4->D5 F Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D5->F E2 Infect Cells with Virus (at known MOI) E1->E2 E3 Add Compound Dilutions E2->E3 E4 Incubate until ~80% CPE in Virus Control E3->E4 E5 Measure CPE Inhibition / Cell Viability E4->E5 E6 Calculate EC₅₀ Value E5->E6 E6->F G Prioritize 'Hit' Compounds (High SI, Low EC₅₀) F->G G Virus Free Virion Entry 1. Attachment & Entry Virus->Entry Inhibitors Block Receptor Binding Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (e.g., RdRp activity) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Quinazolines may target RdRp here Assembly 5. Assembly Replication->Assembly Translation->Assembly Release 6. Release & Maturation Assembly->Release Release->Virus Inhibitors Block Neuraminidase, etc. HostCell Host Cell

Sources

Application Notes and Protocols for the Development of Antimicrobial Compounds from 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1][2] Quinazoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The inherent versatility of the quinazoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel antimicrobial compounds derived from the readily accessible starting material, 6-Chloroquinazoline-2,4-diamine.

These application notes will detail the synthetic derivatization of the core scaffold, protocols for robust in vitro antimicrobial and cytotoxicity evaluation, and a framework for preliminary in vivo efficacy assessment. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between molecular structure and biological function.

Rationale for Targeting this compound

The this compound scaffold presents several strategic advantages for antimicrobial drug discovery:

  • Synthetic Tractability: The presence of two primary amino groups at the 2 and 4 positions, along with a chloro-substituent at the 6-position, offers multiple avenues for chemical modification and the introduction of diverse pharmacophores.

  • Established Bioactivity: The 2,4-diaminoquinazoline core is a known pharmacophore with documented antibacterial and antimalarial activities, often acting as a folic acid antagonist.[5]

  • Potential for Novel Mechanisms: While some quinazoline derivatives are known to inhibit dihydrofolate reductase (DHFR), the broad spectrum of activity observed for this class suggests the potential for other mechanisms of action, such as inhibition of bacterial cell wall synthesis or DNA gyrase.[6]

PART 1: Synthesis of Novel this compound Derivatives

The primary amino groups at the C2 and C4 positions of the quinazoline ring are the most facile handles for derivatization. The following section outlines a general protocol for the synthesis of novel amide and sulfonamide derivatives.

General Protocol for Acylation of this compound

This protocol describes the synthesis of amide derivatives by reacting the amino groups of the starting material with various acylating agents.

Materials:

  • This compound

  • Desired carboxylic acid or acid chloride

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) to the solution. If starting with an acid chloride, a coupling agent is not necessary.

  • Base Addition: Slowly add the base (2-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the acylating agent.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterization: Characterize the purified compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

General Protocol for Sulfonylation of this compound

This protocol details the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Desired sulfonyl chloride

  • Base (e.g., Pyridine, TEA)

  • Anhydrous solvent (e.g., DCM, Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification apparatus

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add the sulfonyl chloride (1.1 equivalents) to the solution.

  • Base Addition: Slowly add the base (2-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in the acylation protocol (Section 1.1).

  • Characterization: Characterize the final product using NMR and Mass Spectrometry.

Diagram of Synthetic Workflow:

G start This compound process1 Acylation start->process1 process2 Sulfonylation start->process2 reagents1 Carboxylic Acid / Acid Chloride Coupling Agent, Base reagents1->process1 reagents2 Sulfonyl Chloride Base reagents2->process2 product1 Amide Derivatives process1->product1 product2 Sulfonamide Derivatives process2->product2 analysis Purification & Characterization (TLC, Column Chromatography, NMR, MS) product1->analysis product2->analysis

Caption: Synthetic routes for derivatization of this compound.

PART 2: In Vitro Antimicrobial Susceptibility Testing

A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant microorganisms. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.[7][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[9]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only)

  • Incubator

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (antibiotic with known MIC) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative 1 832>64
Derivative 2 21664
Ciprofloxacin 0.50.251
Minimum Bactericidal Concentration (MBC) Determination

To determine if a compound is bacteriostatic or bactericidal, an MBC assay can be performed following the MIC test.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

PART 3: Cytotoxicity Assessment

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic index.[10][11][12][13]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Cytotoxicity Workflow:

G start Novel Antimicrobial Compound treatment Treat cells with varying concentrations of compound start->treatment cell_culture Mammalian Cell Line (e.g., HEK293) cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Data Analysis assay->data_analysis ic50 Determine IC₅₀ data_analysis->ic50 therapeutic_index Calculate Therapeutic Index (IC₅₀ / MIC) ic50->therapeutic_index

Caption: Workflow for assessing the cytotoxicity of novel antimicrobial compounds.

PART 4: In Vivo Efficacy Models

Promising candidates with high in vitro activity and low cytotoxicity should be evaluated in animal models of infection to assess their in vivo efficacy.[15][16][17]

Murine Systemic Infection Model

A murine systemic infection model is a common preclinical model to evaluate the efficacy of new antimicrobial agents.[18]

Materials:

  • Mice (e.g., BALB/c)

  • Pathogenic bacterial strain

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

Step-by-Step Protocol:

  • Infection: Infect the mice with a lethal or sub-lethal dose of the pathogenic bacteria via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: Administer the test compound at various doses to different groups of infected mice at specified time points post-infection. Include a vehicle control group and a positive control group.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of several days.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver), which can be determined by homogenizing the tissues and plating serial dilutions.

Data Presentation:

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control -0
Compound X 1040
Compound X 2580
Positive Control 10100

Conclusion

The development of novel antimicrobial agents from the this compound scaffold represents a promising strategy to combat the growing threat of antimicrobial resistance. The protocols and application notes provided in this document offer a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of new chemical entities derived from this versatile starting material. By systematically applying these methodologies, researchers can efficiently identify and advance promising lead compounds toward further preclinical and clinical development.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (URL: )
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: )
  • Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. (URL: )
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. (URL: )
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed. (URL: )
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: )
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (URL: )
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchG
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (URL: )
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. (URL: )
  • Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. (URL: )
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed. (URL: )
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: )
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: )
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - NIH. (URL: )
  • Structure–Activity Relationship for the 4(3H)
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids | Bentham Science. (URL: )
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers. (URL: )
  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - NIH. (URL: )
  • Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combin
  • Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido- [2,3- d ]pyrimidine Deriv
  • Folate antagonists. 22. Antimalarial and antibacterial effects of 2,4-diamino-6-quinazolinesulfonamides - PubMed. (URL: )
  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed. (URL: )
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (URL: )
  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC - PubMed Central. (URL: )
  • TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE - ResearchG

Sources

Application Notes and Protocols for the 6-Chloroquinazoline-2,4-diamine Scaffold in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure serves as an excellent scaffold for interacting with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer. This has led to the successful development of several FDA-approved drugs, including Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1][2][3]

Within this important class of compounds, 6-Chloroquinazoline-2,4-diamine has emerged as a critical starting point and structural motif for the design of novel kinase inhibitors. Its specific substitution pattern offers versatile chemical handles for optimization, enabling the development of potent and selective agents. Notably, derivatives of this scaffold have shown significant promise as inhibitors of p21-Activated Kinase 4 (PAK4), a serine/threonine kinase that is increasingly recognized as a key driver of cancer cell proliferation, survival, and metastasis.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the this compound scaffold and its derivatives in cancer research. We will delve into the underlying mechanism of action, detail its use in relevant cancer cell lines, and provide robust, field-proven protocols for evaluating its biological activity.

Section 1: Mechanism of Action - Targeting the PAK4 Signaling Pathway

p21-Activated Kinases (PAKs) are critical effectors of Rho GTPases, such as Cdc42 and Rac1. The PAK family is divided into two groups, with PAK4 belonging to Group II. In normal tissues, PAK4 expression is low; however, it is frequently overexpressed in a variety of human cancers, including lung, colon, and breast cancer.[4] This overexpression is correlated with poor prognosis, making PAK4 an attractive target for therapeutic intervention.

PAK4 plays a central role in regulating cell motility and invasion by modulating the actin cytoskeleton. Upon activation by Cdc42, PAK4 phosphorylates and activates downstream substrates like LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor. This cascade leads to actin stabilization, stress fiber formation, and enhanced cell migration.[4]

Derivatives of this compound have been specifically designed as ATP-competitive inhibitors of PAK4.[4] The quinazoline core mimics the adenine ring of ATP, forming key hydrogen bonds within the kinase hinge region, while tailored substitutions at the 2- and 4-amino positions achieve high affinity and selectivity.

PAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) Cdc42 Cdc42-GTP (Active) RTK->Cdc42 Activates PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates (Activates) Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Inhibition of Depolymerization Migration Cell Migration & Invasion Actin->Migration Leads to Inhibitor 6-Chloroquinazoline- 2,4-diamine Derivative Inhibitor->PAK4 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The PAK4 signaling cascade and the inhibitory action of this compound derivatives.

Section 2: Application in Cancer Cell Lines

The selection of appropriate cell lines is paramount to elucidating the mechanism of a targeted inhibitor. For studying PAK4 inhibitors derived from the this compound scaffold, a paired-cell line approach is highly recommended.

  • PAK4-Dependent Cell Line: A549 , a human lung adenocarcinoma cell line, is an excellent model as it exhibits high levels of PAK4 expression, and its migration and invasion are sensitive to PAK4 suppression.[4]

  • PAK4-Independent Control: NCI-H460 , a human large cell lung cancer line, has lower PAK4 dependence for its growth and can be used as a negative control to demonstrate on-target selectivity.[4] An inhibitor should show significantly less potency in this cell line if its primary mechanism is through PAK4.

  • Non-Cancer Control: HEK-293 (human embryonic kidney cells) or other non-cancerous cell lines can be used to assess general cytotoxicity and establish a therapeutic window.[4]

Table 1: Summary of Biological Activity for a Representative this compound Derivative (Compound 31 from Hao et al., 2023) [4]

ParameterValue / ObservationRationale & Significance
Target Kinase p21-Activated Kinase 4 (PAK4)A key driver of metastasis and proliferation in several cancers.
Ki (PAK4) 0.005 µM (5 nM)Demonstrates high-affinity binding to the target kinase.
Selectivity (vs. PAK1) 346-foldHigh selectivity against other PAK isoforms reduces potential off-target effects.
Effect on A549 Cells Moderate antiproliferative activityShows a direct effect on the growth of PAK4-dependent cancer cells.
Effect on NCI-H460 Cells Minimal antiproliferative activitySupports the conclusion that the observed effects are mediated through PAK4 inhibition.
Cellular Phenotype Potent inhibition of migration and invasion in A549 cellsConfirms that the compound effectively blocks the key downstream functions of PAK4.

Section 3: Compound Handling and Preparation

Proper handling and preparation of test compounds are critical for reproducible results.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the this compound derivative.

    • Dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into small-volume, light-protected tubes to minimize freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and ideally should be kept below 0.1%, to avoid solvent-induced cytotoxicity.

    • Always include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound.

Section 4: Experimental Protocols

The following protocols provide step-by-step methodologies to assess the anticancer properties of this compound derivatives.

Protocol 4.1: Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT_Workflow start Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow attachment) start->incubate1 treat Add Compound Dilutions & Vehicle Control incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO or 0.01N HCl in 10% SDS) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 Value read->end

Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H460) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compound dilutions (or vehicle control).

  • Incubation: Incubate the plate for the desired period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Incubate on a shaker for 15 minutes at room temperature to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: Cell Migration (Wound Healing/Scratch Assay)

This assay provides a simple, effective way to measure the effect of a compound on cell motility.

Wound_Healing_Workflow start Seed Cells in 6-well Plate Grow to >90% Confluence scratch Create a Linear Scratch (Wound) with a p200 Pipette Tip start->scratch wash Wash with PBS to Remove Debris scratch->wash treat Add Low-Serum Medium with Compound or Vehicle Control wash->treat image_t0 Image the Scratch (Time = 0h) treat->image_t0 incubate Incubate for 12-48h image_t0->incubate image_tX Image the Same Field (Time = Xh) incubate->image_tX end Measure & Compare Wound Closure Area image_tX->end

Caption: Workflow for the wound healing (scratch) cell migration assay.

Methodology:

  • Create Monolayer: Seed A549 cells in a 6-well plate and grow them until they form a confluent monolayer.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.

  • Wash: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with low-serum medium (e.g., 1% FBS to minimize proliferation) containing a sub-lethal concentration of the test compound (e.g., IC₂₀) or vehicle control.

  • Imaging: Immediately capture images of the scratch at defined points using a microscope (Time = 0h).

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same fields again.

  • Analysis: Quantify the area of the wound at both time points using software like ImageJ. Calculate the percentage of wound closure and compare the treated samples to the vehicle control. A significant reduction in closure indicates inhibition of cell migration.

Protocol 4.3: Western Blot Analysis of PAK4 Pathway

This protocol confirms that the compound engages its target within the cell by assessing the phosphorylation status of downstream proteins.

Methodology:

  • Cell Treatment: Seed A549 cells in a 60 mm dish and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended antibodies include:

    • Phospho-LIMK1 (p-LIMK1)

    • Total LIMK1

    • Total PAK4

    • GAPDH or β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Interpretation: A dose-dependent decrease in the p-LIMK1/Total LIMK1 ratio would strongly indicate on-target inhibition of the PAK4 pathway.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances. [Link]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.). Taylor & Francis Online. [Link]
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2020). Research Journal of Pharmacy and Technology. [Link]
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI. [Link]
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2022). Semantic Scholar. [Link]
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2023).
  • Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. (2018).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). ScienceDirect. [Link]
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). PubMed Central. [Link]
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2024).
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. [Link]
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). PubMed Central. [Link]
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Polish Pharmaceutical Society. [Link]
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2013). Europe PMC. [Link]
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PubMed Central. [Link]
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2022). PubMed Central. [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of 6-Chloroquinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Within this class, 6-Chloroquinazoline-2,4-diamine derivatives have emerged as a focal point in oncology research. This structural motif is a cornerstone of several approved targeted therapies, primarily due to its efficacy as a "hinge-binding" moiety in the ATP-binding pocket of various protein kinases.[2][3] These kinases, such as the Epidermal Growth Factor Receptor (EGFR) and p21-Activated Kinase 4 (PAK4), are critical nodes in signaling pathways that drive tumor cell proliferation, survival, and metastasis.[4][5]

The strategic placement of the 2,4-diamino groups allows for crucial hydrogen bond interactions within the kinase hinge region, while the 6-chloro substituent can modulate potency and selectivity.[4][6] Consequently, the preclinical evaluation of novel this compound derivatives requires a multi-faceted approach to characterize their biochemical potency, cellular efficacy, and mechanism of action. This guide provides a suite of robust, field-proven in vitro protocols designed to comprehensively profile these promising anticancer agents.

Section 1: Target Engagement - Kinase Inhibition Assays

Expertise & Experience: Why Start with Kinase Assays?

Before investing significant resources in cell-based assays, it is paramount to confirm that a derivative directly engages its intended molecular target. For quinazolines, this is typically a protein kinase. A cell-free biochemical assay provides the cleanest system to quantify the direct inhibitory activity of a compound against a purified enzyme, devoid of confounding factors like cell membrane permeability or off-target effects. The half-maximal inhibitory concentration (IC50) derived from this assay is a critical benchmark for structure-activity relationship (SAR) studies.[5] We will describe a luminescence-based kinase assay, which is highly sensitive, has a broad dynamic range, and is readily amenable to high-throughput screening.

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is then converted into a luminescent signal. Inhibition of the kinase results in more ATP remaining and thus a higher light output.[2]

Materials:

  • Purified, active EGFR kinase domain

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP (at a concentration near the Km for the specific kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Gefitinib, Erlotinib)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • In each well of the plate, add 2.5 µL of the kinase reaction buffer containing the peptide substrate.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of the kinase/ATP mixture to initiate the reaction. The final volume should be 5 µL.

    • Negative Control (No Kinase): Buffer, substrate, ATP, DMSO.

    • Positive Control (Max Activity): Buffer, substrate, ATP, kinase, DMSO.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase activity.

  • ATP Depletion & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP, which then drives a luminescent reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data by setting the positive control (DMSO) as 100% activity and the highest concentration of the reference inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Summarize the inhibitory activities in a table for clear comparison.

Compound IDTarget KinaseIC50 (nM)[7]Selectivity vs. Other Kinases
Derivative 1EGFR (WT)15.2-
Derivative 2EGFR (WT)8.7-
Derivative 2PAK4150.417.3-fold vs. EGFR
GefitinibEGFR (WT)10.5-
Visualization: Kinase Inhibition Assay Principle

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase EGFR Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate ATP ATP ATP->ADP Substrate Peptide Substrate Substrate->P_Substrate Rem_ATP Remaining ATP ADP->Rem_ATP Less ADP produced, More ATP remains Inhibitor Quinazoline Derivative Inhibitor->Kinase Binds & Inhibits Light Luminescent Signal (Measured) Rem_ATP->Light Luciferase Luciferase

Caption: Principle of a luminescence-based kinase inhibition assay.

Section 2: Cellular Efficacy - Proliferation & Viability Assays

Expertise & Experience: Gauging the Cellular Impact

A potent kinase inhibitor is only useful if it can enter a cell and exert an anti-proliferative or cytotoxic effect. Cell viability assays are the workhorse of cancer drug discovery, providing a quantitative measure of a compound's ability to inhibit cell growth (cytostatic) or kill cells (cytotoxic).[8] The MTT assay is a classic, cost-effective method that measures the metabolic activity of a cell population, which correlates with the number of viable cells.[9]

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10][11]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[2][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds and a reference drug (e.g., 5-Fluorouracil)[13]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions.[8]

    • Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.[10]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation: Antiproliferative Activity
Compound IDCell LineGI50 (µM) at 72h[12]
Derivative 3eHCT-154.5
Derivative 3eSKOV-39.8
Derivative 3eMDA-MB-23115.5
Derivative 3fHCT-155.2
Derivative 3fSKOV-310.1
Derivative 3fMDA-MB-23114.9
5-FluorouracilHCT-156.5
Visualization: MTT Assay Experimental Workflow

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Quinazoline Derivatives A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (4h) Formazan Formation (Purple) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine GI50 G->H G cluster_cells Cell States cluster_plot Flow Cytometry Quadrant Plot Live Live Cell (Annexin V-/PI-) Early Early Apoptotic (Annexin V+/PI-) Live->Early Apoptosis Induction Late Late Apoptotic (Annexin V+/PI+) Early->Late Necrotic Necrotic (Annexin V-/PI+) Q

Caption: Interpretation of cell populations in an Annexin V/PI flow cytometry assay.

Section 4: Mechanism of Action - Cell Cycle Analysis

Expertise & Experience: Identifying Cell Cycle Arrest

Many kinase inhibitors, particularly those targeting pathways involved in cell division, exert their effects by causing cells to arrest at specific checkpoints in the cell cycle (G0/G1, S, or G2/M). [14]Analyzing the cell cycle distribution of a treated population can provide powerful insights into a compound's mechanism. This is readily achieved by staining the DNA of fixed cells with a fluorescent intercalating dye, like Propidium Iodide (PI), and measuring the fluorescence intensity of individual cells by flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase. [15]

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cells treated with test compounds.

  • Ice-cold PBS.

  • Ice-cold 70% Ethanol (for fixation).

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). [15]* Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in the previous protocols. An incubation time of 24 or 48 hours is typical. [15]2. Cell Harvesting: Collect both floating and adherent cells as described in Protocol 3.

  • Fixation:

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet once with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA. * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, using the appropriate laser (e.g., 488 nm) and emission filter (e.g., >600 nm).

    • Collect the data on a linear scale.

    • Generate a histogram of cell count versus fluorescence intensity (DNA content).

  • Data Analysis:

    • The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The area between the peaks represents cells in the S phase (synthesizing DNA).

    • Use cell cycle analysis software (e.g., ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase. [16]

Data Presentation: Cell Cycle Distribution
Treatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)60.525.314.2
Derivative X (IC50)25.120.754.2
Derivative Y (IC50)75.810.114.1
Visualization: Cell Cycle Analysis Workflow

G A 1. Treat Cells with Quinazoline Derivative B 2. Harvest Adherent & Floating Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Stain with PI & RNase A C->D E 5. Analyze with Flow Cytometer D->E F 6. Generate DNA Content Histogram & Quantify Phases E->F

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Conclusion

The systematic application of these in vitro assays provides a robust framework for characterizing this compound derivatives. This integrated approach allows researchers to build a comprehensive profile, starting from direct target inhibition, progressing to cellular antiproliferative effects, and finally elucidating the mechanistic underpinnings of cell death and cell cycle arrest. The data generated from these protocols are essential for making informed decisions in the drug development pipeline, guiding lead optimization, and establishing a strong foundation for further preclinical and clinical investigation.

References

  • Benchchem. Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 4-(Quinazolin-2-yl)phenol.
  • Protocols.io. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Combinations.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • University of Massachusetts Chan Medical School. The Annexin V Apoptosis Assay.
  • Benchchem. Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Derivatives.
  • Abcam. MTT assay and its use in cell viability and proliferation analysis.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Abcam. MTT assay protocol.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy.
  • NIH NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • NIH PMC. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • ResearchGate. Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives.
  • PubMed. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
  • ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
  • NIH PMC. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • ResearchGate. A) Flow cytometric analysis of cell cycle phases post the compound 16...
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Sigma-Aldrich. Flow Cytometry Protocol.
  • Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • SpringerLink. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Taylor & Francis Online. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

Sources

synthesis of 6-Chloroquinazoline-2,4-diamine derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 6-Chloroquinazoline-2,4-diamine Derivatives for Structure-Activity Relationship (SAR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is present in numerous approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3]

Within this class, the 2,4-diaminoquinazoline core is particularly significant.[4] This substitution pattern is a key pharmacophore in molecules designed to interact with ATP-binding sites of kinases and other enzymes like dihydrofolate reductase.[5][6] The strategic placement of a chlorine atom at the C6 position often enhances biological activity, potentially by improving binding affinity through halogen bonding or by modifying the electronic properties and metabolic stability of the molecule.[1][7]

This guide provides a detailed protocol for the synthesis of a library of this compound derivatives. The primary goal is to enable robust Structure-Activity Relationship (SAR) studies, a critical process in drug discovery that systematically modifies a lead compound's structure to map the chemical space and identify key molecular features responsible for its biological activity.[8][9] By following these protocols, researchers can efficiently generate a diverse set of analogs for biological screening, accelerating the journey from a preliminary hit to a potent and selective drug candidate.

Overall Synthetic Strategy

The most efficient and modular approach to synthesizing a library of this compound derivatives is through a sequential nucleophilic aromatic substitution (SNAr) pathway. This strategy leverages the differential reactivity of the chlorine atoms on a 2,4,6-trichloroquinazoline intermediate. The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[10] This inherent regioselectivity allows for the controlled, stepwise introduction of different amines, first at C4 and subsequently at C2, providing a powerful method for generating chemical diversity.

The general workflow is outlined below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Library Synthesis (Sequential SNAr) cluster_2 Part 3: Analysis A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazoline-2,4(1H,3H)-dione A->B + Urea, Heat C 2,4,6-Trichloroquinazoline B->C + POCl₃, Heat D Intermediate: 2,6-Dichloro-4-(R¹)-aminoquinazoline C->D + R¹NH₂, Base (Regioselective at C4) E Final Product: 6-Chloro-N²-(R²)-N⁴-(R¹)-quinazoline-2,4-diamine D->E + R²NH₂, Heat (Substitution at C2) F Purification & Characterization (NMR, LC-MS) E->F G Biological Screening & SAR Analysis F->G

Caption: General workflow for the synthesis and analysis of this compound derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2,4,6-Trichloroquinazoline

This two-step process generates the crucial electrophilic scaffold for the subsequent library synthesis.

Protocol 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

  • Rationale: This cyclization reaction forms the core quinazoline ring system. 2-Amino-5-chlorobenzoic acid reacts with urea, which serves as a carbonyl and nitrogen source, to build the pyrimidinedione ring.

  • Materials:

    • 2-Amino-5-chlorobenzoic acid (1.0 eq)

    • Urea (3.0 eq)

    • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or neat reaction)

  • Procedure:

    • Combine 2-amino-5-chlorobenzoic acid and urea in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 180-190 °C and maintain for 4-6 hours. The mixture will melt, and ammonia gas will evolve.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product will solidify.

    • Add hot water to the flask and stir vigorously to break up the solid.

    • Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting material.

    • Dry the resulting white to off-white solid under vacuum to yield 6-chloroquinazoline-2,4(1H,3H)-dione. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of 2,4,6-Trichloroquinazoline [5][11]

  • Rationale: This step converts the hydroxyl groups of the dione into chlorides, creating the highly reactive intermediate required for the SNAr reactions. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

  • Materials:

    • 6-Chloroquinazoline-2,4(1H,3H)-dione (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10-15 eq, serves as reagent and solvent)

    • N,N-Dimethylaniline (catalytic, ~0.1 eq)

  • Procedure:

    • In a fume hood, carefully add 6-chloroquinazoline-2,4(1H,3H)-dione to a round-bottom flask containing phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110 °C) for 8-12 hours.

    • Monitor the reaction by TLC (quenching an aliquot with methanol before spotting).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This is a highly exothermic reaction.

    • A solid precipitate will form. Continue stirring until all the ice has melted.

    • Filter the crude solid, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 2,4,6-trichloroquinazoline as a crystalline solid.

Part 2: Synthesis of the this compound Library

Protocol 3: Regioselective Introduction of the C4-Amine [10]

  • Rationale: The C4 position is more activated towards nucleophilic attack due to greater electron withdrawal from the adjacent N3 nitrogen. This allows for selective substitution at lower temperatures, leaving the C2-chloro substituent intact. A base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction.

  • Materials:

    • 2,4,6-Trichloroquinazoline (1.0 eq)

    • Desired primary or secondary amine (R¹NH₂) (1.1 eq)

    • DIPEA (1.5 eq)

    • Solvent (e.g., Isopropanol, Dioxane, or Acetonitrile)

  • Procedure:

    • Dissolve 2,4,6-trichloroquinazoline in the chosen solvent in a round-bottom flask.

    • Add the desired amine (R¹NH₂) followed by DIPEA.

    • Stir the reaction mixture at room temperature to 50 °C for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2,6-dichloro-4-(substituted-amino)quinazoline intermediate.

Protocol 4: Introduction of the C2-Amine

  • Rationale: The remaining C2-chloro substituent is less reactive and requires more forcing conditions (higher temperature) to be displaced by a second amine nucleophile. This completes the synthesis of the target 2,4-diamino scaffold.

  • Materials:

    • 2,6-Dichloro-4-(substituted-amino)quinazoline (from Protocol 3) (1.0 eq)

    • Desired primary or secondary amine (R²NH₂) (1.5 - 2.0 eq)

    • Solvent (e.g., Isopropanol, n-Butanol, or DMF)

  • Procedure:

    • Combine the intermediate from Protocol 3 and the second amine (R²NH₂) in a sealable reaction vessel (e.g., a microwave vial or pressure tube).

    • Add the solvent and seal the vessel.

    • Heat the reaction mixture to 100-140 °C for 6-24 hours. Microwave irradiation can often significantly reduce reaction times.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The purification procedure is similar to Protocol 3: perform an aqueous workup followed by flash column chromatography to isolate the final 6-chloro-N²,N⁴-disubstituted-quinazoline-2,4-diamine product.

Characterization

Every synthesized compound must be rigorously characterized to confirm its identity, purity, and structure. This is a non-negotiable step for generating reliable SAR data.

  • ¹H and ¹³C NMR: Confirms the chemical structure, showing the expected proton and carbon signals and their connectivity.

  • LC-MS: Provides the molecular weight of the compound and an assessment of its purity (typically >95% is required for biological assays).

  • HRMS: Gives a highly accurate mass measurement, confirming the elemental composition of the molecule.

Application to Structure-Activity Relationship (SAR) Studies

The goal of SAR is to systematically probe how structural changes impact biological activity. The synthetic strategy described above is ideal for this purpose, allowing for diversification at two key positions (N² and N⁴).

SAR_Logic cluster_Diversify Chemical Diversification Core 6-Chloro-2,4-diamino Quinazoline Scaffold R1 Vary N⁴ Substituent (R¹) - Alkyl chains - Cycloalkyls - Aromatics Core->R1 Protocol 3 R2 Vary N² Substituent (R²) - Small heterocycles - Substituted phenyls - H-bond donors/acceptors Core->R2 Protocol 4 Screen Biological Screening (e.g., Kinase Assay) R1->Screen R2->Screen Analysis Data Analysis (SAR Table) Screen->Analysis Lead Lead Optimization (Improved Potency/Selectivity) Analysis->Lead

Caption: Logical workflow of an SAR study using the synthesized library.

SAR Data Generation and Analysis

A diverse library should be synthesized by varying the amines used in Protocols 3 and 4. The selection should probe different properties:

  • Steric Bulk: Compare small (methylamine) vs. bulky (tert-butylamine, cyclopropylamine) groups.

  • Lipophilicity: Compare aliphatic (cyclohexylamine) vs. aromatic (aniline) groups.

  • Electronic Effects: Use substituted anilines (e.g., 4-methoxy-, 4-fluoro-, 4-cyano-) to probe electron-donating and withdrawing effects.

  • Hydrogen Bonding: Introduce groups with H-bond donors/acceptors (e.g., piperazine, morpholine, aminoalcohols).

The biological data (e.g., IC₅₀ values from an enzyme inhibition assay) should be compiled into an SAR table.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDN⁴ Substituent (R¹)N² Substituent (R²)IC₅₀ (µM)SAR Notes
REF-01 CyclopropylAniline0.52Reference compound.
SAR-01 MethylAniline2.30Small alkyl at N⁴ is less potent.
SAR-02 CyclohexylAniline0.89Larger cycloalkyl at N⁴ is tolerated.
SAR-03 Cyclopropyl4-Fluoroaniline0.25Electron-withdrawing group at N² improves potency.
SAR-04 Cyclopropyl4-Methoxyaniline1.15Electron-donating group at N² reduces potency.
SAR-05 CyclopropylMorpholine>10Bulky, non-aromatic heterocycle at N² is detrimental.
SAR-06 AnilineCyclopropylamine8.50Swapping positions significantly reduces activity.

From this hypothetical data, a researcher could conclude that a small cycloalkyl group at N⁴ and an electron-deficient aromatic ring at N² are favorable for activity. This insight guides the design of the next generation of compounds, focusing on promising chemical space and leading to the optimization of a lead candidate.

References

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC - NIH URL:[Link]
  • Title: Structure activity relationship (SAR)
  • Title: Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Title: Structure–activity relationship (SAR)
  • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: ACS Public
  • Title: Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4)
  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)
  • Title: [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines] Source: PubMed URL:[Link]
  • Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: Semantic Scholar URL:[Link]
  • Title: Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline Source: Google Patents URL
  • Title: Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries Source: ACS Public
  • Title: Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents Source: PubMed URL:[Link]
  • Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability Source: PMC - NIH URL:[Link]
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]
  • Title: Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents Source: Longdom Publishing URL:[Link]
  • Title: QSAR Analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine Derivatives; a Theoretical Study Source: ResearchG
  • Title: Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3- d ]pyrimidine Derivatives Source: ResearchG
  • Title: Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists Source: PubMed URL:[Link]
  • Title: Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities Source: PubMed URL:[Link]

Sources

Troubleshooting & Optimization

how to improve the yield of 6-Chloroquinazoline-2,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloroquinazoline-2,4-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a critical scaffold in the development of targeted therapeutics, particularly kinase inhibitors, achieving a high yield and purity of this compound is paramount.[1] This document provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis.

Core Synthetic Pathway: An Overview

The most common and direct route to this compound involves the cyclization of 2-amino-5-chlorobenzonitrile with a guanidinylating agent, typically guanidine itself. This reaction, while straightforward in principle, is sensitive to a number of parameters that can significantly impact the final yield. The fundamental transformation is illustrated below.

G SM 2-Amino-5-chlorobenzonitrile Conditions Heat (e.g., 80-120°C) Solvent (e.g., EtOH, n-BuOH, DMF) SM->Conditions Guanidine Guanidine (often from Guanidine HCl + Base) Guanidine->Conditions Product This compound Conditions->Product Cyclization

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & Diagnostics

This section addresses the most frequently encountered challenges in a question-and-answer format, providing both diagnostic steps and corrective actions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Persistently low yields are often multifactorial. The issue typically lies in one of three areas: the reactivity of the nucleophile (guanidine), the reaction conditions, or the workup procedure.

1. Inefficient Generation of Free Guanidine: Guanidine is almost always supplied as a salt (e.g., guanidine hydrochloride). Its free base form is the active nucleophile, but it is hygroscopic and degrades over time. Therefore, it is almost always generated in situ. If the base used is too weak or used in a substoichiometric amount, you will have insufficient free guanidine to drive the reaction.

  • Troubleshooting: Ensure you are using a strong base, such as sodium ethoxide or sodium methoxide, in at least a 1:1 molar ratio with the guanidine hydrochloride. Using a slight excess (1.1 eq) of the base can be beneficial.

2. Suboptimal Solvent and Temperature: The cyclization requires sufficient thermal energy to overcome the activation barrier. The solvent must be able to dissolve the starting materials and be stable at the required temperature.

  • Troubleshooting: If you are using a lower-boiling alcohol like ethanol (b.p. 78°C), the reaction may be too slow. Switching to a higher-boiling solvent can significantly improve the reaction rate and yield.

Data Summary: Impact of Solvent and Base on Yield

SolventBoiling Point (°C)Common BaseTypical Yield RangeKey Considerations
Ethanol78Sodium Ethoxide40-60%Common, but may require extended reaction times due to lower temperature.
n-Butanol118Sodium Butoxide70-85%Excellent choice for higher temperature, often leading to faster, cleaner reactions.
DMF153Potassium carbonate50-75%Good solvating power, but can be difficult to remove and may decompose at high temps.[2]
2-Methoxyethanol124Sodium Methoxide75-90%High boiling point and good solubility profile for reactants.

3. Workup and Isolation Losses: The product, this compound, has two basic amino groups, making its solubility pH-dependent. During workup, precipitating the product by adding the reaction mixture to water is common. If the pH of the water is too acidic, the product may remain in solution as a salt, leading to significant loss.

  • Troubleshooting: After quenching the reaction in water, check the pH. It should be neutral to slightly basic (pH 7-9) to ensure complete precipitation of the free base product. Adjust with a mild base like sodium bicarbonate if necessary before filtration.
Q2: My TLC/LC-MS analysis shows a significant amount of unreacted 2-amino-5-chlorobenzonitrile. How can I drive the reaction to completion?

A2: Seeing a large amount of starting material indicates that the reaction is either too slow or has reached a premature equilibrium.

1. Increase Guanidine Stoichiometry: The reaction is a bimolecular condensation. Increasing the concentration of one reactant (the cheaper and more easily removed one) can push the equilibrium towards the product.

  • Corrective Action: Increase the equivalents of guanidine hydrochloride and the corresponding base. Using 1.5 to 2.0 equivalents of guanidine is a common strategy to ensure the complete consumption of the limiting benzonitrile starting material.

2. Extend Reaction Time and/or Increase Temperature: As discussed in Q1, temperature is critical. If you are running the reaction in ethanol at reflux, you may simply need more time (e.g., 24-48 hours).

  • Corrective Action: First, try extending the reaction time, monitoring by TLC every 4-6 hours. If the reaction remains stalled, consider switching to a higher-boiling solvent like n-butanol or 2-methoxyethanol to increase the reaction temperature.[3]
Q3: The final product is impure, with persistent side products that are difficult to remove. What are these impurities and how can I prevent them?

A3: Impurity profiles can be complex, but a few side products are common in this chemistry.

1. Benzimidazole Formation: A known side reaction for ortho-amino-guanidinobenzenes is an alternative cyclization pathway that leads to 2-aminobenzimidazole derivatives.[4] This is often promoted by acidic conditions.

  • Prevention: Ensure your reaction conditions remain basic. The use of a strong alkoxide base helps prevent the accumulation of acidic species that could catalyze this side reaction.

2. Hydrolysis of Nitrile: Although less common under anhydrous basic conditions, if there is significant water in your reagents or solvent, the nitrile group of the starting material can hydrolyze to an amide or carboxylic acid, which will not cyclize correctly.

  • Prevention: Use anhydrous solvents and ensure your guanidine hydrochloride is dry. If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the ethanol is anhydrous grade.

Troubleshooting Workflow

The following diagnostic flowchart can help systematically address issues with the synthesis.

G cluster_solutions Corrective Actions start Start Synthesis check_yield Is Yield > 75%? start->check_yield success Synthesis Successful check_yield->success Yes analyze Analyze Reaction Mixture (TLC / LC-MS) check_yield->analyze No low_conversion High SM Remaining? analyze->low_conversion impurity Major Impurities Present? low_conversion->impurity No sol_conversion1 Increase Guanidine eq. (1.5 - 2.0x) low_conversion->sol_conversion1 Yes sol_conversion2 Increase Temp/Time (Switch to n-BuOH) low_conversion->sol_conversion2 If still low sol_impurity1 Ensure Anhydrous Conditions impurity->sol_impurity1 Yes sol_conversion1->start Retry sol_conversion2->start Retry sol_impurity1->start Retry sol_impurity2 Verify Base Stoichiometry (>1.0 eq) sol_impurity1->sol_impurity2

Caption: A diagnostic flowchart for troubleshooting low-yield synthesis.

Optimized High-Yield Experimental Protocol

This protocol is synthesized from best practices and aims for a yield of >80%. It utilizes n-butanol as a high-boiling solvent and in situ generation of sodium butoxide.

Materials:

  • 2-Amino-5-chlorobenzonitrile (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium metal (1.6 eq)

  • Anhydrous n-Butanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Buchner funnel and filter flask

Procedure:

  • Preparation of Sodium Butoxide Solution:

    • In a dry three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous n-butanol (approx. 10 mL per gram of 2-amino-5-chlorobenzonitrile).

    • Carefully and portion-wise, add sodium metal (1.6 eq) to the stirred n-butanol. The reaction is exothermic and will produce hydrogen gas. Allow for complete dissolution of the sodium. This may require gentle heating.

    • Cool the resulting sodium butoxide solution to room temperature.

  • Reaction Setup:

    • To the sodium butoxide solution, add guanidine hydrochloride (1.5 eq). Stir for 20-30 minutes to allow for the formation of free guanidine.

    • Add 2-amino-5-chlorobenzonitrile (1.0 eq) to the mixture.

    • Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approx. 115-118°C).

  • Reaction and Monitoring:

    • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase) or LC-MS.

    • The reaction is typically complete when the 2-amino-5-chlorobenzonitrile spot is no longer visible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to below 50°C.

    • Slowly and carefully pour the reaction mixture into a beaker containing deionized water (approx. 10 times the volume of the n-butanol used), while stirring vigorously.

    • A precipitate (the product) should form immediately.

    • Continue stirring the slurry for 30-60 minutes at room temperature to ensure complete precipitation.

    • Check the pH of the slurry and adjust to ~8 with dilute HCl or NaHCO₃ if necessary.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3x) and then with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved. The product should be an off-white to light yellow solid.

References

  • [Reference 1] Zhang, X., et al. (2025). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]
  • [Reference 2] He, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega. [Link]
  • [Reference 3] Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. [Link]
  • [Reference 4] Jardner, J., et al. (2016). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal. [Link]
  • [Reference 5] European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. [Link]
  • [Reference 6] Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

Sources

Technical Support Center: Nucleophilic Substitution on the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists working with the quinazoline scaffold. This guide is designed to provide in-depth, field-proven insights into troubleshooting nucleophilic substitution reactions, a cornerstone for the functionalization of this critical heterocyclic system. The following question-and-answer guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions with confidence.

Section 1: Fundamental Principles & Reactivity

Q1: My nucleophilic substitution on a 4-chloroquinazoline is sluggish. I thought aromatic rings were unreactive to nucleophiles. What makes the quinazoline core different?

This is an excellent question that goes to the heart of quinazoline chemistry. Unlike benzene, the quinazoline ring is not uniformly electron-rich. The two nitrogen atoms within the pyrimidine portion of the scaffold are highly electronegative, exerting a strong electron-withdrawing effect. This effect polarizes the ring system, rendering the carbon atoms at the C2 and C4 positions significantly electron-deficient (electrophilic).

This inherent electronic property makes these positions susceptible to attack by nucleophiles through a mechanism known as Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a stabilized anionic intermediate called a Meisenheimer complex. The ability of the nitrogen atoms to stabilize the negative charge of this intermediate is crucial for the reaction to proceed.

SNAr_Mechanism cluster_0 S-N-Ar Mechanism on Quinazoline Start 4-Chloroquinazoline + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Attack at C4 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group Expulsion Product 4-Substituted Quinazoline + Cl⁻ TS2->Product

Caption: SNAr mechanism on the quinazoline C4 position.

Q2: I have a 2,4-dichloroquinazoline. Which position, C2 or C4, will react first? And why?

The C4 position is significantly more reactive towards nucleophiles than the C2 position.[1][2] This regioselectivity is a well-documented and reliable feature of the quinazoline system.

Causality: The preferential reactivity of C4 stems from two primary factors:

  • Electronic Activation: The nitrogen at position 1 (N1) exerts a more potent electron-withdrawing effect on the adjacent C4 position than the nitrogen at position 3 (N3) does on C2. Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic center and thus more susceptible to nucleophilic attack.[2]

  • Intermediate Stability: The negative charge in the Meisenheimer complex formed upon attack at C4 is better stabilized by resonance involving both ring nitrogens compared to the intermediate formed from attack at C2.

Consequently, substitution at C4 can typically be achieved under milder conditions (e.g., lower temperatures, shorter reaction times), while substitution at the C2 position often requires more forcing conditions after the C4 site has already reacted.[1]

Section 2: Troubleshooting Low Yield & Incomplete Reactions

Q3: My reaction has stalled with significant starting material remaining. What are the most common culprits?

Low or incomplete conversion is a frequent issue that can usually be traced back to one of four key parameters: the leaving group, the nucleophile, the solvent, or the reaction conditions (temperature and base).

Troubleshooting_Workflow Start Low Conversion Observed CheckLG Is the Leaving Group adequate? (e.g., Cl, Br, I, OTs, SO₂R) Start->CheckLG CheckLG->Start No, improve LG CheckNuc Is the Nucleophile strong enough and not sterically hindered? CheckLG->CheckNuc Yes CheckNuc->Start No, change nucleophile or conditions CheckSolv Is the Solvent appropriate? (Polar Aprotic?) CheckNuc->CheckSolv Yes CheckSolv->Start No, switch to DMSO, DMF, NMP CheckCond Are Temperature & Base optimal? CheckSolv->CheckCond Yes CheckCond->Start No, increase temp or change base Solution Reaction Optimized CheckCond->Solution Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Diagnostic Steps:

  • Assess the Leaving Group: The rate-determining step in many SNAr reactions involves the expulsion of the leaving group.[3] Good leaving groups are weak bases that can stabilize a negative charge. The general order of reactivity for halogens in SNAr is often F > Cl > Br > I, which is counterintuitive to SN1/SN2 chemistry but arises from the high electronegativity of fluorine stabilizing the transition state.[4][5] If you are using a poor leaving group, the reaction will be inherently slow.

  • Evaluate the Nucleophile: Weak nucleophiles will react slowly. If using a neutral amine, for example, adding a base to deprotonate it in situ will dramatically increase its nucleophilicity. Also, consider steric hindrance; a bulky nucleophile will have difficulty approaching the electrophilic carbon center.[6][7][8]

  • Scrutinize the Solvent: This is one of the most critical and often overlooked parameters. The wrong solvent can completely shut down the reaction. (See Q4 for a detailed breakdown).

  • Optimize Temperature and Base: Many SNAr reactions on quinazolines require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[9] If your base is not strong enough to deprotonate your nucleophile or scavenge the HX byproduct, the reaction will stall.[9]

Q4: How does solvent choice impact my reaction? I've seen protocols using everything from ethanol to DMSO.

Solvent selection is paramount because it directly influences the reactivity of your nucleophile.[10][11] Solvents are broadly categorized as polar protic and polar aprotic, and their effects on SNAr are profoundly different.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and are capable of hydrogen bonding. While they can dissolve ionic nucleophiles, they form a "solvation shell" around the nucleophile through hydrogen bonds.[12][13] This shell stabilizes the nucleophile, making it less reactive and less available to attack the quinazoline ring.[11] Therefore, polar protic solvents generally slow down SNAr reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, acetonitrile): These solvents have large dipole moments but lack acidic protons. They are poor hydrogen-bond donors. They effectively solvate the cation (e.g., Na⁺, K⁺) of your nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[14] This is why polar aprotic solvents are overwhelmingly preferred for SNAr, as they significantly accelerate the reaction rate.[9][13]

Solvent TypeExamplesEffect on NucleophileSNAr RateRationale
Polar Aprotic DMSO, DMF, NMPEnhances ReactivityFast Solvates cation, leaves nucleophile "naked" and highly reactive.[14]
Polar Protic Water, Ethanol, MethanolReduces ReactivitySlow Forms a hydrogen-bonding cage around the nucleophile, stabilizing it.[11][13]
Non-Polar Toluene, THF, HexanePoor SolubilityVery Slow/None Reactants often have poor solubility, preventing the reaction.[9]

Recommendation: If your reaction is slow, switching from a protic or non-polar solvent to a polar aprotic solvent like DMSO or DMF is one of the most effective changes you can make.[9]

Section 3: Identifying and Mitigating Side Products

Q5: I'm trying to synthesize a 4-aminoquinazoline from 4-chloroquinazoline, but my main product is the 4-quinazolinone. What's happening?

You are observing hydrolysis, a classic side reaction in this chemistry.[15] The 4-chloroquinazoline is highly susceptible to nucleophilic attack, and if water is present in your reaction, it can act as a nucleophile. The initial attack of water forms a hydroxyquinazoline, which quickly tautomerizes to the more stable quinazolinone amide form.

Prevention Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor. Use freshly distilled, dry solvents. Dry your starting amine and any reagents if they are hygroscopic. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[15]

  • Use of a Non-Nucleophilic Base: If you are using a base like NaOH or KOH, you are introducing both water and a potent nucleophile (HO⁻) that will readily compete with your amine. Instead, use a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or an inorganic base that is minimally soluble and less prone to hydrolysis (e.g., anhydrous K₂CO₃ or Cs₂CO₃).[9]

  • Temperature Control: In some cases, high temperatures can accelerate the rate of hydrolysis more than the desired amination.[15] Running the reaction at the lowest effective temperature can sometimes favor the desired pathway.

Q6: I'm using a Palladium-catalyzed Buchwald-Hartwig amination to couple a complex amine with a bromoquinazoline, but I'm seeing a lot of debrominated quinazoline. What causes this side reaction?

The side product you are observing is from hydrodehalogenation, which arises from a competing pathway in the Buchwald-Hartwig catalytic cycle called beta-hydride elimination .[16][17]

Mechanism of Side Reaction: After the palladium catalyst has inserted into the quinazoline-bromine bond and coordinated to your amine, the desired pathway is reductive elimination to form the C-N bond. However, if your amine has a hydrogen atom on the carbon beta to the nitrogen, an alternative pathway exists. The palladium can abstract this beta-hydrogen, leading to the formation of a palladium-hydride species and an enamine or imine. This palladium-hydride can then reductively eliminate with the quinazoline moiety to give you the undesired debrominated product.[16][17]

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Modern, bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are designed to promote the rate of reductive elimination, making it much faster than the competing beta-hydride elimination.[16] If you are using older, less bulky ligands (e.g., PPh₃), switching to a state-of-the-art Buchwald-Hartwig ligand is the first and most important step.

  • Base Selection: The base can significantly influence the reaction. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions.[18] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress beta-hydride elimination, although they may require higher temperatures or longer reaction times.

  • Substrate/Nucleophile Structure: This side reaction is inherent to amines with beta-hydrogens. If your synthesis allows, modifying the amine to remove these hydrogens can solve the problem, though this is often not possible.

Section 4: General Experimental Protocol

Protocol 1: General Procedure for SNAr of 4-Chloroquinazoline with a Primary Amine

This protocol provides a robust starting point for the synthesis of 4-aminoquinazoline derivatives.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq).

  • Reagent Addition: Add the primary amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or isopropanol, to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-chloroquinazoline starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which will often precipitate the product. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminoquinazoline.[9]

References

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). St. Olaf College.
  • Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 497.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Solvent Effects - aliphatic nucleophilic substitution. (n.d.). University of Calgary.
  • Līpiņš, E., et al. (2021). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances, 11(15), 8686-8690.
  • Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College.
  • Al-Ostoot, F. H., et al. (2021). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 26(11), 3379.
  • Peet, N. P., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 42(22), 4587-4595.
  • Ellman, J. A., & Virgilio, A. A. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2018). Chemistry Stack Exchange.
  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2017). ResearchGate.
  • Effects of Solvents on Nucleophilicity. (n.d.). MedLife Mastery.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). ResearchGate.
  • The proposed mechanism for the synthesis of 4-aminoquinazolines in the presence of FeCl3. 6H2O, under microwave irradiation conditions. (n.d.). ResearchGate.
  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Gangjee, A., et al. (2019). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 24(17), 3075.
  • Bunnett, J. F., & Gisler, M. (1981). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 46(12), 2503-2512.
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(21), 7247.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts.
  • Altenhoff, G. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Steric hindrance. (2013). YouTube.
  • Effect on steric hindrance on nucleophiles. (2021). Reddit.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2021). National Institutes of Health.
  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1385-1389.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
  • Głowacka, I. E., et al. (2017). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 13, 338-344.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
  • Kauthale, C. J., & Bijawe, A. S. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry, 15(10), 844-864.
  • Al-Ghorbani, M., et al. (2022). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 27(3), 1059.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). National Institutes of Health.
  • What is the difference between Hydrolysis and Substitution reaction?. (2017). Quora.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). National Institutes of Health.
  • Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (2000). Canadian Journal of Chemistry, 78(10), 1317-1324.
  • Hydrolysis through Substitution. (2020). YouTube.

Sources

Technical Support Center: Optimization of 2,4-Diaminoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-diaminoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reproducible.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the strategic choices in 2,4-diaminoquinazoline synthesis.

Q1: What are the most common starting materials for synthesizing the 2,4-diaminoquinazoline core, and what are the trade-offs?

There are several primary routes, each with distinct advantages. A prevalent method involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline intermediate.[1][2] This intermediate is typically prepared from the commercially available quinazoline-2,4(1H,3H)-dione.[2] This route is highly versatile, allowing for the introduction of two different amino groups in a controlled, stepwise manner.

Another efficient approach is the copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine.[3] This method is advantageous for its practicality and the use of readily available starting materials, offering an economical pathway to the core structure.[3]

A third strategy involves the tandem condensation and reductive cyclization of methyl N-cyano-2-nitrobenzimidates. This method, using an iron-HCl system, is highly efficient for producing N4-substituted 2,4-diaminoquinazolines and can even be extended to create fused tricyclic systems in a one-pot procedure.[4]

Q2: Why is solvent choice so critical for reaction success and yield?

Solvent polarity can fundamentally dictate the reaction pathway and efficiency.[5] In many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are preferred.[3][5][6] This is because they effectively solvate metal catalysts (like CuI) and reagents, facilitating the desired bond formations.[3] In contrast, non-polar solvents such as toluene or THF can be ineffective or may even favor the formation of undesired benzimidazole byproducts in certain reaction schemes.[5][6] For purification, polar protic solvents like ethanol are often used for recrystallization.[5][7]

Q3: How does the choice of base impact the reaction outcome?

The base is crucial for promoting deprotonation and facilitating the necessary cyclization steps. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and a sterically hindered organic base (e.g., DIPEA, Et₃N) depends heavily on the specific reaction mechanism and substrates.[5][8]

  • Inorganic bases like K₂CO₃ are often used in copper-catalyzed cyclizations from 2-halobenzonitriles, where they have been shown to be highly effective.[3][8]

  • Organic bases like DIPEA are frequently employed in SNAr reactions, particularly for the substitution of the second chlorine atom on a 2,4-dichloroquinazoline intermediate. The steric hindrance of DIPEA can improve selectivity and yield compared to less bulky bases like triethylamine.[8]

Q4: Can you explain the general mechanism for the copper-catalyzed synthesis from 2-bromobenzonitriles?

Certainly. The proposed mechanism involves an initial Ullmann-type coupling, a cornerstone of copper-catalyzed N-arylation reactions.[3][8] The process is as follows:

  • Oxidative Addition: The Cu(I) catalyst reacts with the 2-bromobenzonitrile.

  • Coordination & Deprotonation: Guanidine coordinates to the copper center, and a base removes a proton from the guanidine nitrogen.

  • Reductive Elimination: This step forms the C-N bond between the aromatic ring and the guanidine moiety.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from a free amino group of the guanidine onto the nitrile carbon.

  • Tautomerization: A final tautomerization step yields the aromatic 2,4-diaminoquinazoline product.

Troubleshooting & Optimization Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low yields are a common frustration. This troubleshooting workflow can help you systematically identify and resolve the root cause.

G start Low or No Yield Observed (via TLC/LC-MS) purity Verify Purity of Starting Materials (NMR, GC-MS) start->purity temp Is Reaction Temperature Optimal? purity->temp [ Purity OK ] purify_sm Purify Starting Materials (Distillation/Recrystallization) purity->purify_sm [ Impure ] solvent Is Solvent Choice Correct? temp->solvent [ Temp OK ] screen_temp Perform Temperature Screening (e.g., RT, 50°C, 80°C, 120°C) temp->screen_temp [ Suboptimal ] reagents Are Base/Catalyst Active & Correctly Loaded? solvent->reagents [ Solvent OK ] screen_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->screen_solvent [ Incorrect Polarity ] success Yield Improved reagents->success [ Issue Resolved ] screen_reagents Use Fresh Reagents; Optimize Loading reagents->screen_reagents [ Inactive/Incorrect ] purify_sm->temp screen_temp->solvent screen_solvent->reagents screen_reagents->success

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:
Possible Cause Underlying Rationale & Solution
Poor Reactant Quality Impurities in starting materials like 2-aminobenzonitriles or aldehydes can introduce side reactions that consume reagents and reduce yield.[6] Action: Verify the purity of all reactants via NMR, GC-MS, or melting point. If impurities are detected, purify them using appropriate methods such as recrystallization for solids or distillation for liquids.[6]
Suboptimal Reaction Temperature Many quinazoline syntheses, particularly cyclization steps, have a significant activation energy barrier and require heating.[6] Conversely, excessively high temperatures can cause decomposition. Action: Perform a temperature screening experiment. Set up several small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 100°C) and monitor progress by TLC or LC-MS to identify the optimum.[6][8]
Incorrect Solvent Choice As discussed in the FAQs, solvent polarity is paramount. Poor solubility of reactants will slow reaction rates, while non-polar solvents might favor unwanted reaction pathways.[5][6] Action: If using a non-polar solvent (e.g., toluene), switch to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol) to improve solubility and promote the desired C-N bond formation.[3][5][6]
Inactive Catalyst / Base In catalyzed reactions, the catalyst's activity is critical. Catalysts like CuI can be poisoned by impurities, and bases can degrade over time. Action: Use a fresh batch of catalyst and base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar) if reagents are sensitive to air or moisture.[6]
Issue 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate indicates competing reactions are occurring.

Workflow for Identifying and Mitigating Side Products

Caption: Decision process for managing side product formation.

Common Side Products and Solutions:
Side Product / Issue Cause and Mitigation Strategy
Benzimidazole Formation This can occur when using non-polar solvents, which may inadvertently favor an alternative C(sp³)-C(sp²) bond formation pathway.[5] Solution: Switch the reaction solvent to a more polar option like DMF, DMSO, or water. This change in the reaction environment will favor the desired C(sp²)-N bond formation leading to the quinazoline core.[5][6]
Di-substitution Impurities In syntheses starting from 2,4-dichloroquinazoline, adding the second amine nucleophile too quickly or at too high a temperature can lead to a mixture of products, including the di-substituted compound where both chlorines react with the second amine. Solution: Carefully control the stoichiometry of the second amine. Consider lowering the reaction temperature and adding the amine solution dropwise to maintain control over the reaction rate.
Decomposition Starting materials or the final product may be unstable at the required reaction temperature, especially over long reaction times. Solution: Monitor the reaction closely by TLC/LC-MS. If decomposition is observed, attempt the reaction at a lower temperature for a longer duration. If the reaction is sensitive to oxygen, ensure it is run under a properly maintained inert atmosphere.[6]
Issue 3: Difficulty in Product Purification

Even with a good yield, purification can be challenging.

Problem Recommended Action & Protocol
Product Loss During Extraction The product may have some water solubility, or its protonation state may be incorrect for efficient extraction into the organic layer. Action: Optimize the pH of the aqueous layer during the workup. Ensure the product is in its neutral, less water-soluble form before extraction. Test different organic solvents (e.g., ethyl acetate, dichloromethane) to find the one that provides the highest recovery.[6]
Recrystallization Fails The chosen solvent may be inappropriate, leading to oiling out or no crystallization. Action: Perform a systematic solvent screen for recrystallization. A good solvent will dissolve the crude product when hot but show low solubility when cold. Test various solvents (e.g., ethanol, isopropanol, acetonitrile) and solvent mixtures to find the ideal system.[6]
Product Irreversibly Adsorbs to Silica Gel The basic nitrogen atoms on the 2,4-diaminoquinazoline core can strongly interact with the acidic silica gel, leading to significant product loss on the column. Action: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize the acidic sites. Alternatively, consider using a different stationary phase, such as alumina, for purification.[7]
Experimental Protocols
Protocol: Inert Atmosphere Reaction Setup

Trustworthiness: This protocol ensures that air and moisture-sensitive reagents are handled correctly, preventing degradation and improving reproducibility.

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) via a manifold or balloon. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagent Addition: Add dry, degassed solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a strong counter-flow of the inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period. For refluxing reactions, ensure the condenser is efficient and the inert gas outlet is routed through an oil bubbler to prevent backflow of air.[6]

Protocol: Temperature and Base Optimization for Nucleophilic Substitution

Expertise: This protocol systematically evaluates key parameters to maximize the yield of the SNAr step, a common bottleneck.

  • Setup: In parallel, set up three small-scale reactions (e.g., 0.3 mmol scale) using the 4-chloroquinazoline intermediate and the desired amine nucleophile.[8]

  • Variable Screening:

    • Reaction 1: Use DIPEA as the base in refluxing Ethanol.[8]

    • Reaction 2: Use Et₃N as the base in refluxing Ethanol.[8]

    • Reaction 3: Use K₂CO₃ as the base in DMF at 80°C.[3]

  • Monitoring: Stir all reactions and monitor their progress every hour using TLC or LC-MS.

  • Analysis: After a set time (e.g., 12 hours), work up each reaction and analyze the crude product yield and purity. The results will indicate the optimal base and temperature conditions for scaling up the reaction. For example, studies have shown that switching from Et₃N to DIPEA can increase yields from ~77% to over 96% in certain systems.[8]

References
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega. [Link]
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimid
  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Deriv
  • Discovery and optimization of 2,4-diaminoquinazoline derivatives as a new class of potent dengue virus inhibitors. PubMed. [Link]
  • The proposed mechanism for the synthesis of 2,4-diaminoquinazolines using acyl isothiocyanate resin.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

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identifying and minimizing side products in 6-Chloroquinazoline-2,4-diamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloroquinazoline-2,4-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with quinazoline scaffolds. Here, we address common challenges encountered during the synthesis, focusing on the practical identification and minimization of reaction side products to improve yield, purity, and process reproducibility.

Introduction: The Synthetic Challenge

This compound is a critical building block in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1] Its synthesis, most commonly achieved through the cyclization of 2-amino-5-chlorobenzonitrile with a guanidinylating agent, appears straightforward but is often complicated by the formation of persistent impurities. These side products can arise from competing reaction pathways, the inherent reactivity of the intermediates, or non-optimal reaction conditions. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and validated analytical methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and analysis of this compound in a practical question-and-answer format.

Question 1: My reaction yield is consistently low, and TLC analysis shows multiple spots. What are the likely causes and how can I improve the outcome?

Low yield is typically a symptom of incomplete conversion or competing side reactions that consume starting materials.

Possible Causes & Solutions:

  • Incomplete Reaction: The cyclization reaction often requires forcing conditions. Insufficient temperature or reaction time can lead to a significant amount of unreacted 2-amino-5-chlorobenzonitrile remaining.

    • Troubleshooting: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Systematically increase the reaction temperature or extend the reaction time. However, be aware that excessive heat can sometimes promote side product formation.

  • Sub-optimal Stoichiometry: The molar ratio of the guanidinylating agent (e.g., guanidine hydrochloride, dicyandiamide) to the benzonitrile is critical.

    • Troubleshooting: An excess of the guanidine source can favor self-condensation side reactions, while an insufficient amount will leave the benzonitrile unreacted.[2][3] Start with a modest excess (e.g., 1.5 to 2.0 equivalents) of the guanidine source and optimize based on analytical monitoring.

  • Inappropriate Solvent Choice: The solvent must be high-boiling to accommodate the required reaction temperatures and capable of dissolving the reagents, particularly the guanidine salt.

    • Troubleshooting: Polar, high-boiling solvents like 2-methoxyethanol or N,N-dimethylformamide (DMF) are often used. If solubility is an issue, consider solvent mixtures or phase-transfer catalysts, though the latter can complicate purification.

  • Formation of Guanidine-Related Side Products: Guanidine and its precursors can undergo self-condensation, especially at high temperatures, to form highly nitrogenous heterocycles like triazines, which can be difficult to separate.[4][5]

    • Troubleshooting: Avoid excessively high temperatures and prolonged reaction times once the main product formation has plateaued. Using a well-defined stoichiometry is key to minimizing the concentration of unreacted guanidine available for side reactions.

Question 2: I've observed a significant, unexpected peak in my HPLC/LC-MS analysis. How can I identify and eliminate it?

The appearance of a major impurity peak necessitates a systematic approach to identification, starting with its mass.

Step 1: Preliminary Identification via LC-MS

The first step is to obtain the mass-to-charge ratio (m/z) of the impurity. This data point is invaluable for proposing potential structures.

Step 2: Common Side Product Analysis

Compare the observed mass with the molecular weights of common side products derived from the reaction mechanism.

  • Side Product A: 6-Chloroquinazoline-2,4(1H,3H)-dione

    • Formation Mechanism: This is one of the most common and troublesome impurities. It forms via the hydrolysis of the desired 2,4-diamine product, a reaction that can occur during the reaction itself if water is present, or during aqueous workup, particularly under acidic or basic conditions at elevated temperatures.[6]

    • Identification: The [M+H]⁺ ion for this dione (C₈H₅ClN₂O₂) would be approximately m/z 197.01.

    • Minimization Strategy:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Controlled Workup: When performing an aqueous workup, avoid prolonged heating. Neutralize the reaction mixture carefully and extract the product promptly.

      • Purification: The dione is significantly less basic than the desired diamine. An acid wash can be used to extract the diamine into an aqueous layer, leaving the less basic dione in the organic phase.

  • Side Product B: Unreacted 2-Amino-5-chlorobenzonitrile

    • Formation Mechanism: Incomplete reaction.

    • Identification: The [M+H]⁺ ion for this starting material (C₇H₅ClN₂) would be approximately m/z 153.02.

    • Minimization Strategy: Revisit the reaction conditions as described in Question 1—optimize temperature, time, and stoichiometry to drive the reaction to completion.

The workflow below illustrates a typical troubleshooting process for an unknown peak.

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Question 3: My product's purity is low after workup. What purification strategies are most effective for this compound?

The basic nature of the two amino groups on the quinazoline core is the key to effective purification.

  • Acid-Base Extraction: This is a highly effective first-pass purification technique.

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.

    • Neutral or less basic impurities (like the dione side product) will remain in the organic layer.

    • Separate the layers, and then carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to precipitate the purified product.

    • Filter the solid, wash with water, and dry thoroughly.

  • Recrystallization: This is an excellent final polishing step.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water or DMF/water.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cool further in an ice bath before filtering.

  • Column Chromatography: While possible, this is often a last resort due to the polar and basic nature of the product, which can lead to streaking on standard silica gel.

    • Tips: If chromatography is necessary, consider using a silica gel column treated with a small amount of triethylamine in the eluent (e.g., 1%) to deactivate acidic sites and improve peak shape. Alternatively, reversed-phase chromatography can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism and what are the critical control points?

The reaction proceeds via a nucleophilic attack of guanidine on the carbon atom of the nitrile group in 2-amino-5-chlorobenzonitrile, followed by an intramolecular cyclization where the amino group attacks the newly formed C-guanidinyl imine to close the six-membered ring.

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Chloroquinazoline-2,4-diamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a systematic approach to overcoming the poor aqueous solubility of 6-Chloroquinazoline-2,4-diamine, a common hurdle that can mask true biological activity and lead to inaccurate data. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your experimental results are both reliable and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of this compound and its impact on experimental outcomes.

Q1: Why does this compound exhibit such poor water solubility?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Quinazoline derivatives often feature a rigid, fused heterocyclic ring system.[1][2] This planarity, combined with lipophilic chloro- and aromatic substituents, contributes to high crystal lattice energy—a measure of the strength of the forces holding the molecules together in a solid state.[1] For the compound to dissolve, solvent molecules must overcome this energy. Water, a highly polar solvent, struggles to effectively surround and solvate this largely non-polar structure, resulting in poor solubility. However, the presence of two basic amino groups means its solubility is highly pH-dependent and can be significantly increased in acidic conditions where these groups become protonated.[1][3][4]

Q2: How can poor solubility compromise my biological assay results?

A2: Failing to adequately solubilize your test compound can have profound negative effects on your data quality and interpretation.[5][6] Key consequences include:

  • Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target (e.g., enzyme, cell) is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[6][7]

  • Poor Data Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to high variability and unreliable results.[5]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility differences between analogs are not accounted for, observed changes in activity might be erroneously attributed to target binding affinity when they are actually due to solubility artifacts.[6][7]

  • Discrepancies Between Assay Types: A compound might appear active in a biochemical assay with a high tolerance for co-solvents but inactive in a cell-based assay where those solvents are toxic or where the compound precipitates in complex media.[5][6]

Q3: My compound precipitated after I diluted my DMSO stock into my aqueous buffer. What is the first thing I should check?

A3: This is the most common manifestation of poor aqueous solubility. Before modifying your buffer, first validate your stock solution and dilution process.

  • DMSO Quality: Ensure you are using high-quality, anhydrous DMSO. Water absorption by DMSO over time can significantly reduce its ability to solubilize hydrophobic compounds.[1]

  • Stock Solution Integrity: After thawing a frozen stock, ensure the compound is fully redissolved. Compounds can precipitate or form less soluble polymorphs during freeze-thaw cycles.[6][7] Gently warm the vial and vortex thoroughly before use.[1]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically ≤1%, as many enzymes and cells are sensitive to it.[8][9] However, for very challenging compounds, a final concentration of up to 2% may be tested, provided a vehicle control confirms no adverse effects on the assay system.[10]

Section 2: Troubleshooting Guide - From Stock Solution to Assay Plate

If you observe precipitation or suspect solubility issues are affecting your results, follow this systematic troubleshooting workflow. The goal is to find the simplest modification that maintains compound solubility without interfering with the biological assay.

Troubleshooting Workflow for Compound Precipitation

This diagram outlines a logical progression for addressing solubility issues, starting with the least invasive methods.

G cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Advanced Formulation cluster_3 Outcome start Compound Precipitates in Aqueous Buffer ph_adjust Step 1: pH Adjustment (For ionizable compounds) start->ph_adjust Is compound ionizable? cosolvent Step 2: Add Co-solvent (e.g., PEG 400, Propylene Glycol) ph_adjust->cosolvent If ineffective or incompatible success Compound Solubilized Assay Validated ph_adjust->success Success surfactant Step 3: Use Surfactants (Biochemical Assays Only) cosolvent->surfactant If ineffective or incompatible cosolvent->success Success cyclodextrin Step 4: Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin If cell-based assay or surfactant interferes surfactant->success Success advanced Step 5: Advanced Formulations (Nanosuspensions, Liposomes) cyclodextrin->advanced For in vivo or complex cellular models cyclodextrin->success Success advanced->success Success

Caption: Systematic workflow for troubleshooting compound precipitation.

Step-by-Step Protocols for Solubilization
Protocol 1: pH Adjustment

Rationale: this compound contains basic nitrogen atoms. Lowering the pH of the aqueous buffer will protonate these sites, increasing the compound's polarity and dramatically improving its solubility.[1][] This is often the most effective initial strategy.[4]

Methodology:

  • Prepare Buffers: Prepare a set of your primary assay buffer at various pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

  • Solubility Test: Add a concentrated DMSO stock of your compound to each buffer to achieve the highest desired final assay concentration.

  • Incubate and Observe: Incubate the solutions under standard assay conditions (e.g., 30 minutes at 37°C).

  • Visual Inspection: Check for precipitation by eye and under a microscope.

  • Assay Compatibility Check: Crucially, run a control experiment to ensure that the optimal pH for solubility does not negatively impact your enzyme activity, cell viability, or target engagement.

Protocol 2: Introduction of a Co-solvent

Rationale: If pH adjustment is not viable, adding a water-miscible organic co-solvent can reduce the overall polarity of the solvent system, which helps to keep hydrophobic molecules in solution.[12][13]

Methodology:

  • Select Co-solvents: Choose from common, relatively benign co-solvents (see Table 1).

  • Prepare Solutions: Prepare your assay buffer containing a low percentage (e.g., 1%, 2%, 5% v/v) of the selected co-solvent.

  • Solubility Test: Add your DMSO stock to the co-solvent-containing buffers and observe for precipitation as described in Protocol 1.

  • Validate Assay Performance: Run vehicle controls for each co-solvent concentration to confirm that it does not inhibit or otherwise alter the biological assay. The effects of co-solvents on enzyme activity can be significant and must be empirically tested.[9][14]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.ProsCons
DMSO 0.1 - 1%Strong solubilizerCan be toxic to cells and inhibit enzymes at >1%.[8][9]
Ethanol 1 - 5%Generally well-tolerated by cells.Can denature some proteins at higher concentrations.
Propylene Glycol 1 - 10%Low toxicity, often used in formulations.Can increase viscosity of the solution.
PEG 400 1 - 10%Very low toxicity, good solubilizer.[14]Can interfere with some detection methods (e.g., fluorescence).
Protocol 3: Use of Surfactants (Primarily for Biochemical Assays)

Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, effectively solubilizing them in an aqueous environment.[12][15]

Methodology:

  • Select Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used.

  • Prepare Buffer: Add the surfactant to your assay buffer at a concentration above its CMC (e.g., 0.01% - 0.1% w/v).

  • Solubility Test: Add the compound and observe for precipitation.

  • Important Caveat: Surfactants are often lytic to cell membranes and should generally be avoided in cell-based assays unless part of a specific lysis step.[10] Always confirm they do not inhibit enzyme activity.

Protocol 4: Complexation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with a hydrophobic guest molecule, effectively shielding it from the aqueous environment and increasing its solubility.[12][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[1]

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer at a concentration sufficient to achieve a desired molar ratio with the compound (e.g., 1:1, 5:1, 10:1 cyclodextrin:compound).

  • Pre-incubation: Add the concentrated DMSO stock of your compound directly to the HP-β-CD solution.

  • Mix and Incubate: Vortex or shake the mixture for 30-60 minutes at room temperature to allow for complex formation.

  • Assay Addition: Use this pre-complexed solution as your "stock" for serial dilutions into the final assay plate.

  • Validation: As always, verify that HP-β-CD at the final concentration does not interfere with your assay.

Section 3: Advanced Strategies for Cellular and In Vivo Models

For cell-based assays where bioavailability is key or for preclinical in vivo studies, simple solubilization may not be enough. Advanced formulation techniques can enhance both dissolution rate and membrane permeability.

Q4: My compound is soluble in the assay buffer with excipients, but it still shows low activity in my cell-based assay. What should I consider next?

A4: This suggests the issue may have shifted from simple solubility to poor dissolution rate or low cell permeability. In this case, advanced formulation strategies that alter the physical state of the compound can be beneficial.

  • Particle Size Reduction (Nanosuspensions): The rate of dissolution is directly proportional to the surface area of the solid, as described by the Noyes-Whitney equation.[16] Reducing the particle size of the compound to the nanometer range (typically <300 nm) dramatically increases the surface area, leading to a much faster dissolution rate.[17][18] This can be achieved through methods like nanoprecipitation or wet media milling.[18][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, encapsulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can facilitate their passage through the cell membrane.[17][20]

  • Amorphous Solid Dispersions: Converting the compound from a stable crystalline form to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[16][21] This is typically achieved by dispersing the drug within a polymer matrix.[20]

Protocol 5: Basic Preparation of a Nanosuspension by Solvent Precipitation

Rationale: This "bottom-up" method involves dissolving the drug in a solvent and then adding this solution to an "anti-solvent" (in which the drug is insoluble), causing the drug to rapidly precipitate out as nanoparticles.[22][23] A stabilizer is required to prevent the nanoparticles from aggregating.[18]

Methodology:

  • Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to a concentration of 1-5 mg/mL.

  • Aqueous Phase: Prepare an aqueous solution (e.g., sterile water or buffer) containing a stabilizer, such as 0.1% w/v Poloxamer 407 or Tween 80.

  • Precipitation: While vigorously stirring or sonicating the aqueous phase, inject the organic phase into it quickly. The drug will precipitate, forming a nanosuspension.

  • Solvent Removal: Remove the organic solvent, typically via rotary evaporation under reduced pressure.

  • Characterization: The resulting nanosuspension should be characterized for particle size (e.g., by Dynamic Light Scattering) to confirm the formation of nanoparticles. This formulation can then be used in cell culture experiments.

Section 4: Summary and Decision-Making Guide

Choosing the right solubilization strategy is critical and depends on your specific experimental context.

Decision-Making Flowchart for Solubilization Strategy

G start What is your Assay Type? biochem Biochemical Assay (e.g., purified enzyme) start->biochem Biochemical cell_based Cell-Based Assay (e.g., viability, signaling) start->cell_based Cell-Based invivo In Vivo / PK Study start->invivo In Vivo strat_biochem Priority Order: 1. pH Adjustment 2. Co-solvents 3. Surfactants 4. Cyclodextrins biochem->strat_biochem strat_cell Priority Order: 1. pH Adjustment (if compatible) 2. Cyclodextrins (HP-β-CD) 3. Co-solvents (low %) 4. Nanosuspensions cell_based->strat_cell strat_invivo Priority Order: 1. Nanosuspensions 2. Amorphous Dispersions 3. Lipid-Based Formulations 4. Co-solvent/Cyclodextrin Vehicle invivo->strat_invivo

Caption: Guide for selecting a solubilization strategy based on assay type.

Best Practices Summary
  • Start Simple: Always begin with the least invasive method (e.g., pH adjustment) before moving to more complex excipients.

  • Validate Your Vehicle: For any excipient you add (co-solvent, surfactant, cyclodextrin), run a parallel vehicle control to ensure it has no independent effect on your assay.

  • Know Your Compound: Understanding the physicochemical properties of your molecule (e.g., pKa, LogP) is essential for choosing an appropriate strategy.

  • Document Everything: Keep detailed records of your formulation methods, excipient concentrations, and validation results.

  • Solubility is Not the End Goal: The ultimate aim is to deliver the compound to its target in a biologically active state. A soluble but inactive compound is of no use.

References
  • Journal of Chemical & Pharmaceutical Research. (n.d.). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
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  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). 6-Chloro-quinazoline-2,4-diamine.
  • Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. World Scientific Publishing.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
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  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates.
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  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Scientific Publishing. (2023, April 5). NANOPARTICLES METHODS FOR HYDROPHOBIC DRUGS-A NOVEL APPROACH.
  • PMC - NIH. (n.d.). Determining drug release rates of hydrophobic compounds from nanocarriers.
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  • MedchemExpress.com. (n.d.). Solubilizing Agents.
  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
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  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (n.d.). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity.
  • ResearchGate. (n.d.). Chemical Modification: A unique solutions to Solubility problem.
  • ResearchGate. (n.d.). Ionic Liquids as (Co-)Solvents for Nonhydrolytic Enzymes.
  • PMC - NIH. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
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  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
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Technical Support Center: Addressing the Chemical Instability of 6-Chloroquinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Chloroquinazoline-2,4-diamine and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand, identify, and mitigate the chemical instability inherent to this important class of compounds. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical vulnerabilities of the this compound scaffold. Understanding the mechanisms of degradation is the first step toward preventing it.

Q: What are the primary degradation pathways for this compound derivatives?

A: The this compound core is susceptible to degradation through several key pathways, primarily driven by external stressors like pH, light, and temperature. The fused pyrimidine ring is the most reactive part of the scaffold.[1]

  • Hydrolytic Degradation: This is the most significant concern. The quinazoline ring can be cleaved under both acidic and alkaline conditions, especially when heated.[2][3] In strongly acidic or basic solutions, the pyrimidine ring can undergo ring-opening, leading to the formation of substituted 2-aminobenzaldehyde or 2-aminobenzoic acid derivatives, destroying the core structure and eliminating biological activity.[3] Stress degradation studies on analogous quinazoline compounds confirm significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at elevated temperatures.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation. Photolytic stress on similar quinazoline structures has been shown to produce a cluster of various degradation products.[2] This pathway is often radical-mediated and can lead to a variety of unpredictable byproducts. Therefore, protecting these compounds from light at all stages of handling and storage is critical.[4][5]

  • Oxidative Degradation: While some quinazoline derivatives have shown stability against oxidation[2], the two nitrogen atoms in the pyrimidine ring can be susceptible to N-oxidation under certain conditions, forming quinazoline N-oxides.[1] This transformation alters the electronic properties and conformation of the molecule, which can impact its biological target engagement.

Below is a diagram illustrating the main degradation routes.

Parent This compound Derivative Hydrolysis Ring-Opened Products (e.g., Substituted 2-Aminobenzoic Acid Derivatives) Parent->Hydrolysis  Acid/Base Hydrolysis (H₂O, H⁺ or OH⁻, Heat) Photo Cluster of Photolytic Byproducts Parent->Photo  UV/Vis Light Exposure (hν) Oxidation Quinazoline N-Oxide Derivatives Parent->Oxidation  Oxidative Stress  (e.g., H₂O₂, metal ions)

Caption: Primary degradation pathways for the quinazoline scaffold.

Section 2: Frequently Asked Questions (FAQs)

Direct answers to common practical questions encountered during experimental work.

Q: How should I prepare stock solutions of my this compound derivative?

A: The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is common, some quinazoline derivatives show significant instability in it, with degradation observable shortly after preparation.[5][6]

  • Recommended Primary Solvent: Ultrapure, sterile water or a suitable aqueous buffer (e.g., PBS) if solubility permits. Studies have shown high stability for certain quinazoline derivatives in ultrapure water for over 40 days when stored correctly.[4][6]

  • If Using DMSO: If DMSO is required for solubility, prepare fresh stock solutions for each experiment or, at a minimum, prepare small aliquots and freeze them immediately at -80°C. Avoid repeated freeze-thaw cycles. Limit the time the compound spends in DMSO at room temperature.

  • Procedure: Use sonication in a water bath to aid dissolution rather than heating, as thermal degradation is a risk.[7] Once dissolved, filter-sterilize the solution if it will be used in cell-based assays.

Q: What are the optimal storage conditions for solid compounds and solutions?

A: Proper storage is essential to maintain compound integrity.

  • Solid Form: Store the solid compound at 0-5°C, protected from light and moisture.[8] A desiccator within a refrigerator is an ideal environment. In the solid state, many quinazolines are stable at controlled temperatures.[2]

  • Solutions:

    • Aqueous Solutions: Store at 4°C in the dark for short-term use (up to several weeks, stability should be verified).[4][5] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • DMSO Solutions: Always store at -80°C in small, single-use aliquots. Never store DMSO stocks at 4°C or room temperature.

Q: My compound seems to be degrading in DMSO. Why is this happening and what are the alternatives?

A: The instability in DMSO is a known issue for some quinazoline derivatives.[5][6] The exact mechanism can vary, but it may involve DMSO acting as a mild oxidant or facilitating decomposition pathways. The best alternative is to avoid DMSO if possible. If not, consider co-solvents. For example, preparing a highly concentrated stock in DMSO (e.g., 100 mM) and then performing the final dilution into an aqueous buffer or cell culture medium can minimize the compound's exposure time to high concentrations of DMSO.

Q: What is the expected stability in aqueous buffers at different pH values?

A: Stability is highly pH-dependent. Based on stress studies of related compounds, you should expect:

  • Neutral pH (6.5-7.5): Highest stability. This is the recommended pH range for your experimental buffers.

  • Acidic pH (< 5): Increased rate of hydrolysis.

  • Alkaline pH (> 8): Significant and often rapid degradation via hydrolysis.[2]

Section 3: Troubleshooting Guide

A problem-focused guide to help you diagnose and resolve common experimental issues.

Q: I'm seeing unexpected peaks in my HPLC chromatogram after sample preparation. What could be the cause?

A: This is a classic sign of degradation. To troubleshoot, follow these steps:

  • Analyze a Freshly Prepared Standard: Immediately after dissolving the solid compound in your mobile phase or a compatible solvent, inject it into the HPLC. This will be your baseline "time zero" chromatogram.

  • Isolate the Stressor:

    • Solvent: Let a sample sit in your preparation solvent (e.g., DMSO, methanol) at room temperature for 1-2 hours and re-inject. If new peaks appear, the solvent is causing degradation.

    • pH: Prepare the sample in an acidic buffer (e.g., pH 2) and an alkaline buffer (e.g., pH 9). If new peaks appear, you have confirmed pH-mediated hydrolysis.

    • Light: Prepare a sample and expose it to ambient lab light or a UV lamp for a few hours. Compare its chromatogram to a sample prepared and kept in the dark.

  • Cross-Reference with Forced Degradation: Compare the retention times of your unknown peaks with those generated during a formal forced degradation study (see Protocol 4.1). This can help you identify the degradation product.

Q: The potency of my compound appears to decrease over time in my cell culture media. What should I investigate?

A: This suggests instability under physiological conditions (37°C, buffered aqueous environment).

  • Media Stability Study: Incubate your compound in the complete cell culture medium (with serum) at 37°C in a CO₂ incubator for various time points (e.g., 0, 2, 8, 24 hours). At each time point, extract the compound from the media (e.g., via protein precipitation with acetonitrile) and analyze the remaining parent compound concentration by HPLC or LC-MS. This will quantify its stability.

  • Adsorption to Plasticware: The compound might be adsorbing to the surface of your plates or tubes. Compare the concentration of a solution incubated in a polypropylene tube versus a low-adhesion microplate.

  • Metabolic Instability: If you are using cells, the decrease in potency could be due to cellular metabolism. This requires a separate investigation using liver microsomes or hepatocytes.

Q: I'm conducting formulation studies and seeing discoloration or changes in the physical state. How do I identify an excipient incompatibility?

A: This indicates a potential drug-excipient interaction. A systematic screening is necessary.

  • Visual Inspection: Prepare binary mixtures (1:1 ratio) of your active pharmaceutical ingredient (API) with each proposed excipient. Store them under accelerated stability conditions (e.g., 40°C/75% relative humidity) for 1-2 weeks. Visually inspect for changes like clumping, liquefaction, or color change against controls.

  • Analytical Confirmation: Use analytical techniques to confirm interactions.

    • Differential Scanning Calorimetry (DSC): A shift or disappearance of the API's melting endotherm in the binary mixture suggests an interaction.[9]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the position or intensity of characteristic peaks (e.g., C=N, N-H stretches) can indicate a chemical interaction.

    • HPLC: Analyze the stored binary mixtures to quantify the formation of degradation products. The workflow for this process is outlined in Protocol 4.3.

Section 4: Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of your this compound derivative.

Protocol 4.1: Step-by-Step Forced Degradation Study

This protocol is based on ICH Q1A guidelines and is designed to identify potential degradation products and pathways.[10]

Objective: To intentionally degrade the sample under various stress conditions to a target level of 5-20% degradation.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or water).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (compound in solvent, protected from light, at room temperature).

  • Incubation: Incubate samples for a defined period (e.g., 24-48 hours). Monitor periodically and stop the reaction once the target degradation is achieved by neutralizing the solution (for acid/base) and diluting to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).

Table 1: Summary of Stress Conditions for Forced Degradation Studies
Stress ConditionReagentTypical ConditionsNeutralization Step
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp or 60-80°CStoichiometric amount of NaOH
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp or 60-80°CStoichiometric amount of HCl
Oxidation 3-30% H₂O₂Room TemperatureN/A
Thermal Solid Compound≥ 60°C in an ovenN/A
Photolytic Solution/SolidICH-compliant photo-chamberN/A (Protect from light post-exposure)
Protocol 4.2: Recommended HPLC-UV Method for Stability Indicating Analysis

Objective: To separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then re-equilibrate. The gradient must be optimized for your specific derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.

Protocol 4.3: Workflow for Drug-Excipient Compatibility Screening

This workflow provides a systematic approach to selecting compatible excipients for formulation development.[11][12]

Caption: Workflow for systematic drug-excipient compatibility screening.

Table 2: Excipient Compatibility Quick Reference Guide
Excipient ClassCommon ExamplesPotential Interaction with Quinazoline-2,4-diaminesRecommendation
Diluents Lactose, Microcrystalline Cellulose (MCC)Lactose: Maillard reaction with primary/secondary amines.[11]High Risk. Avoid lactose. Prefer MCC.
Lubricants Magnesium StearateCan form salts or complexes with basic nitrogen atoms.[9]Moderate Risk. Screen carefully. Sodium stearyl fumarate may be an alternative.
Binders Polyvinylpyrrolidone (PVP)Can form adducts with some APIs.Moderate Risk. Compatibility must be confirmed.
Solvents DMSOKnown to cause degradation of some quinazolines.[5][6]High Risk. Use freshly prepared solutions and minimize exposure.

Conclusion

The chemical stability of this compound derivatives is a manageable challenge. By understanding the primary degradation pathways—hydrolysis, photodegradation, and oxidation—researchers can take proactive steps to mitigate them. Careful control of pH, diligent protection from light, and judicious selection of solvents and excipients are paramount. Implementing systematic stability and compatibility studies, as outlined in this guide, will ensure the generation of high-quality, reproducible data and accelerate your research and development efforts.

References

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011).
  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degrad
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015).
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Bentham Science Publishers.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/o.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2018). PMC.
  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (2024).
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC - PubMed Central.
  • Forced Degrad
  • 6-Chloro-quinazoline-2,4-diamine | 18671-95-9. Sigma-Aldrich.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2018).
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  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019).

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challenges in scaling up the synthesis of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloroquinazoline-2,4-diamine. This resource is designed for researchers, chemists, and process development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and scale-up of this important pharmaceutical intermediate.

Overview of Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step route, commencing from a substituted anthranilic acid. A common pathway involves the formation of a quinazoline-2,4-dione intermediate, followed by chlorination to yield 2,4,6-trichloroquinazoline, and subsequent regioselective amination. Each of these stages presents unique challenges, particularly when transitioning from laboratory scale to pilot or industrial production.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages and decision points in a typical synthesis of this compound.

G cluster_0 Stage 1: Quinazoline-2,4-dione Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Sequential Amination cluster_3 Final Product A 2-Amino-5-chlorobenzoic Acid C 6-Chloroquinazoline-2,4(1H,3H)-dione A->C Cyclization B Cyclizing Agent (e.g., Urea, KOCN) B->C E 2,4,6-Trichloroquinazoline C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G 4-Amino-2,6-dichloroquinazoline E->G First Amination (C4) F Ammonia Source F->G H This compound F->H G->H Second Amination (C2) I Purification & Isolation H->I

Caption: A typical synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Stage 1: 6-Chloroquinazoline-2,4(1H,3H)-dione Formation

Q1: My yield of 6-chloroquinazoline-2,4(1H,3H)-dione is consistently low. What are the likely causes?

A1: Low yields in the initial cyclization step often stem from incomplete reaction or side product formation. Consider the following:

  • Purity of Starting Materials: Ensure your 2-amino-5-chlorobenzoic acid is of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Temperature: This reaction often requires elevated temperatures to proceed to completion. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition. Temperature screening studies are recommended to find the optimal balance.[1]

  • Choice of Cyclizing Agent: Urea is a common and cost-effective choice. However, in some cases, using potassium cyanate (KOCN) might offer better yields, though it is a more expensive reagent.[2]

  • Solvent Selection: While this reaction can be run neat, using a high-boiling inert solvent can sometimes improve heat transfer and reaction consistency, which is particularly important for scalability.

Troubleshooting Decision Tree for Low Yield in Stage 1:

G A Low Yield of 6-Chloroquinazoline-2,4(1H,3H)-dione B Verify Purity of Starting Materials A->B C Optimize Reaction Temperature B->C Purity Confirmed D Consider Alternative Cyclizing Agent (e.g., KOCN) C->D Temperature Optimized E Evaluate Solvent Effects D->E Agent Selected F Improved Yield E->F

Caption: Troubleshooting workflow for low yield in the first stage.

Stage 2: Chlorination to 2,4,6-Trichloroquinazoline

Q2: The chlorination with phosphorus oxychloride (POCl3) is messy and gives a dark, impure product. How can I improve this step?

A2: Chlorination with POCl3 is notoriously aggressive. Careful control of reaction conditions is paramount, especially during scale-up.

  • Temperature Control: The reaction is often exothermic. Add the POCl3 to the quinazolinedione substrate at a controlled rate to maintain the desired reaction temperature. Runaway reactions can lead to significant charring and impurity formation.

  • Use of a Co-solvent: While the reaction can be run in neat POCl3, the use of a high-boiling inert solvent like toluene can help to moderate the reaction and improve slurry handling at larger scales.[3]

  • Quenching Procedure: The quenching of excess POCl3 is highly exothermic and releases HCl gas. A slow and controlled addition of the reaction mixture to ice-water is crucial for safety and to prevent product degradation. Ensure adequate ventilation and consider a reverse quench (adding ice to the reaction mixture) for better temperature control on a large scale.

  • Catalyst: In some cases, the addition of a catalytic amount of N,N-dimethylaniline or a similar base can accelerate the reaction, allowing for lower reaction temperatures and shorter reaction times.[4]

ParameterRecommendation for Scale-upRationale
Reagent Addition Slow, controlled addition of POCl3To manage exothermicity and prevent runaway reactions.
Solvent Consider a high-boiling inert co-solvent (e.g., toluene)Improves heat transfer and slurry management.[3]
Quenching Slow addition to ice-water or reverse quenchSafely dissipates heat and minimizes product degradation.
Work-up Thorough washing of the crude product with waterTo remove residual phosphorus species and acids.
Stage 3: Sequential Amination

Q3: I am struggling with the regioselectivity of the amination. How can I selectively obtain the 4-amino-2,6-dichloroquinazoline intermediate?

A3: The C4 position of the 2,4,6-trichloroquinazoline is significantly more electrophilic than the C2 position. This inherent difference in reactivity is the key to achieving regioselectivity.

  • Reaction Temperature: The first amination at the C4 position can typically be carried out at a lower temperature than the second amination at the C2 position. By carefully controlling the temperature, you can favor the formation of the monosubstituted product.

  • Stoichiometry of Ammonia: Using a limited amount of the ammonia source can also help to prevent overreaction to the diamine product. However, this can be difficult to control on a large scale.

  • Solvent Choice: The choice of solvent can influence the reactivity. Polar aprotic solvents like THF or dioxane are often used.

Q4: The second amination to form this compound requires harsh conditions and gives low yields. Are there any ways to optimize this?

A4: The reduced electrophilicity of the C2 position after the first amination makes the second substitution more challenging. This is a common bottleneck in the synthesis of 2,4-diaminoquinazolines.[1][3]

  • Higher Temperatures and Pressures: This reaction often requires elevated temperatures and may need to be conducted in a sealed reactor to reach the necessary temperatures and contain the ammonia pressure.

  • Solvent Selection: A higher boiling point solvent may be necessary to achieve the required reaction temperature. Ethanol or other alcohols are sometimes used.[1]

  • Base: The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can improve the yield by scavenging the HCl generated during the reaction without competing with the ammonia as a nucleophile.[1]

  • Byproduct Formation: Be aware of potential side reactions, such as the formation of dimers where two quinazoline molecules are linked by a single amine.[2] Careful control of stoichiometry and reaction conditions can minimize this.

ParameterFirst Amination (C4)Second Amination (C2)Rationale
Temperature Lower (e.g., 0-25 °C)Higher (e.g., reflux, >100 °C)Exploits the difference in electrophilicity between C4 and C2.[1][3]
Pressure AtmosphericElevated (sealed reactor)May be required to reach necessary temperatures and maintain ammonia concentration.
Base Often not requiredRecommended (e.g., DIPEA)Scavenges HCl and drives the reaction to completion.[1]

References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ResearchGate.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. National Institutes of Health.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications.
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.

Sources

common mistakes to avoid in the synthesis of 2,4-diaminoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-diaminoquinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and pitfalls associated with the synthesis of these compounds. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,4-diaminoquinazolines, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 2,4-Diaminoquinazoline

You've completed your reaction, but the isolated yield of your target 2,4-diaminoquinazoline is significantly lower than expected.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. For instance, in copper-catalyzed syntheses, yields can increase with time, reaching a plateau after several hours.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Many synthetic routes for quinazolines require elevated temperatures to overcome activation energy barriers. For example, some copper-catalyzed cyclizations show significantly improved yields when the temperature is increased from 30°C to 80°C.[1]

  • Incorrect Choice of Base or Solvent: The base may not be strong enough to facilitate the necessary deprotonation steps, or the solvent may not be appropriate for the reaction.

    • Solution: The choice of base and solvent is critical. For instance, in the substitution of 4-chloroquinazolines, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can significantly improve yields compared to less hindered bases like triethylamine (Et3N).[1] The polarity of the solvent can also influence the reaction pathway; polar aprotic solvents like DMF or DMSO are often effective.[2][3]

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials, such as substituted anthranilonitriles or 2,4-dichloroquinazolines, through appropriate purification techniques before use.

  • Catalyst Inactivity: If you are performing a metal-catalyzed reaction (e.g., copper- or iron-catalyzed), the catalyst may be inactive.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. In some cases, the choice of ligand is also crucial for catalyst performance. For example, N,N'-dimethylethylenediamine (DMEDA) has been shown to be an effective ligand in copper-catalyzed syntheses of 2,4-diaminoquinazolines.[2]

Issue 2: Formation of Significant Impurities or Side Products

Your reaction produces a complex mixture of products, making the isolation of the desired 2,4-diaminoquinazoline difficult.

Potential Causes and Solutions:

  • Formation of Isomeric Products: In syntheses starting from 2,4-dichloroquinazolines, substitution can occur at both the C2 and C4 positions. If you are aiming for a specific isomer, you may be getting a mixture.

    • Solution: The regioselectivity of the nucleophilic aromatic substitution (SNAr) is highly dependent on the reaction conditions and the nucleophile. Substitution at the C4 position is generally more facile.[4] To achieve selective substitution, carefully control the reaction temperature and stoichiometry of the amine. A second, more forcing step may be required for substitution at the C2 position.[1][4]

  • Formation of Quinazolinones: Hydrolysis of intermediates or the final product can lead to the formation of quinazolinone byproducts.

    • Solution: Ensure anhydrous reaction conditions if your reagents are sensitive to water. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis. However, some modern methods are robust enough to be performed under ambient air.[1]

  • Side Reactions from Starting Materials: The starting materials themselves may undergo undesired side reactions under the reaction conditions.

    • Solution: Re-evaluate your synthetic route. Alternative starting materials, such as methyl N-cyano-2-nitrobenzimidates, can provide a cleaner route to N4-substituted 2,4-diaminoquinazolines through a cascade reductive cyclization.[5][6]

Issue 3: Difficulty in Purifying the Final Product

You have obtained a crude product, but purification by standard methods like column chromatography or recrystallization is proving challenging.

Potential Causes and Solutions:

  • Co-eluting Impurities: Impurities with similar polarity to your product can be difficult to separate by column chromatography.

    • Solution: Try a different solvent system for your chromatography. A gradient elution may provide better separation. Alternatively, consider a different purification technique, such as preparative HPLC or crystallization from a different solvent system.

  • Poor Solubility of the Product: The product may have limited solubility in common organic solvents, making purification and handling difficult.

    • Solution: Explore a wider range of solvents for recrystallization. If the product is basic, it may be possible to form a salt (e.g., with HCl) to improve its solubility in polar solvents for purification, followed by neutralization to recover the free base.

  • Product Degradation on Silica Gel: Some amino-substituted quinazolines can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

    • Solution: You can neutralize the silica gel by pre-treating it with a base, such as triethylamine, in the eluent. Alternatively, use a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2,4-diaminoquinazolines?

The most common starting materials include:

  • 2,4-Dichloroquinazolines: These are versatile intermediates that undergo sequential nucleophilic aromatic substitution with amines at the C4 and C2 positions.[1][4][7]

  • Anthranilonitriles (2-aminobenzonitriles): These can be cyclized with reagents like guanidine or cyanamide to form the 2,4-diaminoquinazoline core.[8][9]

  • Substituted 2-Nitrobenzaldehydes or 2-Nitrobenzonitriles: These can be converted to intermediates that undergo reductive cyclization to form the quinazoline ring system.[5][6][10]

Q2: What is the role of a catalyst in the synthesis of 2,4-diaminoquinazolines?

Catalysts, particularly transition metals like copper and iron, play a crucial role in several modern synthetic methods.

  • Copper catalysts are often used in Ullmann-type coupling reactions to form C-N bonds, for example, in the reaction of 2-bromobenzonitriles with guanidine.[2][11]

  • Iron catalysts (often in the form of Fe/HCl) are used for reductive cyclization reactions, for instance, in the conversion of methyl N-cyano-2-nitrobenzimidates to 2,4-diaminoquinazolines.[5][6][10]

Q3: How do I choose the right solvent and base for my reaction?

The choice of solvent and base is highly dependent on the specific synthetic route.

  • Solvents: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can dissolve a wide range of reactants and facilitate the reactions.[1][2] Alcohols like ethanol can also be used, particularly in nucleophilic substitution reactions.[1]

  • Bases: Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often used in copper-catalyzed reactions.[1][2] Organic bases, such as triethylamine (Et3N) and DIPEA, are commonly employed in nucleophilic substitution reactions to scavenge the acid produced.[1] The strength and steric hindrance of the base can significantly impact the reaction outcome.[1]

Q4: Can I synthesize 2,4-diaminoquinazolines using solid-phase synthesis?

Yes, solid-phase synthesis is a viable method for preparing libraries of 2,4-diaminoquinazoline derivatives.[7][12] This approach typically involves attaching a starting material to a solid support, followed by sequential reactions to build the quinazoline core and introduce diversity. The final products are then cleaved from the support.[7][12]

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis

This table summarizes the effect of different bases and temperatures on the yield of a quinazolinone intermediate, which can be further converted to a 2,4-diaminoquinazoline. This data highlights the importance of optimizing these parameters.

EntryBaseTemperature (°C)Yield (%)
1Cs2CO38081.2
2K2CO38096.8
3Na2CO38075.4
4NaOH8060.1
5K2CO330No Reaction
6K2CO36083.1
7K2CO37092.5

Adapted from a study on a related quinazoline synthesis. The specific yields are illustrative of general trends.[1]

Protocol 1: General Procedure for the Synthesis of N4-Substituted 2,4-Diaminoquinazolines via Reductive Cyclization

This protocol is based on the work of Yin et al. and provides an efficient route to N4-substituted 2,4-diaminoquinazolines.[5]

  • Condensation: To a solution of the methyl N-cyano-2-nitrobenzimidate in an appropriate solvent (e.g., ethanol), add the desired primary or secondary amine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Reductive Cyclization: Add iron powder and a solution of hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and stir until the reduction and cyclization are complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N4-substituted 2,4-diaminoquinazoline.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2,4-Diaminoquinazoline incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_temp Suboptimal Temperature? start->suboptimal_temp wrong_reagents Incorrect Base/Solvent? start->wrong_reagents impure_start Impure Starting Materials? start->impure_start monitor_reaction Monitor reaction (TLC/HPLC) Extend reaction time incomplete_reaction->monitor_reaction increase_temp Gradually increase temperature suboptimal_temp->increase_temp optimize_reagents Screen different bases and solvents wrong_reagents->optimize_reagents purify_start Purify starting materials impure_start->purify_start Synthesis_Pathway cluster_route1 Route 1: From 2,4-Dichloroquinazoline cluster_route2 Route 2: From Anthranilonitrile dichloro 2,4-Dichloroquinazoline mono_amino 2-Chloro-4-aminoquinazoline dichloro->mono_amino R1NH2, Base (SNAr at C4) diamino 2,4-Diaminoquinazoline mono_amino->diamino R2R3NH, Heat (SNAr at C2) anthranilonitrile Anthranilonitrile diamino2 2,4-Diaminoquinazoline anthranilonitrile->diamino2 Guanidine, Heat (Cyclization)

Sources

Technical Support Center: Analytical Method Development for 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Chloroquinazoline-2,4-diamine and its complex mixtures. This guide is structured to provide researchers, analytical chemists, and formulation scientists with practical, field-tested insights into developing robust and reliable analytical methods. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can not only solve immediate challenges but also adapt and innovate for future projects. The methodologies described are grounded in established regulatory and pharmacopeial standards to ensure data integrity and compliance.

Section 1: Foundational Method Development (HPLC)

This section addresses the most common initial questions when developing a High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and its related substances.

FAQ 1: Where do I begin with HPLC method development for this compound?

Answer:

Developing a robust HPLC method requires a systematic approach that begins with understanding the analyte's physicochemical properties and defining the method's goal, or Analytical Target Profile (ATP).[1] this compound (C₈H₇ClN₄) is a heterocyclic aromatic amine. Its structure, featuring basic amine groups and a hydrophobic quinazoline core, dictates the optimal starting conditions for a reversed-phase HPLC (RP-HPLC) method.

Step-by-Step Initial Method Development Protocol:

  • Analyte Characterization:

    • Solubility: Determine the solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). The diaminoquinazoline structure suggests some aqueous solubility, especially at lower pH where the amines are protonated.

    • UV Spectrum: Record the UV spectrum of this compound in the mobile phase diluent to determine the wavelength of maximum absorbance (λ-max). This ensures optimal detection sensitivity.[2] For quinazoline derivatives, this is often in the 254 nm to 340 nm range.[3]

  • Initial Chromatographic Conditions:

    • The goal is to achieve good retention and peak shape for the main component. A generic starting gradient is highly effective for initial screening.

    ParameterRecommended Starting ConditionRationale
    Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention for moderately polar to nonpolar compounds and is a robust starting point for method development.[3]
    Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH to ensure the amine groups are protonated, which significantly improves peak shape by preventing interaction with residual silanols on the column packing.[4]
    Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
    Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute a wide range of potential impurities and determine the approximate solvent strength needed for elution.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CElevated temperature can improve efficiency and reduce mobile phase viscosity, but starting near ambient is a safe baseline.
    Detection UV Diode Array Detector (DAD) at λ-maxDAD allows for peak purity assessment and simultaneous monitoring at multiple wavelengths.
    Injection Vol. 10 µLA typical starting volume to avoid overloading.
  • System Suitability:

    • Before analyzing samples, ensure the system is performing correctly. According to USP <621>, system suitability tests are crucial to verify that the chromatographic system is adequate for the intended analysis.[5][6][7]

    • Inject a standard solution of this compound (e.g., 0.5 mg/mL) five or six times. Assess parameters like retention time repeatability (%RSD < 1.0%), peak area repeatability (%RSD < 2.0%), and theoretical plates (>2000).

The following diagram illustrates a typical workflow for initial method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation char Define ATP & Characterize Analyte (Solubility, pKa, UV λ-max) prep Prepare Standards & Mobile Phase char->prep Input for scout Scouting Runs (Column, Mobile Phase, Gradient) prep->scout Execute optimize Optimize Separation (Gradient, pH, Temperature) scout->optimize Refine based on data sst System Suitability Testing (USP <621>) optimize->sst Final Method validate Full Method Validation (ICH Q2(R1)) sst->validate If passes

Caption: General workflow for HPLC analytical method development.

Section 2: Troubleshooting Common Chromatographic Issues

Even with a systematic approach, challenges are common. This section provides a troubleshooting guide for issues frequently encountered when analyzing complex mixtures of quinazoline derivatives.

FAQ 2: My main peak for this compound is tailing or showing poor shape. How can I fix this?

Answer:

Peak tailing is a classic problem when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is the interaction between the protonated amine groups on your analyte and negatively charged, deprotonated silanol groups (-SiO⁻) on the silica surface.[4]

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH:

    • Why: By operating at a low pH (e.g., 2.5-3.5), you suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions.[4]

    • How: Use a buffer or acid modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in Mobile Phase A is effective. TFA often provides sharper peaks due to its stronger ion-pairing characteristics, but it can suppress MS signals if using LC-MS.

  • Increase Buffer Concentration:

    • Why: A higher buffer concentration (e.g., 20-25 mM) can help to "shield" the analyte from the active sites on the stationary phase and maintain a consistent pH.[4]

    • How: Instead of just an acid modifier, use a prepared buffer like potassium phosphate, but always check its solubility in the organic mobile phase to prevent precipitation.

  • Use a High-Purity, End-Capped Column:

    • Why: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Columns specifically marketed as "base-deactivated" are ideal.

    • How: Switch to a column from a reputable vendor known for high-purity silica and robust end-capping.

  • Reduce Sample Mass Load:

    • Why: Injecting too much sample can saturate the active sites on the column, leading to peak distortion and tailing.[8]

    • How: Dilute your sample and inject a smaller volume. If sensitivity becomes an issue, you may need to optimize your detector settings.

The following decision tree provides a logical path for troubleshooting this issue.

PeakTailingTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Lower pH (e.g., 0.1% Formic or TFA) check_ph->lower_ph No check_column Is column base-deactivated and in good condition? check_ph->check_column Yes lower_ph->check_column change_column Action: Use a modern, end-capped C18 or C8 column check_column->change_column No check_load Is sample overloaded? check_column->check_load Yes change_column->check_load reduce_load Action: Dilute sample or reduce injection volume check_load->reduce_load Yes end Peak Shape Improved check_load->end No reduce_load->end

Caption: A decision tree for troubleshooting peak tailing.

FAQ 3: I am not getting enough resolution between my main peak and a closely eluting impurity. What adjustments can I make?

Answer:

Improving resolution requires manipulating the "selectivity" of your chromatographic system. According to the resolution equation, selectivity (α), efficiency (N), and retention (k) are the three factors you can adjust. Changing selectivity often yields the most dramatic improvements.

Strategies to Improve Resolution:

  • Modify the Organic Mobile Phase:

    • Why: Changing the organic solvent (e.g., from acetonitrile to methanol) alters the interactions between the analytes and the stationary phase, which can significantly change selectivity and elution order.

    • How: Try replacing acetonitrile with methanol in your mobile phase. You can also test mixtures of both.

  • Adjust the Mobile Phase pH:

    • Why: For ionizable compounds like this compound and its potential impurities (which may have different pKa values), a small change in pH can alter their ionization state and, consequently, their retention and selectivity.

    • How: Adjust the pH of Mobile Phase A in small increments (e.g., ±0.2 pH units) and observe the effect on resolution.

  • Change the Stationary Phase:

    • Why: Different stationary phases offer different separation mechanisms. If a C18 column doesn't provide enough selectivity, an alternative chemistry might.

    • How:

      • Phenyl Column: Offers π-π interactions, which can be beneficial for separating aromatic compounds like quinazolines.

      • PFP (Pentafluorophenyl) Column: Provides a combination of hydrophobic, π-π, and dipole-dipole interactions, offering unique selectivity for polar and halogenated compounds.

      • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for bases and offer different selectivity.

  • Optimize the Gradient:

    • Why: A shallower gradient gives the analytes more time to interact with the stationary phase, which can increase resolution between closely eluting peaks.

    • How: Decrease the slope of your gradient in the region where the critical pair elutes. For example, if the peaks elute at 40% B, change the gradient from "20-60% B in 10 min" to "35-45% B in 15 min."

It is important to note that any adjustments must remain within the limits specified by pharmacopeias if you are working under GMP regulations.[9] The recently harmonized USP <621> allows for a wider range of adjustments to gradient methods than previous versions.[7][10]

ParameterAllowable Adjustment (USP <621>)
pH of Mobile Phase ±0.2 units
Concentration of Salts in Buffer ±10%
Gradient Dwell Volume Adjustments can be made provided system suitability is met.
Column Length ±70%
Column Particle Size Can be reduced by up to 50%

This table is a summary and not exhaustive. Always refer to the current version of USP <621> for complete details.[5][10]

Section 3: Advanced Topics and Mass Spectrometry

FAQ 4: How can I use Mass Spectrometry (MS) to confirm the identity of this compound and its impurities?

Answer:

Mass spectrometry is an invaluable tool for identity confirmation due to its high specificity and sensitivity. For this compound, the most telling feature in its mass spectrum is the presence of a chlorine atom.

Key Steps for MS Analysis:

  • Choose the Right Ionization Technique:

    • Electrospray Ionization (ESI): This is the ideal choice. The basic amine groups on the molecule are readily protonated in the positive ion mode, yielding a strong signal for the protonated molecule, [M+H]⁺.

  • Identify the Molecular Ion and its Isotopic Pattern:

    • Why: Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This means that any molecule containing one chlorine atom will produce two distinct peaks in the mass spectrum, separated by 2 m/z units.[11]

    • How:

      • Calculate the expected mass for [M+H]⁺. The molecular formula is C₈H₇ClN₄.

      • Monoisotopic mass of C₈H₇³⁵ClN₄ = 194.0410 Da. The [M+H]⁺ ion will be at m/z 195.0488 .

      • Monoisotopic mass of C₈H₇³⁷ClN₄ = 196.0381 Da. The [M+H]⁺ ion will be at m/z 197.0459 .

      • You should observe an A+2 peak (the peak at m/z 197) with an intensity that is approximately one-third (24.2 / 75.8 ≈ 32%) of the A peak (the monoisotopic peak at m/z 195). This 3:1 ratio is a definitive signature for a compound containing a single chlorine atom.[11][12]

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Why: HRMS instruments (like Q-TOF or Orbitrap) provide highly accurate mass measurements (typically < 5 ppm error). This allows you to confirm the elemental composition of the parent ion and any fragment ions, which is crucial for identifying unknown impurities. The presence of a large negative mass defect from chlorine can also be used in data filtering strategies to find halogenated compounds in a complex mixture.[13]

  • Perform Tandem MS (MS/MS):

    • Why: By isolating the [M+H]⁺ ion and fragmenting it, you can obtain structural information about the molecule. The fragmentation pattern can be used to confirm the identity of known impurities or to help elucidate the structure of unknown ones. A common fragmentation for halogenated compounds is the loss of the halogen atom.[12]

IsotopePattern cluster_spec Expected Mass Spectrum Isotope Pattern a Intensity b m/z c 100% e [M+H]+ c->e d ~32% f [M+2+H]+ d->f

Caption: Expected MS isotope pattern for a compound with one chlorine atom.

By following these structured guides, you will be well-equipped to develop, validate, and troubleshoot robust analytical methods for this compound and its related substances, ensuring the quality and integrity of your analytical data in a research and drug development setting. All method development and validation activities should be conducted in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16]

References

  • U.S. Pharmacopeia.
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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ResearchGate. Analytical Method Development for related substances (Organic impurities)
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • Shinde, V. Analytical Method Development for New Products: Assay and Related Substances. Pharma Beginners. [Link]
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Technical Support Center: Enhancing the Biological Activity of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chloroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the chemical modification and biological evaluation of this compound and its derivatives. Our goal is to empower your research by providing not just protocols, but the scientific reasoning behind them.

Part 1: Understanding the Core Scaffold and its Potential

This compound is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its rigid heterocyclic system provides a template for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets. Notably, this scaffold is a key component in the development of kinase inhibitors, including those targeting p21-activated kinase 4 (PAK4) and the Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[2][3]

The strategic enhancement of the biological activity of this core structure hinges on a deep understanding of its structure-activity relationships (SAR). Modifications at the 2-amino, 4-amino, and 6-chloro positions can profoundly influence potency, selectivity, and pharmacokinetic properties.

Part 2: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the exploration of this compound chemistry and biology.

Q1: What are the primary molecular targets for derivatives of this compound?

A1: The 2,4-diaminoquinazoline scaffold is a well-established "hinge-binding" motif for various protein kinases. The two primary and extensively studied targets are:

  • p21-Activated Kinase 4 (PAK4): A serine/threonine kinase overexpressed in numerous cancers, playing a role in cell proliferation, migration, and invasion.[4] this compound derivatives have been developed as potent and selective PAK4 inhibitors.[2][5]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is a critical driver in many epithelial cancers. Several approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold, a close structural relative.[6]

Q2: What is the significance of the 6-chloro substituent?

A2: The 6-chloro group plays a crucial role in the interaction of these compounds with their target kinases. It often occupies a hydrophobic pocket in the ATP-binding site, contributing to the overall binding affinity. Structure-activity relationship studies have shown that replacing the 6-chloro group with other halogens (e.g., fluorine or bromine) or electron-withdrawing groups can modulate potency and selectivity.[1]

Q3: Which positions on the this compound scaffold are most amenable to modification to enhance biological activity?

A3: The most common and effective positions for modification are the 2-amino and 4-amino groups. Introducing diverse substituents at these positions allows for the exploration of different regions of the target's binding pocket, leading to improved potency and selectivity. For example, introducing a carboxamide group at the 2-position has been shown to be critical for achieving high selectivity for PAK4 over other kinases.[7]

Q4: What are the general synthetic strategies to prepare derivatives of this compound?

A4: The most prevalent synthetic route starts with 2-amino-5-chlorobenzoic acid. This is followed by cyclization to form the quinazoline-2,4-dione, which is then chlorinated to yield 2,4,6-trichloroquinazoline. Subsequent regioselective nucleophilic aromatic substitution (SNAr) at the C4 and then C2 positions with various amines provides the desired 2,4-diamino derivatives.[7] The higher reactivity of the C4 position allows for sequential and controlled introduction of different amino substituents.[8]

Part 3: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and biological evaluation of this compound derivatives.

Synthetic Chemistry Troubleshooting
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield in the chlorination step (quinazolin-2,4-dione to 2,4-dichloroquinazoline) Incomplete reaction; degradation of the product.- Ensure anhydrous conditions as phosphorus oxychloride (POCl₃) reacts violently with water.[9] - Use a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.[4] - Carefully control the reaction temperature; excessive heat can lead to decomposition. - Quench the reaction by pouring it slowly into ice-water with vigorous stirring to precipitate the product and hydrolyze excess POCl₃.
Poor regioselectivity in the nucleophilic substitution of 2,4-dichloroquinazoline Reaction conditions are too harsh, leading to substitution at both C2 and C4.- The C4 position is more electrophilic and thus more reactive towards nucleophiles under milder conditions.[8] - For the first substitution at C4, carry out the reaction at room temperature or slightly elevated temperatures (e.g., in isopropanol).[4] - For the second substitution at C2, harsher conditions such as higher temperatures or microwave irradiation may be necessary.[5]
Formation of undesired side products - Reaction with difunctional nucleophiles leading to cross-linking. - Use of non-polar solvents favoring alternative reaction pathways.- When using diamines, a large excess of the diamine can minimize dimerization.[5] - Employ polar aprotic solvents like DMF or DMSO to favor the desired C-N bond formation.[10]
Difficulty in product purification - Similar polarity of starting materials, products, and byproducts.- Utilize column chromatography with a gradient elution of a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). - Recrystallization from an appropriate solvent can be effective for obtaining highly pure compounds.
Biological Assay Troubleshooting
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
High background in in vitro kinase assays - Non-specific binding of the detection antibody. - Autophosphorylation of the kinase.- Include a "no enzyme" control to determine the background signal. - Optimize the concentration of the detection antibody. - Ensure the kinase is of high purity.
Inconsistent results in cell-based assays (e.g., MTT, cell migration) - Cell line variability (passage number, confluency). - Inconsistent seeding density. - Compound precipitation in media.- Use cells within a consistent and low passage number range.[3] - Ensure a single-cell suspension before seeding and use a consistent seeding density.[6] - Check the solubility of your compound in the final assay concentration and use a suitable vehicle (e.g., DMSO, ensuring the final concentration is non-toxic to cells).
Low signal-to-noise ratio in cell migration/invasion assays - Suboptimal chemoattractant concentration. - Inappropriate incubation time. - Incorrect membrane pore size.- Perform a dose-response curve for the chemoattractant to find the optimal concentration.[11] - Optimize the incubation time; too short may result in minimal migration, while too long can lead to oversaturation.[6] - Select a membrane pore size appropriate for the cell type being studied.[11]

Part 4: Experimental Protocols

General Synthesis of 2,4-Diamino-6-chloroquinazoline Derivatives

This protocol provides a general method for the synthesis of this compound derivatives, starting from the commercially available 2-amino-5-chlorobenzoic acid.

Step 1: Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione

  • To a solution of 2-amino-5-chlorobenzoic acid in a suitable solvent (e.g., water or ethanol), add an excess of urea.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2,4,6-trichloroquinazoline

  • Caution: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9]

  • Suspend the 6-chloroquinazoline-2,4(1H,3H)-dione in an excess of POCl₃.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 5-6 hours.

  • After cooling, carefully pour the reaction mixture into ice-water with vigorous stirring.

  • The precipitated 2,4,6-trichloroquinazoline is collected by filtration, washed with cold water, and dried.

Step 3: Sequential Nucleophilic Aromatic Substitution

  • Substitution at C4: Dissolve the 2,4,6-trichloroquinazoline in a suitable solvent like isopropanol.[4] Add one equivalent of the desired amine and reflux for 4-6 hours. The C4 position is significantly more reactive, allowing for selective substitution.[8]

  • Substitution at C2: To the 4-amino-2,6-dichloroquinazoline intermediate, add the second amine. This step may require more forcing conditions, such as higher temperatures or the use of a polar aprotic solvent like DMF, and may be facilitated by microwave irradiation.[5]

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation or extraction and purified by column chromatography or recrystallization.

Diagram: General Synthetic Workflow

G A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Reflux C 2,4,6-Trichloroquinazoline B->C POCl3, N,N-dimethylaniline, Reflux D 4-Amino-2,6-dichloroquinazoline C->D Amine 1 (R1-NH2), Isopropanol, Reflux E This compound Derivative D->E Amine 2 (R2-NH2), DMF, Heat/Microwave

Caption: General synthetic route for this compound derivatives.

In Vitro Kinase Assay (Example: PAK4)

This protocol outlines a general procedure for an in vitro kinase assay to evaluate the inhibitory activity of synthesized compounds against PAK4.

  • Prepare a 1x Kinase Assay Buffer: For example, 20 mM HEPES (pH 7.4), 50 mM MgCl₂, 1 mM CaCl₂, and 0.2% NP-40.[12]

  • Prepare Reagents:

    • Dilute the PAK4 enzyme and the peptide substrate (e.g., PAKtide) in the 1x Kinase Assay Buffer.

    • Prepare a solution of ATP in the 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer containing a small percentage of DMSO (e.g., final concentration ≤ 1%).[13]

  • Assay Procedure:

    • To the wells of a 96-well plate, add the test compound dilutions.

    • Add the PAK4 enzyme to each well (except for the "no enzyme" control).

    • Add the peptide substrate to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]

  • Detection:

    • Stop the reaction by adding a suitable reagent (e.g., ADP-Glo™ reagent).[14]

    • Measure the signal (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Diagram: In Vitro Kinase Assay Workflow

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor to Plate A->B C Add Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Detect Signal E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Migration Assay (Transwell Assay)

This protocol describes a general method for assessing the effect of this compound derivatives on cancer cell migration.

  • Cell Preparation:

    • Culture cancer cells to ~70-80% confluency.

    • Serum-starve the cells for 12-24 hours before the assay to reduce baseline migration.[6]

  • Assay Setup:

    • Place Transwell inserts (with an appropriate pore size for the cell type) into the wells of a 24-well plate.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the serum-starved cells in serum-free media containing the test compound at various concentrations.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 24 hours).[15]

  • Staining and Visualization:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a dye such as crystal violet.

  • Quantification:

    • Elute the stain and measure the absorbance using a plate reader, or

    • Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the vehicle control group.

Part 5: Signaling Pathway Visualization

Understanding the signaling pathways targeted by this compound derivatives is crucial for rational drug design.

Diagram: Simplified PAK4 Signaling Pathway

G Rac_Cdc42 Rac/Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Actin Cytoskeleton (Cell Migration & Invasion) Cofilin->Actin Regulates Inhibitor This compound Derivative Inhibitor->PAK4 Inhibition

Caption: Inhibition of the PAK4 signaling pathway by a this compound derivative.

Diagram: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Part 6: References

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PAK4 Kinase Assay Kit. Retrieved from [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Pharmaceutical Sciences.

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.

  • Bitesize Bio. (2020, January 14). Beginners Guide to Setting Up Migration and Invasion Assays. Retrieved from [Link]

  • Benchchem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.

  • Lanxess. (2015). Phosphorus oxychloride.

  • Rago, A. P., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. STAR protocols, 1(1), 100003.

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 21(12), 1640.

  • Moghtader Mansouri, M., et al. (2025). Some recently reported quinazoline-based anticancer agents. ResearchGate.

  • Foroumadi, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in pharmaceutical sciences, 13(4), 332.

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

  • Wang, Y. K. (2013). Synthesis And Biological Evaluation Of Quinazoline Derivatives As Antitumor Agents. (Master's thesis).

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (n.d.). Semantic Scholar.

  • Zhang, Y., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European journal of medicinal chemistry, 136, 335-346.

  • BPS Bioscience. (n.d.). Chemi-Verse™ PAK4 Kinase Assay Kit.

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.

  • Benchchem. (2025). Application Notes and Protocols: Verification of Pak4 Inhibition by Pak4-IN-3 using Western Blot.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.

  • Zhang, M., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of medicinal chemistry, 61(3), 1013-1029.

  • Khdour, F., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13.

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.

  • Zhang, M., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of medicinal chemistry, 61(3), 1013-1029.

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.). Thermo Fisher Scientific.

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106.

  • Anand, P. V., et al. (2011). Synthesis of Quinazoline Derivatives and their Biological Activities. Rasayan Journal of Chemistry, 4(1), 112-117.

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1049-1065.

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

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Technical Support Center: Resolving Inconsistent Biological Assay Results for Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the biological evaluation of quinazoline compounds. The unique physicochemical properties of the quinazoline scaffold, while offering a privileged structure for kinase inhibition and other therapeutic applications, frequently lead to vexing issues like poor solubility and assay interference.[1][2][3] This guide provides in-depth, field-proven insights and actionable protocols to help you diagnose and resolve inconsistencies in your assay results, ensuring the integrity and reproducibility of your data.

Part 1: Troubleshooting Guides

This section is designed in a question-and-answer format to directly address the most common and critical issues encountered during the experimental workflow.

Issue 1: Compound Precipitation in Aqueous Assay Buffers

Question: I've dissolved my quinazoline compound in 100% DMSO to create a stock solution. However, upon diluting it into my aqueous assay buffer (e.g., PBS or Tris-based buffers), I observe immediate precipitation or a cloudy solution. How can I resolve this to determine the true potency of my compound?

Answer: This is a classic and highly common problem known as "precipitation upon dilution," which stems from the generally lipophilic and rigid structure of many quinazoline derivatives, leading to poor aqueous solubility.[1][4] The high crystal lattice energy and low polarity of these compounds make it difficult for water molecules to effectively solvate them.[1] Inconsistent results are a direct consequence, as the actual concentration of the compound in solution is unknown and highly variable.[5][6]

Here is a systematic approach to troubleshoot and mitigate this issue:

Step 1: Confirm the Obvious - Visual Inspection and Concentration Reduction Before employing more complex methods, always visually inspect your assay plates for any signs of precipitation. Sometimes, lowering the final assay concentration of the compound is the simplest and most effective solution.[1]

Step 2: Systematically Enhance Solubility If reducing the concentration is not feasible due to potency requirements, the following strategies can be employed. It is recommended to test these empirically for your specific compound.

  • pH Adjustment: The solubility of quinazoline derivatives containing ionizable groups can be highly dependent on pH.[4] For basic compounds, lowering the buffer's pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.[4]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the assay buffer, thereby improving the solubility of your compound.[1][4] Start with low percentages (1-5% v/v) and carefully assess the impact on your assay's biological components (e.g., enzyme activity or cell viability).[1][4]

  • Introduction of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, effectively increasing their apparent aqueous solubility.[1][4] These should be used at concentrations above their critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, masking their hydrophobic regions.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[1][4]

Table 1: Common Solubilizing Agents for Quinazoline Compounds

Agent TypeExampleTypical Starting ConcentrationPotential Considerations
Co-solvent Ethanol, Propylene Glycol1-5% (v/v)May affect enzyme activity or cell viability at higher concentrations.[4]
Surfactant Tween® 20, Tween® 80> 0.05 mM (CMC)Can interfere with some assay readouts or biological systems.[4]
Cyclodextrin HP-β-cyclodextrin1:1 molar ratio with compoundCan sometimes alter the free concentration of the compound available for binding.
Experimental Protocol: Kinetic Solubility Assay

This protocol allows you to empirically determine the solubility of your compound in your specific assay buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of your quinazoline compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock with DMSO.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a final DMSO concentration of 2%.

  • Incubate and Read: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the absorbance at 620 nm or 750 nm using a plate reader. A significant increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance is your kinetic solubility limit.

Issue 2: Inconsistent Results in Cell-Based Assays

Question: My quinazoline compound shows variable IC50 values in my cell viability assays (e.g., MTT, CellTiter-Glo®). What are the likely causes and how can I improve reproducibility?

Answer: Variability in cell-based assays is a multi-faceted issue. For quinazoline compounds, this often traces back to three primary sources: compound instability in media, off-target effects leading to unexpected cytotoxicity, and interference with the assay readout technology.[1][7]

A. Compound Stability in Culture Medium

The complex biological matrix of cell culture medium (containing salts, amino acids, vitamins, and serum) can lead to compound degradation over the course of a typical 48- or 72-hour incubation.[7]

  • Inherent Instability: The compound may be chemically unstable in aqueous solutions at 37°C.[7]

  • Media Component Reactivity: Components within the media could be reacting with your compound.[7]

  • Enzymatic Degradation: If using serum, esterases or other enzymes present can metabolize your compound.[7]

Troubleshooting Workflow for Stability

A Incubate Compound in Media (37°C, various time points) B Analyze by LC-MS/ Quantify Parent Compound A->B C >90% Compound Remaining? B->C D Stability is Acceptable C->D Yes E Significant Degradation C->E No F Test in PBS and Media w/o Serum E->F G Degradation in PBS? F->G H Inherent Chemical Instability G->H Yes I Degradation only in Media with Serum? G->I No K Consider shorter assay duration or structural modification H->K J Serum Component/ Enzymatic Degradation I->J Yes J->K

Caption: Workflow to diagnose compound stability issues.

B. Off-Target Effects and Cytotoxicity

The quinazoline scaffold is a well-known pharmacophore for kinase inhibitors.[2][3] Your compound may be inhibiting kinases essential for the survival of your control cell lines, leading to cytotoxicity that is not related to your primary target.[7]

Troubleshooting Steps:

  • Confirm Purity: First, ensure the purity of your compound. Toxic impurities from the synthesis are a common source of unexpected cytotoxicity.[7]

  • Use a Target-Negative Cell Line: If possible, test your compound in a cell line that does not express your primary target. Cytotoxicity in this line would suggest off-target effects.

  • Kinase Profiling: A broader kinase profiling panel can reveal unintended inhibitory activities against other kinases.

C. Assay Signal Interference

Many quinazoline compounds are fluorescent, which can directly interfere with fluorescence-based assays.[7] They can also interfere with enzymatic assays, such as luciferase-based readouts.

Question: I am seeing a high background signal in my fluorescence-based assay. Could my quinazoline compound be the cause?

Answer: Yes, this is a strong possibility. The aromatic nature of the quinazoline ring system can lead to intrinsic fluorescence (autofluorescence).

Troubleshooting Protocol for Autofluorescence:

  • Run a Compound-Only Control: Prepare wells containing your compound in assay buffer but without the fluorescent probe or enzyme.[7]

  • Measure Fluorescence: Read the plate at your assay's excitation and emission wavelengths. A high signal in these wells confirms compound autofluorescence.[7]

  • Mitigation Strategies:

    • Switch Assay Format: Move to a non-fluorescence-based method, such as a luminescence-based assay (e.g., ADP-Glo™ for kinases) or a radiometric assay.[7]

    • Use Red-Shifted Fluorophores: These are often less susceptible to interference from compound autofluorescence.[7]

    • Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the background signal.[7]

Question: My luciferase reporter assay is giving inconsistent results or showing unexpected activation. What could be wrong?

Answer: Quinazoline compounds can directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to artifacts.[8][9] This interference is independent of the biological pathway you are studying.

Decision Tree for Troubleshooting Assay Interference

Start Inconsistent Assay Results Q1 Is the assay fluorescence-based? Start->Q1 A1_Yes Test for Compound Autofluorescence Q1->A1_Yes Yes A1_No Is the assay luminescence-based? Q1->A1_No No Result1 Autofluorescence Confirmed A1_Yes->Result1 A2_Yes Perform counterscreen with purified luciferase enzyme A1_No->A2_Yes Yes A2_No Check for Compound Precipitation (See Issue 1) A1_No->A2_No No Result2 Luciferase Inhibition/ Stabilization Confirmed A2_Yes->Result2 Action1 Switch to non-fluorescent assay format (e.g., Luminescence) Result1->Action1 Action2 Use orthogonal assay with different detection method Result2->Action2

Caption: Decision tree for diagnosing assay interference.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my quinazoline compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of quinazoline compounds for biological screening.[1] It is a powerful, water-miscible organic solvent. However, be aware that even solubility in DMSO can be limited. If a compound will not dissolve, gentle warming (37-40°C) and sonication can be used.[1][10] Always use anhydrous, high-purity DMSO to avoid compound degradation.

Q2: My DMSO stock solution is precipitating when stored at -20°C. What should I do?

A2: This indicates that the compound's solubility in DMSO is temperature-dependent.[1] If stability allows, storing the stock solution at room temperature may be the best option. If refrigeration is required, you must ensure the solution is gently warmed and vortexed to completely redissolve the compound before each use.[1] Failure to do so is a major source of assay variability.[5]

Q3: What is a good starting concentration for my quinazoline compound in a high-throughput screen (HTS)?

A3: A typical starting concentration for a primary screen is 10 µM.[2] However, this should be balanced with the compound's solubility. If your compound precipitates at 10 µM in the final assay buffer, you will need to lower the screening concentration. It's often a good strategy to run a pilot screen at multiple concentrations to select an optimal one that minimizes interference while still identifying active compounds.[11]

Q4: How can I be sure that the activity I'm seeing is due to inhibition of my target and not an artifact?

A4: This is the central question in early-stage drug discovery. A multi-step validation or "hit triaging" process is essential.[12]

  • Hit Confirmation: Re-test the primary hits in the same assay to eliminate false positives.[2]

  • Dose-Response Curve: Generate a full dose-response curve to determine the IC50 value and assess the quality of the curve.

  • Counter Screens: As discussed above, perform counter screens to rule out assay interference (e.g., testing against the reporter enzyme alone).[12]

  • Orthogonal Assays: Confirm the activity in a different assay format that measures the same biological endpoint but uses a different detection technology.[8][12] For example, if your primary screen was a luminescence-based kinase assay, an orthogonal assay might be a fluorescence-based binding assay.[7]

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your hit compound. A genuine SAR, where small changes in the compound structure lead to predictable changes in activity, provides strong confidence that you are observing a specific binding event rather than a non-specific artifact.[12]

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a robust, luminescence-based method for determining the IC50 of a quinazoline derivative against a protein kinase, such as EGFR. It is less susceptible to colorimetric or fluorescent interference than other methods.[7][13]

Materials:

  • Recombinant Protein Kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr))

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • Quinazoline compound stock solution (in 100% DMSO)

  • White, opaque 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of your quinazoline compound in kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.[7]

  • Kinase Reaction Setup:

    • To the wells of the plate, add 2.5 µL of the diluted quinazoline derivative or vehicle control (buffer with DMSO).

    • Add 2.5 µL of a master mix containing the kinase enzyme and substrate.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase. Incubate the plate at 30°C for 60 minutes.[14]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Cell Viability Assay (MTT)

This is a standard colorimetric assay to assess the cytotoxicity of your compound on a cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Quinazoline compound stock solution (in 100% DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).[7]

  • Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability at each compound concentration. Plot the results to determine the IC50 value.

References

  • BenchChem Technical Support. (n.d.). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates.
  • BenchChem Technical Support. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • BenchChem Technical Support. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate.
  • BenchChem Application Notes. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries.
  • BenchChem Technical Support. (n.d.). Troubleshooting inconsistent results in 14-O-acetylneoline experiments.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • BenchChem Validation & Comparative Guide. (n.d.). A Comparative Guide to Quinazoline-Based Kinase Inhibitors.
  • Dahlin, J. L., et al. (2015). Nuisance compounds in cellular assays. PubMed Central.
  • Auld, D. S. (2016). Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf.
  • Rudnicka, L., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf.

Sources

Technical Support Center: Optimizing Final Work-up and Isolation of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the critical final steps of isolating this important compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The final work-up and isolation of this compound can be challenging, often plagued by issues of low yield, persistent impurities, and difficulties in obtaining a crystalline product. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to help you optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and isolation of this compound in a question-and-answer format.

Q1: My final product has a persistent yellow or brownish color. How can I decolorize it?

A1: Colored impurities are a common issue and can often be attributed to residual starting materials, byproducts, or degradation products. Here are several strategies to address this:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. Use with caution, as it can also adsorb your product, potentially reducing the yield.

  • Recrystallization Solvent Selection: The choice of recrystallization solvent is critical. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. For this compound, consider experimenting with methanol, ethanol, or acetonitrile.

  • Flash Chromatography: If recrystallization is ineffective, flash chromatography can be a powerful tool for removing colored impurities[1]. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective, depending on the polarity of the impurities[1].

Q2: I'm experiencing low yield after the work-up. What are the likely causes and how can I improve it?

A2: Low yield can stem from several factors during the work-up and isolation. Consider the following:

  • Incomplete Precipitation: The pH of the solution during precipitation is crucial. Ensure the solution is sufficiently basic to precipitate the free diamine. A pH of 8-9 is a good starting point.

  • Product Loss During Transfers and Filtration: Minimize transfers of the product slurry. Ensure the filter paper is properly seated and wetted before filtration to prevent loss of solids. Wash the filter cake with a minimal amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product.

  • Sub-optimal Recrystallization Conditions: Using too much recrystallization solvent will result in a lower yield as more product will remain in the mother liquor. Conversely, using too little solvent may lead to premature crystallization and trapping of impurities. Careful optimization is key.

Q3: My isolated product shows impurities in the NMR/LC-MS analysis. How can I improve its purity?

A3: The presence of impurities indicates that the initial purification was not sufficient. Here are some steps to enhance purity:

  • Multiple Recrystallizations: A single recrystallization may not be enough to remove all impurities. A second or even third recrystallization from a different solvent system can significantly improve purity.

  • Solvent Washes: Washing the crude, filtered product with an appropriate solvent can remove specific impurities. For instance, a wash with a non-polar solvent like hexanes can remove non-polar byproducts, while a wash with a more polar solvent like cold ethanol or acetonitrile might remove other types of impurities.

  • pH Adjustment and Extraction: Before precipitation, an acidic wash of the reaction mixture (if the product is in an organic solvent) can remove basic impurities. Conversely, a basic wash can remove acidic impurities. The product can then be precipitated by adjusting the pH of the aqueous layer. A general work-up for a related chloroquinazoline involves pouring the reaction mixture into an ice-water solution of sodium carbonate, suggesting a basic quench is beneficial[2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for quenching the reaction mixture?

A1: A common and effective method for quenching reactions leading to quinazoline derivatives is to pour the reaction mixture into a cold, aqueous basic solution. A solution of sodium carbonate or sodium bicarbonate in ice-water is a good choice[2]. This neutralizes any remaining acidic reagents and helps to precipitate the basic this compound product.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on procedures for similar quinazoline derivatives, methanol is a good starting point for recrystallization. A patent for the related 2-chloro-4-amino-6,7-dimethoxy quinazoline specifies recrystallization from methanol[3]. Ethanol and acetonitrile are also viable options to explore for optimizing crystal formation and purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude material, the filtered solid, and the mother liquor on a TLC plate, you can assess the effectiveness of each purification step in removing impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity[4].

Q4: What is the best way to dry the final product?

A4: After filtration, the product should be washed with a small amount of a volatile solvent (like cold ethanol or diethyl ether) to displace the higher-boiling recrystallization solvent. The product should then be dried under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvents without causing degradation.

Optimized Work-up and Isolation Protocol

This protocol is a synthesized recommendation based on established procedures for related quinazoline derivatives and general organic chemistry principles. Optimization may be required based on the specific outcome of your reaction.

Table 1: Key Parameters for Work-up and Isolation

ParameterRecommendationRationale
Quenching Agent Ice-cold aqueous sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) solutionNeutralizes acidic reagents and facilitates product precipitation.
Precipitation pH 8-9Ensures the diamine is in its free base form for maximum precipitation.
Washing Solvents Cold water, followed by a cold, appropriate organic solvent (e.g., ethanol, acetonitrile)Removes inorganic salts and soluble organic impurities.
Recrystallization Solvent Methanol, Ethanol, or AcetonitrileGood balance of solubility for recrystallization of diaminoquinazolines.
Drying Method Vacuum oven at 40-50 °CEnsures complete removal of residual solvents without product degradation.
Step-by-Step Methodology
  • Quenching and Precipitation:

    • Slowly and with vigorous stirring, pour the reaction mixture into a beaker containing a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate cooled in an ice bath.

    • Monitor the pH of the aqueous slurry and adjust to pH 8-9 with additional base if necessary.

    • Continue stirring the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Perform a final wash with a small amount of a cold organic solvent, such as ethanol or acetonitrile, to remove any remaining water and some organic impurities.

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., methanol) to the flask.

    • Heat the mixture to reflux with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

    • If colored impurities persist, cool the solution slightly, add a small amount of activated carbon, and reflux for 5-10 minutes. Filter the hot solution through a pad of celite to remove the carbon.

    • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizing the Workflow

Work-up and Isolation Workflow

Workup_Isolation_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Reaction_Mixture Crude Reaction Mixture Quench Quench in Cold Aq. Na2CO3 (pH 8-9) Reaction_Mixture->Quench Slow Addition Precipitation Precipitation of Crude Product Quench->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Washing1 Wash with Cold Water & Cold Organic Solvent Filtration1->Washing1 Crude_Solid Crude Solid Recrystallization Recrystallization (e.g., Methanol) Crude_Solid->Recrystallization Cooling Slow Cooling & Chilling Recrystallization->Cooling Filtration2 Vacuum Filtration Cooling->Filtration2 Washing2 Wash with Cold Recrystallization Solvent Filtration2->Washing2 Drying Drying under Vacuum (40-50 °C) Washing2->Drying Pure_Product Pure 6-Chloroquinazoline- 2,4-diamine Drying->Pure_Product

Caption: A streamlined workflow for the work-up and isolation of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem with Final Product Impure Product is Impure (NMR/LC-MS) Start->Impure Colored Product is Colored Start->Colored Low_Yield Low Yield Start->Low_Yield Recrystallize_Again Perform Second Recrystallization Impure->Recrystallize_Again Activated_Carbon Use Activated Carbon during Recrystallization Colored->Activated_Carbon Recrystallization_Color Optimize Recrystallization Solvent for Color Removal Colored->Recrystallization_Color Check_pH Verify Precipitation pH (8-9) Low_Yield->Check_pH Optimize_Solvent_Vol Optimize Recrystallization Solvent Volume Low_Yield->Optimize_Solvent_Vol Minimize_Transfers Minimize Mechanical Losses Low_Yield->Minimize_Transfers Change_Solvent Use Different Recrystallization Solvent Recrystallize_Again->Change_Solvent If still impure Column_Chromo Consider Flash Chromatography Change_Solvent->Column_Chromo If still impure Column_Chromo_Color Flash Chromatography (Normal or Reversed Phase) Recrystallization_Color->Column_Chromo_Color If color persists

Caption: A decision tree for troubleshooting common issues in the final work-up.

References

  • Dener, J. M.; et al. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Ziresovir Synthesis Optimiz
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. 2017. [Link]
  • How can I remove color from my reaction product? Biotage. 2023. [Link]
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. 1995. [Link]
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry. 2016. [Link]
  • Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermedi
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. 2021. [Link]
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2022. [Link]
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Insecticidal substituted-2,4-diaminoquinazolines. US5534518A.

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Validation & Comparative

A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors: Evaluating 6-Chloroquinazoline-2,4-diamine in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, Dihydrofolate Reductase (DHFR) remains a cornerstone target for antimicrobial and anticancer agents. This enzyme's critical role in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids, makes it a validated point of intervention.[1] This guide provides a comparative analysis of 6-Chloroquinazoline-2,4-diamine and its close analogues against established DHFR inhibitors such as methotrexate, trimethoprim, and pyrimethamine. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the potential and standing of this chemical scaffold.

The Central Role of DHFR in Cellular Proliferation

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of thymidylate, purine nucleotides, and certain amino acids.[1] Inhibition of DHFR disrupts the production of these essential building blocks, leading to the cessation of DNA synthesis and, ultimately, cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and pathogenic microbes.

The therapeutic utility of DHFR inhibitors hinges on their selectivity. An ideal inhibitor will exhibit high affinity for the target organism's DHFR while having minimal interaction with the human enzyme, thereby reducing host toxicity.

A Comparative Look at Key DHFR Inhibitors

Methotrexate: The Potent, Non-selective Cytotoxic Agent

Methotrexate is a classical antifolate, structurally mimicking folic acid. It is a powerful inhibitor of human DHFR and is widely used in cancer chemotherapy and for the treatment of autoimmune diseases.[1] However, its potent inhibition of human DHFR leads to significant side effects, necessitating close patient monitoring.

Trimethoprim: The Bacterial-Selective Antibiotic

Trimethoprim is a non-classical DHFR inhibitor that demonstrates remarkable selectivity for bacterial DHFR over its human counterpart. This selectivity is the bedrock of its clinical success as an antibiotic, often used in combination with sulfamethoxazole to block two distinct steps in the folate synthesis pathway.[2]

Pyrimethamine: The Anti-parasitic Powerhouse

Similar to trimethoprim, pyrimethamine is a non-classical inhibitor with a high affinity for the DHFR of protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.[3] Its selectivity for parasitic DHFR makes it an effective antimalarial and anti-toxoplasmosis agent.

The Quinazoline Scaffold: Focus on this compound and its Analogues

The 2,4-diaminoquinazoline scaffold is a promising framework for the development of novel DHFR inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, a robust body of research on closely related analogues, particularly 5-chloro- and other substituted 2,4-diaminoquinazolines, allows for a well-grounded comparative analysis.

Research into 2,4-diamino-5-chloroquinazoline analogues has demonstrated their potential as potent DHFR inhibitors.[4] For instance, certain derivatives have shown significant activity against DHFR from parasitic sources like Pneumocystis carinii and Toxoplasma gondii.[4] Furthermore, the analogue QN254 (5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) has exhibited potent activity against both wild-type and pyrimethamine-resistant strains of P. falciparum.[3]

Quantitative Comparison of DHFR Inhibitors

The following table summarizes the inhibitory activity of methotrexate, trimethoprim, pyrimethamine, and key analogues of this compound against DHFR from various sources.

Inhibitor/AnalogueTarget Organism/EnzymeIC50 (µM)Ki (nM)Reference(s)
Methotrexate Human DHFR0.12-[5]
Trimethoprim E. coli DHFR-1.0[5]
Human DHFR>301380[5]
Pyrimethamine P. falciparum DHFR (Wild-Type)~0.0005-[5]
Human DHFR52-[5]
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl] quinazoline P. carinii DHFR0.012-[4]
T. gondii DHFR0.0064-[4]
QN254 (5-chloroquinazoline derivative) P. falciparum DHFR (Wild-Type)-0.39[3]
P. falciparum DHFR (Quadruple Mutant)-0.58[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.

Visualizing the Mechanism and Experimental Workflow

DHFR Inhibition Pathway

The following diagram illustrates the central role of DHFR in the folate pathway and the mechanism of its inhibition.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Thymidylate & Purine Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR_enzyme Cofactor NADP NADP+ DHFR_enzyme->THF Product DHFR_enzyme->NADP Oxidized Cofactor Inhibitor DHFR Inhibitor (e.g., this compound) Inhibitor->DHFR_enzyme Competitive Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Mechanism of DHFR inhibition.

Experimental Workflow: DHFR Inhibition Assay

A standard method to quantify the potency of DHFR inhibitors is a spectrophotometric enzyme inhibition assay. The workflow for such an assay is outlined below.

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents: - DHFR Enzyme - Dihydrofolate (DHF) - NADPH - Assay Buffer start->reagent_prep inhibitor_prep Prepare Serial Dilutions of Test Compound (e.g., this compound) reagent_prep->inhibitor_prep plate_setup Plate Setup (96-well): - Add Assay Buffer - Add DHFR Enzyme - Add Test Compound/Control inhibitor_prep->plate_setup pre_incubation Pre-incubate at Controlled Temperature plate_setup->pre_incubation reaction_initiation Initiate Reaction by Adding DHF and NADPH pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 340 nm (Kinetic Read) reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate Rate of NADPH Oxidation - Determine % Inhibition - Calculate IC50 Value kinetic_measurement->data_analysis end End data_analysis->end

Sources

6-Chloroquinazoline-2,4-diamine versus other p21-activated kinase 4 (PAK4) inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, p21-activated kinase 4 (PAK4) has emerged as a critical signaling node implicated in a host of cellular processes that drive cancer progression, including proliferation, survival, and metastasis.[1] Consequently, the development of potent and selective PAK4 inhibitors is an area of intense research. This guide provides an in-depth, objective comparison of 6-Chloroquinazoline-2,4-diamine and its derivatives against other notable PAK4 inhibitors, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.

The Central Role of PAK4 in Oncogenic Signaling

PAK4, a member of the Group II p21-activated kinases, is a serine/threonine kinase that acts as a downstream effector of small Rho GTPases, particularly Cdc42.[2][3] Its overexpression is a common feature in a variety of cancers, often correlating with poor prognosis.[3] PAK4 activation triggers a cascade of downstream signaling events that promote cell cycle progression, enhance cell survival by inhibiting apoptosis, and remodel the cytoskeleton to facilitate cell migration and invasion.[4] Key signaling pathways influenced by PAK4 include the WNT/β-catenin, PI3K/AKT, and MAPK pathways.[2][3][5]

Below is a diagram illustrating the pivotal position of PAK4 in oncogenic signaling pathways.

PAK4_Signaling_Pathway Figure 1: Simplified PAK4 Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Outcomes Growth_Factors Growth Factors (e.g., HGF) RTKs Receptor Tyrosine Kinases (RTKs) Cdc42 Cdc42 RTKs->Cdc42 activate PI3K PI3K RTKs->PI3K activate PAK4 PAK4 Cdc42->PAK4 activates PI3K->PAK4 activates beta_catenin β-catenin (Ser675) Cell_Proliferation Cell Proliferation & Survival beta_catenin->Cell_Proliferation promotes LIMK1 LIMK1 Metastasis Metastasis & Motility LIMK1->Metastasis promotes BAD BAD Anti_Apoptosis Anti-Apoptosis BAD->Anti_Apoptosis promotes GEF_H1 GEF-H1 GEF_H1->Metastasis promotes PAK4->beta_catenin phosphorylates PAK4->LIMK1 phosphorylates PAK4->BAD phosphorylates PAK4->GEF_H1 phosphorylates

Caption: Upstream activators and major downstream signaling pathways regulated by PAK4.

A New Frontier: this compound Derivatives

Derivatives of this compound represent a promising class of ATP-competitive PAK4 inhibitors. Through structure-based drug design, these compounds have been optimized for both potency and selectivity. A standout example from this series is compound 31 (CZh226) , a 6-chloro-4-aminoquinazoline-2-carboxamide derivative.[6][7]

This compound demonstrates remarkable selectivity for PAK4 over other kinases, including the closely related Group I PAKs.[6] For instance, compound 31 exhibits a 346-fold selectivity for PAK4 over PAK1.[6][7] This high degree of selectivity is crucial, as off-target inhibition of other kinases, such as PAK1 and PAK2, has been associated with toxicities, including acute cardiovascular toxicity.[2]

In cellular assays, these quinazoline derivatives have been shown to effectively inhibit the migration and invasion of cancer cells by modulating PAK4-directed downstream signaling pathways.[6]

Comparative Analysis of Leading PAK4 Inhibitors

To provide a clear comparison, this guide will focus on this compound derivatives (represented by compound 31 and LCH-7749944), alongside other well-characterized PAK4 inhibitors: PF-3758309 , KPT-9274 , and GNE-2861 .

FeatureThis compound Derivative (Cpd 31)PF-3758309KPT-9274GNE-2861
Primary Target(s) PAK4Pan-PAK (Group I & II)PAK4 and NAMPTGroup II PAKs (PAK4, 5, 6)
Mechanism of Action ATP-competitiveATP-competitiveAllosteric modulator of PAK4; NAMPT inhibitorType I 1/2 kinase inhibitor
Reported In Vitro Potency PAK4 Ki: 0.009 µM; PAK4 IC50: 0.0111 µM[6]PAK4 Kd: 2.7 nM; PAK4 Ki: 18.7 nM[8]NAMPT IC50: ~120 nM[1]PAK4 IC50: 7.5 nM[6]
Key Affected Pathways PAK4-LIMK1PAK4-GEF-H1, Apoptotic, Cell CycleWNT/β-catenin, NAD+ salvage pathwayERα signaling
Clinical Development PreclinicalTerminated Phase IPhase I trials ongoingPreclinical

Note: Direct comparison of potency values should be approached with caution due to variations in assay conditions between studies.

In-Depth Look at Alternative PAK4 Inhibitors

PF-3758309: The Pan-PAK Inhibitor

PF-3758309 was one of the first PAK inhibitors to enter clinical trials.[6] It is a potent, ATP-competitive inhibitor that targets both Group I and Group II PAKs.[8] While it demonstrated significant anti-tumor activity in preclinical models by inhibiting cell proliferation and inducing apoptosis, its development was halted due to unfavorable pharmacokinetic properties and potential off-target effects stemming from its broad PAK inhibition profile.[6][9]

KPT-9274: The Dual-Targeting Modulator

KPT-9274 presents a unique mechanism of action as a dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy production. By simultaneously targeting PAK4-driven oncogenic signaling and cellular bioenergetics, KPT-9274 is designed to induce synthetic lethality in cancer cells. This novel approach has shown promise in preclinical studies and is currently being evaluated in Phase I clinical trials for solid tumors and non-Hodgkin's lymphoma.[5]

GNE-2861: The Group II Selective Inhibitor

GNE-2861 is a potent inhibitor with selectivity for Group II PAKs (PAK4, PAK5, and PAK6) over Group I.[6] This selectivity profile may offer a better safety margin compared to pan-PAK inhibitors. In preclinical studies, GNE-2861 has been shown to inhibit tumor cell proliferation, migration, and invasion. Notably, it has also been found to sensitize tamoxifen-resistant breast cancer cells to treatment by perturbing PAK4-dependent estrogen receptor alpha (ERα) signaling.[10]

Experimental Protocols for Inhibitor Characterization

The evaluation of PAK4 inhibitors relies on a series of robust biochemical and cell-based assays. Below are detailed, step-by-step methodologies for key experiments.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for the comprehensive evaluation and comparison of kinase inhibitors.

Inhibitor_Comparison_Workflow Figure 2: Workflow for Kinase Inhibitor Comparison Start Start: Candidate Inhibitors Biochemical_Assay Biochemical Kinase Assay (e.g., Z'-LYTE™) Start->Biochemical_Assay Determine_Potency Determine Potency (IC50, Ki) Biochemical_Assay->Determine_Potency Selectivity_Profiling Kinase Selectivity Profiling Determine_Potency->Selectivity_Profiling Cell_Proliferation Cell-Based Proliferation Assay (e.g., Crystal Violet) Selectivity_Profiling->Cell_Proliferation Cell_Migration Cell-Based Migration Assay (e.g., Wound Healing) Cell_Proliferation->Cell_Migration In_Vivo_Efficacy In Vivo Xenograft Models Cell_Migration->In_Vivo_Efficacy Data_Analysis Comparative Data Analysis In_Vivo_Efficacy->Data_Analysis End End: Lead Candidate Selection Data_Analysis->End

Caption: A generalized workflow for the evaluation and comparison of kinase inhibitors.

In Vitro Kinase Assay (Potency and Selectivity) - Z'-LYTE™ FRET-Based Assay

This assay directly measures the enzymatic activity of PAK4 and the inhibitory potential of test compounds.

Principle: The Z'-LYTE™ assay utilizes a FRET-based peptide substrate. When the kinase phosphorylates the substrate, it becomes resistant to cleavage by a specific protease. Inhibition of the kinase leaves the substrate unphosphorylated and susceptible to cleavage, disrupting FRET and leading to a change in the fluorescence emission ratio.[11][12]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) in 100% DMSO. Subsequently, create an intermediate dilution in the appropriate kinase buffer.

    • Dilute the recombinant human PAK4 enzyme to a predetermined optimal concentration in kinase buffer.

    • Prepare a 2X Substrate/ATP mix by diluting the Z'-LYTE™ peptide substrate and ATP (at its Km concentration) in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor to the assay wells.

    • Initiate the kinase reaction by adding 2.5 µL of the diluted PAK4 enzyme, followed by 5 µL of the 2X Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and initiate the development reaction by adding the development reagent (protease).

    • Incubate for 60 minutes at room temperature to allow for cleavage of the unphosphorylated substrate.

    • Stop the development reaction by adding the stop reagent.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of FRET measurements (e.g., excitation at 400 nm, emission at 445 nm and 520 nm).

    • Calculate the emission ratio and determine the percent inhibition based on controls (no inhibitor and no enzyme).

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Cell Migration Assay - Wound Healing (Scratch) Assay

This assay assesses the effect of an inhibitor on the collective migration of a cell population.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Inhibitors of cell migration will slow down or prevent wound closure.[13][14]

Detailed Methodology:

  • Cell Seeding:

    • Seed adherent cancer cells (e.g., A549, a non-small cell lung cancer line with high PAK4 expression) into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

    • Wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment:

    • Replace the PBS with fresh culture medium containing the desired concentration of the PAK4 inhibitor or vehicle control (e.g., DMSO). It is recommended to use a low-serum medium to minimize cell proliferation.[15]

  • Imaging and Analysis:

    • Immediately after creating the wound and adding the treatment, capture an initial image (T=0) of the wound using a phase-contrast microscope.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.

Cell Proliferation/Viability Assay - Crystal Violet Staining

This assay provides a simple and effective method for quantifying the effect of an inhibitor on cell proliferation and viability.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells. A decrease in staining indicates either cytotoxic or anti-proliferative effects of the test compound.[16][17]

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PAK4 inhibitor or vehicle control and incubate for a desired period (e.g., 72 hours).

  • Staining Procedure:

    • Carefully remove the culture medium.

    • Gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15 minutes.

    • Remove the fixative and wash with PBS.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

    • Allow the plate to air dry completely.

  • Quantification:

    • Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid or methanol to each well and incubate on a shaker for 15 minutes.

    • Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The development of PAK4 inhibitors is a rapidly advancing field with the potential to offer new therapeutic options for a range of cancers. While pan-PAK inhibitors like PF-3758309 have faced challenges in clinical development, the focus has shifted towards more selective and novel mechanisms of action.

This compound derivatives, such as compound 31 (CZh226), represent a highly promising class of potent and selective ATP-competitive PAK4 inhibitors with favorable preclinical profiles. Their high selectivity for PAK4 may translate to an improved safety profile compared to less selective inhibitors.

Dual-target inhibitors like KPT-9274 offer an innovative approach by simultaneously disrupting oncogenic signaling and cellular metabolism. Group II selective inhibitors such as GNE-2861 also hold promise, particularly in specific contexts like endocrine-resistant breast cancer.

The continued investigation and head-to-head comparison of these diverse PAK4 inhibitors using standardized and robust experimental protocols will be crucial in identifying the most effective candidates for clinical advancement. This guide provides a foundational framework for researchers to navigate this complex and exciting area of cancer drug discovery.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloroquinazoline-2,4-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activity and its role as a "privileged scaffold" in drug design. Its significance is validated by a host of FDA-approved drugs, particularly in oncology, such as Gefitinib, Erlotinib, and Afatinib, which target key signaling kinases.[1][2] These agents underscore the framework's effectiveness in modulating critical cancer pathways.[1] Within this broad class, the 6-Chloroquinazoline-2,4-diamine scaffold has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[3][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this compound analogs. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency and selectivity, primarily focusing on their role as kinase inhibitors. This analysis is supported by a comparative look at alternative scaffolds and is grounded in detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

Core Structure-Activity Relationship (SAR) Analysis

The efficacy of quinazoline-based kinase inhibitors stems from their ability to mimic the purine ring of ATP, allowing them to bind within the enzyme's ATP-binding pocket. The SAR for the this compound scaffold can be systematically understood by examining the contributions of its core components and peripheral substitutions.

  • The 2,4-Diaminoquinazoline Core : This central heterocycle acts as the primary anchoring element. The nitrogen atoms at positions 1 and 3 typically form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is fundamental to the inhibitory activity of most quinazoline-based kinase inhibitors.[1]

  • C6-Position (Chloro Group) : The presence of a halogen, specifically a chloro group, at the 6-position is a common feature that often enhances binding affinity and cytotoxic effects.[1] This substituent occupies a hydrophobic pocket, and its electron-withdrawing nature can influence the overall electronic properties of the quinazoline ring, modulating the strength of the hinge-binding interactions.

  • C2-Position (Amino Group) : The amino group at the C2-position serves as a key vector for introducing side chains that can probe and occupy adjacent subpockets. In the development of p21-Activated Kinase 4 (PAK4) inhibitors, modifications at this position were shown to be critical for optimizing potency.[3][4] For instance, attaching various imidazole-containing moieties allowed for fine-tuning of interactions within the solvent-exposed region of the kinase.

  • C4-Position (Amino Group) : The C4-amino group is a vital pharmacophore whose substitution pattern profoundly impacts both potency and selectivity.[5] Structure-based design efforts have shown that introducing tailored side chains at this position can exploit specific features of the target kinase. For example, in the context of PAK4 inhibitors, replacing a simple amino group with substituted piperidine or piperazine rings allowed for the formation of additional hydrogen bonds or ionic interactions with residues like Asp458, significantly improving binding affinity.[3] The choice between an alkylamino or arylamino substituent at C4 can also dramatically alter the compound's target profile and cellular activity.[6][7]

Below is a diagram illustrating the key pharmacophoric features of the this compound scaffold.

Caption: Key pharmacophoric interactions of the this compound scaffold.

Comparative Data of Representative Analogs

The following table summarizes the SAR for a series of this compound analogs designed as PAK4 inhibitors. This data clearly illustrates how systematic modifications at the C4 position influence potency and selectivity against the closely related PAK1 isoform.

Compound IDC4-SubstituentPAK4 Kᵢ (μM)PAK1 Kᵢ (μM)Selectivity (PAK1/PAK4)
11a 4-aminopiperidin-1-yl0.1372.47018
12 4-amino-4-methylpiperidin-1-yl0.3541.8305
13 4-hydroxy-4-methylpiperidin-1-yl1.340>10>7
16 4-(methylamino)piperidin-1-yl0.2703.51013
17 4-amino-2-carboxamide-quinazoline0.045>10>222
Data synthesized from J. Med. Chem. 2018, 61, 3, 1135–1152.[3][4]

The data reveals that a simple amino group at the tail of the C4-substituent is preferred for potent PAK4 inhibition (compare 11a and 12 with alcohol analog 13 ).[3] This is likely due to favorable interactions with the side chain of Asp458 in the PAK4 binding pocket.[3] The most dramatic improvement in both potency and selectivity was achieved by rigidifying the structure and introducing an amide side chain, as seen in compound 17 , which locks the conformation into a more favorable binding mode.[3]

Comparison with Alternative Scaffolds

While the this compound scaffold is highly effective, other heterocyclic systems have also been successfully employed to target kinases. Understanding these alternatives provides valuable context for drug design.

ScaffoldPrimary Target(s)Key SAR Features & AdvantagesReported Potency
6-Arylquinazolin-4-amine Clk1, Clk4, Dyrk1AA single amino group at C4. The C6-aryl group provides a vector for exploring additional pockets. Potent and selective.[7]27 nM (Dyrk1A)
Pyrazolo[4,3-h]quinazoline CDK4/6Fused pyrazole ring alters the core electronics and geometry. Allows for selective inhibition of cell cycle kinases.[8]10 nM (CDK4)
2,4-Diamino-6,7-dimethoxyquinoline G9a (Methyltransferase)Quinoline core instead of quinazoline. The N1 position of quinazoline is replaced by a CH group, altering hinge-binding.[9]~100 nM

This comparison highlights the versatility of the broader quinazoline and related heterocyclic families. The choice of scaffold is a critical decision in drug discovery, driven by the specific topology and residue composition of the target's ATP-binding site.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a common synthetic route starting from 2-amino-5-chlorobenzoic acid. The causality behind this choice is its commercial availability and the presence of the key chloro-substituent and the precursors for the quinazoline ring.

Workflow Diagram: Synthesis

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Cyclization: Reflux 2-amino-5-chlorobenzoic acid with urea to form the core heterocyclic structure, 6-chloro-1H-quinazoline-2,4-dione.[3]

  • Chlorination: Treat the dione intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the highly reactive 2,4,6-trichloroquinazoline intermediate. This step activates the C2 and C4 positions for subsequent nucleophilic substitution.[3]

  • First Nucleophilic Aromatic Substitution (SNAr): React the trichloro-intermediate with the first desired amine (R₁-NH₂) at a controlled temperature. The C4 position is generally more reactive, allowing for selective substitution.

  • Second Nucleophilic Aromatic Substitution (SNAr): Introduce the second amine (R₂-NH₂) to displace the remaining chloro-group, typically at the C2 position, often requiring higher temperatures to complete the reaction and yield the final 2,4-disubstituted product.[6][10]

  • Purification: Purify the final compound using column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.[11] The luminescent format is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[12][13]

Workflow Diagram: Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Prepare serial dilution of inhibitor compound C Add inhibitor to 96-well plate A->C B Prepare Kinase/Substrate/ATP reaction mix E Add Substrate/ATP mix to start reaction B->E D Add kinase to initiate pre-incubation (Allows inhibitor binding) C->D D->E F Incubate at 30°C for 60 min E->F G Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) F->G H Incubate 40 min G->H I Add Kinase Detection Reagent (Converts ADP to ATP -> Luminescence) H->I J Incubate 30 min I->J K Read luminescence on plate reader J->K L Data Analysis (Plot vs. [Inhibitor], Fit curve to find IC50) K->L

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.[11]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Pre-incubation: Add 2.5 µL of the target kinase in assay buffer. Incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the substrate is introduced, ensuring a more accurate measurement of inhibition.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific peptide substrate and ATP. Incubate the plate at 30°C for 60 minutes.[11][14]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the active kinase into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.[11]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cell lines.[15] The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16] This provides a proxy for cell viability and allows for the determination of a compound's cytotoxic or cytostatic effects.[17][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.[6][16]

Conclusion and Future Outlook

The this compound scaffold is a robust and highly adaptable template for the design of potent and selective kinase inhibitors. The structure-activity relationship is well-defined, with the C2 and C4 positions serving as primary points for modification to achieve desired potency and selectivity profiles, while the C6-chloro group helps anchor the molecule in a key hydrophobic pocket.[1][3]

Comparative analysis demonstrates that while other scaffolds can be effective, the 2,4-diamino substitution pattern on the quinazoline core offers a unique combination of hinge-binding capability and dual vectors for chemical exploration. The detailed experimental protocols provided herein offer a validated framework for researchers to synthesize and evaluate novel analogs, ensuring the generation of reliable and comparable data.

Future work in this area will likely focus on leveraging this scaffold to target a broader range of kinases implicated in disease, further refining selectivity to minimize off-target effects, and optimizing the pharmacokinetic properties of lead compounds to enhance their potential as next-generation targeted therapeutics.[4][19]

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A Comparative Guide to Validating the Biological Target of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target(s) of the small molecule 6-Chloroquinazoline-2,4-diamine. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] Therefore, the methodologies discussed herein are presented with a focus on, but not limited to, the protein kinase family, while maintaining broad applicability for other potential target classes.

The core principle of target validation is to build a robust, evidence-based case linking the binding of a molecule to a specific protein with a downstream cellular or physiological effect.[2][3] This process is not linear but iterative, requiring orthogonal approaches that move from broad, unbiased screening to highly specific, hypothesis-driven confirmation. A flawed or incomplete validation process is a primary cause of late-stage drug candidate failure; therefore, the causality behind each experimental choice is as critical as the protocol itself.[4]

Part 1: Unbiased Target Identification & Profiling

Before validating a target, one must first identify it. If the primary target of this compound is unknown or poorly characterized, unbiased methods are essential to generate a list of high-confidence candidates. This approach is fundamental to target deconvolution, especially following a phenotypic screen where the compound elicits a desirable biological response without a known mechanism.[5][6][7]

Featured Method: Chemoproteomic Profiling with Kinobeads

Chemoproteomics is a powerful technique for identifying the targets of small molecules by assessing their interaction with endogenous proteins in a complex biological sample.[8] The "Kinobeads" approach is particularly well-suited for kinase inhibitors, utilizing immobilized, broad-spectrum ATP-competitive ligands to enrich a large portion of the kinome from a cell lysate.[9][10][11]

Principle of Causality: This method operates on the principle of competitive displacement. By pre-incubating a cell lysate with this compound, the compound will occupy the ATP-binding pocket of its specific kinase targets. When this lysate is subsequently passed over the Kinobeads, the targets bound by the test compound will fail to bind to the beads and will be depleted from the eluate. Quantitative mass spectrometry is then used to identify and quantify the proteins that were "competed off" by the free compound in a dose-dependent manner, revealing the compound's targets and selectivity profile.[8][10] This approach is advantageous as it uses native, full-length proteins from relevant cell lines, which may exist in complexes and possess post-translational modifications not present in recombinant protein assays.[8]

G cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Affinity Enrichment cluster_3 Analysis Lysate Cell Lysate (Native Proteome) Incubation Incubate Lysate with Compound/Vehicle Lysate->Incubation Compound This compound (Increasing Concentrations) Compound->Incubation Vehicle Vehicle Control (e.g., DMSO) Vehicle->Incubation Kinobeads Add Kinobeads (Immobilized Probes) Incubation->Kinobeads Wash Wash Beads to Remove Non-binders Kinobeads->Wash Elute Elute Bound Kinases Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Depleted Proteins MS->Data

Caption: Workflow for Kinobeads-based target identification.

  • Cell Culture & Lysis: Culture the chosen cell line (e.g., a line where the compound shows a phenotypic effect) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes.

  • Lysate Preparation: Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Compound Incubation: Aliquot the cell lysate. Treat each aliquot with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO). Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.

  • Kinobeads Incubation: Add an equilibrated slurry of Kinobeads to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS). The eluted proteins are then digested into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Plot the abundance of each identified kinase against the concentration of this compound. Proteins whose binding is competed off in a dose-dependent manner are identified as putative targets.

Putative TargetpIC50 (M)Kinase FamilyNotes
PAK47.5STE20High-affinity primary target candidate.
ABL16.8TyrosinePotent off-target.
DDR16.2TyrosineModerate off-target.
NQO25.9OxidoreductaseNon-kinase off-target identified.[8]

Part 2: Biophysical & Biochemical Validation

Once putative targets are identified, the next crucial step is to validate the direct physical interaction between this compound and each purified candidate protein. This orthogonal approach eliminates the complexity of the cellular environment to unambiguously confirm binding and quantify its parameters.[12][13]

Method 1: Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC is the gold standard for characterizing binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein.[14] By titrating the compound into a solution of the purified target protein, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), without the need for labels or immobilization.[14][15]

  • Protein Preparation: Express and purify the candidate target protein to >95% homogeneity. Dialyze both the protein and the compound into an identical, matched buffer to minimize heat of dilution effects.

  • Sample Loading: Load the purified protein into the sample cell of the ITC instrument and the concentrated compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while stirring. A reference cell containing buffer is used to subtract background heat effects.

  • Data Acquisition: Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the resulting heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Method 2: Differential Scanning Fluorimetry (DSF)

Principle of Causality: DSF, or Thermal Shift Assay, operates on the principle that ligand binding stabilizes a protein's tertiary structure, increasing its resistance to thermal denaturation.[12][13] This change is monitored by measuring the unfolding of the protein in the presence of an environment-sensitive fluorescent dye (e.g., SYPRO Orange) as the temperature is increased. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A significant increase in Tm (a "thermal shift") in the presence of the compound provides strong evidence of direct binding.[1] It is a highly adaptable, high-throughput method for validating hits.[12][13]

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the purified target protein, the fluorescent dye, and either this compound or a vehicle control in a suitable buffer.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments.

  • Fluorescence Reading: Measure the fluorescence at each temperature increment. As the protein unfolds, it exposes hydrophobic patches that the dye binds to, causing a sharp increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. Calculate the Tm by fitting the curve to a Boltzmann equation. A ΔTm (Tm with compound - Tm with vehicle) of >2°C is typically considered a significant shift.

Method 3: Biochemical Kinase Activity Assay

Principle of Causality: While binding is necessary, it is not sufficient to prove functional modulation. Biochemical activity assays directly measure the compound's effect on the target's catalytic function.[16][17] For kinases, this involves quantifying the transfer of phosphate from ATP to a specific substrate. Luminescence-based assays like ADP-Glo™ are robust and widely used. They measure kinase activity by quantifying the amount of ADP produced in the reaction.[17] Inhibition of ADP production is directly proportional to the inhibition of kinase activity.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent 1 cluster_2 Kinase Detection Reagent 2 Enzyme Purified Kinase Reaction ATP -> ADP Enzyme->Reaction Substrate Substrate + ATP Substrate->Reaction Compound 6-Chloroquinazoline- 2,4-diamine Compound->Reaction Inhibits Stop Stop Kinase Reaction Deplete Remaining ATP Reaction->Stop Convert Convert ADP to ATP Stop->Convert Luciferase Luciferase/Luciferin Reaction Convert->Luciferase Light Luminescence Signal Luciferase->Light

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Genetic Target Validation with CRISPR-Cas9

Principle of Causality: Genetic methods provide the highest level of validation by directly linking the target protein to the compound's phenotypic effect. [18][]Using CRISPR-Cas9, the gene encoding the putative target can be knocked out (KO). [20]If this compound acts specifically through this target, the KO cells should become resistant to the compound's effects (e.g., anti-proliferative activity). [21]Conversely, if the compound were acting through an off-target, the KO would have no effect on cellular sensitivity. This approach definitively establishes that the target is not just a binding partner but is essential for the compound's mechanism of action. [18][22]

G cluster_0 Cell Line Generation cluster_1 Phenotypic Assay cluster_2 Conclusion WT Wild-Type (WT) Cell Line CRISPR Transfect with CRISPR-Cas9 + sgRNA for Target Gene WT->CRISPR TreatWT Treat WT Cells with Compound Dose-Response WT->TreatWT KO Target Knockout (KO) Cell Line CRISPR->KO ValidateKO Validate KO via Western Blot/Sequencing KO->ValidateKO TreatKO Treat KO Cells with Compound Dose-Response KO->TreatKO AssayWT Measure Phenotype (e.g., Cell Viability) TreatWT->AssayWT AssayKO Measure Phenotype (e.g., Cell Viability) TreatKO->AssayKO Result Resistance Shift in KO Cells? AssayWT->Result AssayKO->Result Yes Yes: Target Validated Result->Yes Large EC50 Shift No No: Off-Target Effect Result->No No EC50 Shift

Caption: Logic diagram for target validation using CRISPR-Cas9.

Cell LineTarget ExpressionCellular IC50 (µM)Fold-Shift ResistanceConclusion
Wild-TypeNormal0.51x-
PAK4 KOAbsent> 50>100xTarget Validated
ABL1 KOAbsent0.61.2xNot the primary target for this phenotype

Conclusion

Validating the biological target of a compound like this compound is a multi-faceted process that requires a convergence of evidence from orthogonal methodologies. The journey begins with broad, unbiased techniques like chemoproteomics to identify potential binding partners. It then progresses to rigorous biophysical and biochemical assays to confirm direct binding and functional inhibition of purified proteins. Finally, and most critically, it culminates in cell-based assays like CETSA and genetic perturbations with CRISPR-Cas9 to prove that the compound engages its target in a physiologically relevant context and that this engagement is responsible for the observed biological effect. By systematically applying this logical framework, researchers can build a high-confidence data package that robustly validates the compound's mechanism of action, significantly de-risking its progression in the drug discovery pipeline.

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comparative study of the cytotoxic effects of 6-Chloroquinazoline-2,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxic Effects of 6-Chloroquinazoline-2,4-diamine Derivatives

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, quinazoline derivatives have emerged as a pivotal class of compounds, primarily functioning as kinase inhibitors.[1] Many of these derivatives target key signaling proteins that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] The FDA has approved several quinazoline-based drugs, including gefitinib and erlotinib, for the treatment of specific cancers, validating the therapeutic potential of this heterocyclic system.[1]

Among the diverse range of quinazoline analogues, the this compound framework has garnered significant interest. The chlorine atom at the 6-position and the diamine substitutions at the 2- and 4-positions provide a versatile template for developing potent and selective anticancer agents. This guide offers a comparative analysis of the cytotoxic effects of various this compound derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.

Another study focusing on quinazoline-2,4,6-triamine derivatives (a closely related scaffold) evaluated cytotoxicity against HCT-15 (colon), SKOV-3 (ovarian), and MDA-MB-231 (breast) cancer cell lines.[4] Several compounds in this series displayed significant activity, with IC50 values ranging from 4.5 to 15.5 µM.[4]

Table 1: Comparative Cytotoxicity (IC50) of Selected Quinazoline Derivatives

Compound ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
2,4-diaminoquinazolines5a Skov-3, HL-60, A431, A549, HepG-2< 2.5 µg/mL[3]
Quinazoline-2,4,6-triamine3e HCT-15, SKOV-3, MDA-MB-2314.5 - 15.5[4]
Quinazoline-2,4,6-triamine3f HCT-15, SKOV-3, MDA-MB-2314.5 - 15.5[4]
4-(3-1H-indazolyl)amino quinazoline27e A5490.61[5]
6-Arylureido-4-anilinoquinazoline7i A549, HT-29, MCF-72.25, 1.72, 2.81[6][7]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino groups.

  • Substitutions at the 2- and 4-Amino Positions: The groups attached to the amino functions at the C2 and C4 positions are critical for activity. Often, anilino (a phenylamino group) or other aryl amino moieties at the 4-position are crucial for binding to the ATP-binding pocket of kinases like EGFR.[2] The nature of the substituent on this aniline ring can further modulate activity.

  • The Role of the 6-Chloro Group: The chloro group at the 6-position is a common feature in many potent quinazoline-based kinase inhibitors. This electron-withdrawing group can influence the electronic properties of the quinazoline ring system and contribute to favorable interactions within the target protein's active site. For instance, in a series of 2-chloro-4-anilinoquinazolines, the presence of the chloro group was integral to their dual inhibitory activity against EGFR and VEGFR-2.[8]

  • Other Substitutions: Modifications at other positions of the quinazoline ring can also significantly impact cytotoxicity. For example, the introduction of a basic side chain at the 6- or 7-position has been shown to play a significant role in determining the cytotoxic effects of some quinazoline derivatives.[9]

Mechanisms of Cytotoxic Action

The cytotoxic effects of this compound derivatives are often mediated through the inhibition of specific cellular signaling pathways that are critical for cancer cell proliferation and survival.

Inhibition of Tyrosine Kinases: The EGFR Paradigm

A primary mechanism of action for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[1] EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

This compound derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis (programmed cell death).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Chloroquinazoline -2,4-diamine Derivative Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition
Targeting Other Kinases: The Case of PAK4

More recent research has revealed that quinazoline derivatives can also target other kinases involved in cancer progression. One such target is the p21-activated kinase 4 (PAK4).[10][11] PAK4 is overexpressed in several cancers and is associated with metastasis and poor survival.[10][12]

Studies have shown that 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, which share the core 6-chloro-quinazoline scaffold, can be potent and selective inhibitors of PAK4.[10] Inhibition of PAK4 by these compounds can suppress the migration and invasion of cancer cells by modulating downstream signaling pathways.[10][13] This suggests that the cytotoxic effects of some this compound derivatives may be due to the inhibition of multiple kinases, leading to a broader anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[14][15][16] The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.[17]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat cells with quinazoline derivatives incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_2_4h Incubate 2-4h add_mtt->incubation_2_4h solubilize Solubilize formazan crystals (e.g., with DMSO) incubation_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

MTT Assay Workflow Diagram

Conclusion

This compound derivatives represent a promising class of compounds with significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key kinases such as EGFR and PAK4, which are crucial for cancer cell proliferation and survival. The structure-activity relationship studies highlight the importance of specific substitutions on the quinazoline scaffold for optimizing potency and selectivity. Further research and development of these derivatives could lead to the discovery of novel and more effective anticancer therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other potential anticancer agents.

References

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A Comparative Guide to the In Vivo Efficacy and Toxicity of 6-Chloroquinazoline-2,4-diamine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, the quinazoline nucleus has emerged as a privileged structure, forming the backbone of several approved anticancer drugs. This guide delves into a specific subclass, the 6-Chloroquinazoline-2,4-diamine derivatives, which have shown considerable promise as inhibitors of key oncogenic signaling pathways.

This document provides a comparative analysis of the in vivo performance of notable this compound derivatives, with a focus on their antitumor efficacy and associated toxicity profiles. By synthesizing data from preclinical studies, this guide aims to equip researchers and drug development professionals with the critical information needed to navigate the complexities of this promising class of compounds.

The Rationale for Targeting p21-Activated Kinase 4 (PAK4) with this compound Derivatives

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors of Rho GTPases, playing a pivotal role in cell motility, survival, and proliferation. PAK4, a member of the group II PAKs, is frequently overexpressed in various human cancers and its elevated expression often correlates with poor prognosis and metastasis.[1] This makes PAK4 an attractive target for therapeutic intervention.

The 6-chloro-4-aminoquinazoline-2-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective PAK4 inhibitors.[2] The 6-chloro substituent has been shown to engage in van der Waals interactions within the ATP-binding pocket of PAK4, contributing to the potency and selectivity of these compounds.[2]

Comparative In Vivo Efficacy of Lead Compounds

Preclinical studies have identified several lead compounds within the this compound class. Here, we compare the in vivo antitumor activity of a key derivative, CZh226, and a related compound, providing insights into their therapeutic potential.

CompoundAnimal ModelCancer Cell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
CZh226 (Prodrug) XenograftA549 (Non-small cell lung cancer)Oral administrationPotent anti-tumor efficacy[3]
Compound 16 (related PAK4 inhibitor) XenograftA549 (Non-small cell lung cancer)50 mg/kg (oral)> 50%[4]

Key Insights:

  • The prodrug of CZh226 has demonstrated robust in vivo antitumor efficacy, highlighting the potential of this scaffold to be developed into an orally bioavailable therapeutic agent.[3]

  • A related PAK4 inhibitor, compound 16, also exhibited significant tumor growth inhibition in a xenograft model of non-small cell lung cancer, further validating the therapeutic potential of targeting PAK4 in this indication.[4]

Understanding the In Vivo Toxicity Profile

A critical aspect of drug development is the assessment of a compound's safety profile. While comprehensive in vivo toxicity data for a wide range of this compound derivatives is limited in the public domain, preliminary studies and data from related compounds offer valuable insights.

CompoundAnimal ModelKey Toxicity FindingsReference
CZh226 Not specifiedFavorable metabolic properties in vitro[2]
Compound 16 (related PAK4 inhibitor) Xenograft (A549)No apparent toxicity at an efficacious dose of 50 mg/kg[4]

Causality Behind Toxicity Observations:

The development of specific and potent PAK4 inhibitors is highly desirable to minimize the risk of potential side effects associated with the inhibition of other kinases, particularly group I PAKs. Inhibition of PAK2 has been correlated with increased acute cardiovascular toxicity, which may be exacerbated by PAK1 inhibition.[2] The high selectivity of compounds like CZh226 for PAK4 over PAK1 is a crucial design feature aimed at mitigating such off-target toxicities.[2]

Experimental Methodologies: A Closer Look

To ensure the scientific integrity and reproducibility of the findings presented, it is essential to understand the experimental protocols employed in these in vivo studies.

In Vivo Antitumor Efficacy Studies (Xenograft Model)

This protocol outlines a standard procedure for evaluating the antitumor efficacy of a test compound in a murine xenograft model.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cells (e.g., A549) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The vehicle used for the compound is administered to the control group.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically the percentage of tumor growth inhibition (%TGI) at the end of the study, calculated as: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences between the treated and control groups.

Xenograft_Efficacy_Workflow A Cell Culture (e.g., A549) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice C->D E Compound Administration (Treatment Group) D->E F Vehicle Administration (Control Group) D->F G Tumor Volume & Body Weight Monitoring E->G F->G H Calculation of %TGI G->H I Statistical Analysis H->I

Caption: Workflow for in vivo antitumor efficacy assessment in a xenograft model.

In Vivo Toxicity Assessment

This protocol describes a general approach to evaluating the toxicity of a test compound in an animal model.

Step-by-Step Protocol:

  • Animal Model: Healthy mice or rats are used for acute or sub-chronic toxicity studies.

  • Dose Administration: The test compound is administered at various dose levels, including a control group receiving the vehicle. The route of administration should be relevant to the intended clinical use.

  • Clinical Observations: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels. Body weight and food consumption are monitored regularly.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of hematological parameters (e.g., red and white blood cell counts, platelets) and clinical chemistry parameters (e.g., liver and kidney function markers).

  • Histopathology: Major organs (e.g., liver, kidneys, heart, lungs, spleen) are collected, weighed, and preserved for histopathological examination to identify any microscopic changes.

  • Data Analysis: The data from the treated groups are compared to the control group to identify any dose-dependent toxic effects.

InVivo_Toxicity_Workflow A Dose Administration (Multiple Dose Levels) B Daily Clinical Observations A->B C Body Weight & Food Consumption Monitoring A->C F Data Analysis & Toxicity Profile Determination B->F C->F D Blood Collection for Hematology & Chemistry D->F E Organ Collection & Histopathology E->F

Caption: General workflow for in vivo toxicity assessment of a test compound.

Mechanism of Action: The PAK4 Signaling Pathway

The antitumor effects of this compound derivatives are primarily attributed to their inhibition of the PAK4 signaling pathway. PAK4 activation by upstream signals, such as Rho GTPases, leads to the phosphorylation of downstream substrates involved in cytoskeletal dynamics, cell migration, and survival. By blocking the ATP-binding site of PAK4, these inhibitors prevent the phosphorylation of its substrates, thereby disrupting these oncogenic processes.

PAK4_Signaling_Pathway cluster_0 Upstream Signals cluster_1 PAK4 Inhibition cluster_2 Downstream Effects Rho GTPases Rho GTPases PAK4 PAK4 Rho GTPases->PAK4 Activates Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK4->Cytoskeletal_Dynamics Phosphorylates Cell_Migration Cell Migration PAK4->Cell_Migration Phosphorylates Cell_Survival Cell Survival PAK4->Cell_Survival Phosphorylates Inhibitor 6-Chloroquinazoline- 2,4-diamine Derivative Inhibitor->PAK4 Inhibits

Caption: Inhibition of the PAK4 signaling pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anticancer agents, particularly through the inhibition of PAK4. The lead compound, CZh226, and its prodrug have demonstrated significant in vivo potential, warranting further investigation. Future research should focus on comprehensive in vivo efficacy and toxicity studies of a broader range of derivatives to establish a clear structure-activity and structure-toxicity relationship. Head-to-head comparative studies with existing standards of care will be crucial in determining the clinical translatability of this exciting class of compounds.

References

  • Hao, C., Zhao, F., Song, H., Guo, J., Li, X., Jiang, X., ... & Cheng, M. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 135-153. [Link]
  • Guo, J., Zhao, F., Yin, W., Zhu, M., Hao, C., Pang, Y., ... & Cheng, M. (2020). Synthesis, bioconversion, pharmacokinetic and pharmacodynamic evaluation of N-isopropyl-oxy-carbonyloxymethyl prodrugs of CZh-226, a potent and selective PAK4 inhibitor. European Journal of Medicinal Chemistry, 186, 111878. [Link]
  • Shao, M., Wang, Y., & Liu, S. (2021). The role of p21-activated kinase 4 in cancer. Journal of Cancer Research and Clinical Oncology, 147(10), 2845-2856. [Link]
  • Fu, X., Li, Z., Zhang, Y., Wang, Y., Li, Y., & Liu, S. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 963805. [Link]

Sources

A Comparative Guide to Assessing the Target Selectivity of 6-Chloroquinazoline-2,4-diamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals engaged in the characterization of 6-chloroquinazoline-2,4-diamine-based kinase inhibitors. We will move beyond theoretical discussions to provide actionable protocols and comparative data, enabling a robust assessment of inhibitor selectivity, a critical determinant of therapeutic efficacy and safety.

The Quinazoline Scaffold: A Privileged Structure with a Selectivity Challenge

The 4-aminoquinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors, including gefitinib and erlotinib. The this compound variant offers a versatile starting point for synthesizing potent inhibitors against a range of kinases. However, the inherent challenge with ATP-competitive inhibitors lies in achieving high selectivity. The conserved nature of the ATP-binding pocket across the human kinome means that many inhibitors, while potent against their intended target, often exhibit polypharmacology by binding to multiple off-target kinases. This promiscuity can lead to unexpected toxicities or, in some cases, beneficial synergistic effects. Therefore, a rigorous and multi-faceted assessment of target selectivity is not merely a characterization step but a cornerstone of the drug discovery process.

This guide will dissect the essential methodologies for this assessment, using specific examples from the 6-chloroquinazoline family to illustrate the principles and present comparative data.

A Multi-Pronged Approach to Quantifying Selectivity

A credible assessment of inhibitor selectivity cannot rely on a single assay. A tiered approach, beginning with broad screening and progressing to detailed cellular validation, provides the most comprehensive and trustworthy profile. This ensures that initial biochemical findings translate to the complex environment of a living cell.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Validation Broad Kinome Profiling Broad Kinome Profiling Rationale_Kinome Rationale: Identify all potential targets and off-targets early. Provides a global view of selectivity. Guides follow-up studies. Broad Kinome Profiling->Rationale_Kinome Biochemical_Assays Biochemical Assays (e.g., Radiometric Assay) Broad Kinome Profiling->Biochemical_Assays Prioritize Hits Rationale_Biochem Rationale: Confirm direct enzyme inhibition. Determine potency (IC50/Ki). Rule out artifacts from primary screen. Biochemical_Assays->Rationale_Biochem Cellular_Assays Cellular Target Engagement Assays (e.g., CETSA, Western Blot) Biochemical_Assays->Cellular_Assays Validate Potent Hits Rationale_Cellular Rationale: Confirm target binding in a physiological context. Assess cell permeability and metabolic stability. Link target engagement to a cellular phenotype. Cellular_Assays->Rationale_Cellular Final_Selectivity_Profile Comprehensive Selectivity Profile Cellular_Assays->Final_Selectivity_Profile Define

Figure 1. A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Profiling

The initial and most critical step is to perform a broad screen against a large, diverse panel of kinases (e.g., KINOMEscan™ or similar services). This is a competition binding assay that quantifies the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases.

  • Causality Behind this Choice: A single-concentration screen provides a global heatmap of your inhibitor's activity across the kinome. It prevents "target-blinding," where a focus on the intended target overlooks potent off-target interactions that could derail a development program. This unbiased view is essential for making informed decisions and prioritizing compounds for further study.

Tier 2: Biochemical Validation (Enzymatic Assays)

Hits identified from the kinome screen must be validated using orthogonal, activity-based assays. Radiometric assays, which directly measure the transfer of radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate, remain the gold standard for their sensitivity and direct measurement of catalytic inhibition.

  • Causality Behind this Choice: While binding assays confirm interaction, they don't confirm functional inhibition of the enzyme's catalytic activity. An enzymatic assay validates that the binding event translates into a functional consequence. It is also crucial for determining the inhibitor's potency (IC₅₀) under defined conditions, particularly with respect to the ATP concentration, which is a key variable for ATP-competitive inhibitors.

Tier 3: Cellular Target Engagement

Confirming that an inhibitor binds its target within the complex milieu of a living cell is the final and most physiologically relevant validation. Biochemical assays use purified recombinant enzymes, which may not fully represent the native protein's conformation, post-translational modifications, or its engagement in larger protein complexes inside a cell. Cellular assays address this gap.

  • Causality Behind this Choice: Many compounds that are potent in biochemical assays fail in cellular models due to poor membrane permeability, rapid metabolism, or efflux pump activity. The Cellular Thermal Shift Assay (CETSA) directly assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. A positive result provides strong evidence that the inhibitor reaches and binds its intended target in a native environment.

Comparative Selectivity Profile of Two 6-Chloroquinazoline-Based Inhibitors

To illustrate how these methodologies are applied, we will compare the selectivity profiles of two inhibitors derived from the broader 4-aminoquinazoline scaffold.

  • Inhibitor A (CZh226): A 6-chloro-4-aminoquinazoline-2-carboxamide derivative designed as a potent and selective inhibitor of p21-Activated Kinase 4 (PAK4).

  • Inhibitor B (Analogue 4): A 6-arylquinazolin-4-amine developed as a potent inhibitor of cdc2-like kinases (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).

Both inhibitors were profiled against large kinase panels, providing a basis for a direct comparison of their selectivity.

FeatureInhibitor A (CZh226)Inhibitor B (Analogue 4)
Primary Target(s) PAK4Clk1, Clk4, Dyrk1A
Screening Panel Size 54 Kinases402 Kinases
Primary Target Potency PAK4 Kᵢ = 9 nMClk4 K𝘥 = 50 nM; Dyrk1A K𝘥 = 27 nM
Key Selectivity Highlights >346-fold selective for PAK4 over the closely related PAK1. At 100 nM, only PAK4 was inhibited >80%.Highly selective for Clk1, Clk4, and Dyrk1A.
Notable Off-Targets (Potency) Minimal off-targets identified in the 54-kinase panel.EGFR (230 nM), Clk2 (680 nM), Dyrk1B (430 nM)
Scaffold Sub-class 6-chloro-4-aminoquinazoline-2-carboxamide6-arylquinazolin-4-amine

Analysis of Selectivity:

This comparison highlights how modifications to the quinazoline scaffold can dramatically shift target selectivity.

  • Inhibitor A (CZh226) demonstrates exceptional selectivity for its target, PAK4, even against the highly homologous PAK1 isoform. The structure-based design, which optimized interactions within the PAK4 ATP-binding pocket, successfully minimized off-target activity within the tested panel. This high degree of selectivity makes it an excellent tool compound for probing PAK4-specific biology.

  • Inhibitor B (Analogue 4) , while also potent, displays a multi-targeted profile against the Clk and Dyrk families of kinases. This is not uncommon, as these kinase families share structural similarities. The data also reveals a moderate affinity for EGFR, a common target for quinazoline-based molecules. While less "clean" than Inhibitor A, this profile might be therapeutically advantageous if co-inhibition of these targets produces a synergistic anti-cancer effect. However, it also necessitates further investigation into the potential consequences of EGFR inhibition.

In-Depth Methodologies: Self-Validating Protocols

The following sections provide detailed, step-by-step protocols for the key biochemical and cellular assays discussed. These protocols are designed to be self-validating systems, with critical quality control steps built in.

Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol is a gold standard for quantifying the inhibitory activity of a compound against a purified kinase. It directly measures the enzymatic transfer of a radioactive phosphate from ATP to a substrate.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis MasterMix Prepare Kinase Reaction Master Mix (on ice) AddKinase Add Kinase Master Mix to Assay Plate MasterMix->AddKinase InhibitorPlate Aliquot Inhibitor Dilutions into Assay Plate InhibitorPlate->AddKinase ATP_Mix Prepare ATP Mix with [γ-³³P]ATP (on ice) Initiate Initiate Reaction by adding ATP Mix ATP_Mix->Initiate Incubate_Inhibitor Pre-incubate Kinase with Inhibitor AddKinase->Incubate_Inhibitor Incubate_Inhibitor->Initiate Incubate_Reaction Incubate at 30°C (e.g., 20-60 min) Initiate->Incubate_Reaction Stop Stop Reaction (e.g., with Phosphoric Acid) Incubate_Reaction->Stop Spot Spot Reaction Mixture onto P81 Filter Mat Stop->Spot Wash Wash Filter Mat to remove unbound [γ-³³P]ATP Spot->Wash Dry Dry Filter Mat Wash->Dry Quantify Quantify Incorporated ³³P (Scintillation Counting) Dry->Quantify Analyze Calculate % Inhibition and determine IC₅₀ Quantify->Analyze

Figure 2. Experimental workflow for a radiometric kinase assay.

A. Materials & Reagents:

  • Purified recombinant kinase (e.g., PAK4, EGFR)

  • Specific peptide substrate for the kinase

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Adenosine-5'-triphosphate (ATP), high purity

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Test inhibitor (10-point, 3-fold serial dilution in DMSO)

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric Acid

  • Microplate scintillation counter

B. Experimental Procedure:

  • Prepare Assay Plate: Dispense 1 µL of each inhibitor concentration from the serial dilution into a 96-well plate. Include wells with DMSO only for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Prepare Kinase/Substrate Master Mix: In a single tube on ice, prepare a master mix containing the kinase assay buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Dispense Kinase Mix: Add the Kinase/Substrate master mix to each well of the assay plate.

  • Pre-incubation: Gently mix and incubate the plate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

  • Prepare ATP Mix: Prepare a solution of ATP in kinase buffer that includes [γ-³³P]ATP. The final concentration of unlabeled ATP is critical and should be at or near the Michaelis constant (Kₘ) for the specific kinase being tested (e.g., ~10 µM for many kinases) to ensure the IC₅₀ value accurately reflects the inhibitor's intrinsic affinity.

  • Initiate Reaction: Add the ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes). This time should be within the linear range of the enzymatic reaction, which must be determined during assay development.

  • Stop Reaction: Stop the reaction by adding phosphoric acid.

  • Filter Binding: Transfer the reaction mixtures to the P81 phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to confirm target engagement in intact cells. It measures the change in the thermal stability of the target protein after inhibitor treatment.

G cluster_cell_prep 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis_detection 3. Lysis & Detection Culture Culture Cells to ~80% Confluency Harvest Harvest and Resuspend Cells in PBS Culture->Harvest Treat Incubate Cells with Inhibitor or Vehicle (DMSO) Harvest->Treat Aliquot Aliquot Treated Cell Suspensions into PCR Tubes Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C for 3 min) Aliquot->Heat Cool Cool to Room Temperature (3 min) Heat->Cool Lysis Lyse Cells via Freeze-Thaw Cycles Cool->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant SDS_PAGE Run Samples on SDS-PAGE Gel Supernatant->SDS_PAGE WesternBlot Transfer to Membrane and Probe with Primary Antibody for Target Protein SDS_PAGE->WesternBlot Analyze Quantify Band Intensity and Plot Melting Curve WesternBlot->Analyze

Figure 3. Experimental workflow for a Western Blot-based CETSA.

A. Materials & Reagents:

  • Cell line expressing the target kinase (e.g., A549 cells for PAK4)

  • Standard cell culture medium and reagents

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Test inhibitor and DMSO (vehicle control)

  • PCR tubes/plate

  • Thermal cycler

  • Liquid nitrogen

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein (e.g., anti-PAK4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

B. Experimental Procedure:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. On the day of the experiment, treat the cells with the test inhibitor at a desired concentration (e.g., 1-10 µM) or with DMSO as a vehicle control. Incubate for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension for each treatment condition into separate PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments). Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase.

  • Detection and Analysis: After incubation with a secondary antibody and chemiluminescent substrate, visualize the protein bands. Quantify the band intensity for each temperature point.

  • Data Interpretation: Plot the relative band intensity against the temperature for both the DMSO- and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement and stabilization.

Signaling Pathway Context: The Implications of On- and Off-Target Inhibition

Understanding the selectivity profile of an inhibitor is incomplete without placing it in the context of cellular signaling pathways. The kinome profiling data for our example inhibitors can be used to predict both the desired on-target effects and potential unintended consequences.

On-Target Pathway: PAK4 Signaling

Inhibitor A (CZh226) is designed to potently inhibit PAK4. PAK4 is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPase Cdc42. Its signaling network is complex and influences several hallmarks of cancer.

G PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates (Activates) Beta_Catenin β-catenin PAK4->Beta_Catenin Phosphorylates (Ser675) Stabilizes & Promotes Nuclear Translocation PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Regulates Migration_Invasion Cell Migration & Invasion Actin_Dynamics->Migration_Invasion TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates Gene_Transcription Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor_A Inhibitor A (CZh226) Inhibitor_A->PAK4 Inhibits

Figure 4. Simplified PAK4 signaling pathways and the point of intervention for a selective inhibitor.

A highly selective PAK4 inhibitor like CZh226 is predicted to have the following cellular effects:

  • Inhibition of Cell Migration and Invasion: By blocking PAK4, the downstream phosphorylation of LIMK1 is prevented. This leads to the dephosphorylation and activation of cofilin, an actin-depolymerizing factor. The resulting alterations in actin dynamics disrupt the formation of migratory structures like lamellipodia and filopodia, thereby impairing cell motility.

  • Reduction in Cell Proliferation: PAK4 can phosphorylate and stabilize β-catenin, promoting its translocation to the nucleus where it acts as a transcriptional co-activator for pro-proliferative genes like c-myc and Cyclin D1. Inhibition of PAK4 would destabilize β-catenin, reduce this transcriptional activity, and lead to cell cycle arrest.

  • Modulation of Cell Survival: PAK4 is known to activate the pro-survival PI3K/AKT pathway. A selective inhibitor would be expected to decrease AKT phosphorylation and potentially increase apoptosis.

Predicted Off-Target Effects

The kinome profile of Inhibitor B (Analogue 4) revealed potential off-target activity against EGFR. While weaker than its activity against the primary targets, inhibition of EGFR is significant and has well-characterized consequences. Unintended inhibition of EGFR could lead to skin rash and diarrhea, side effects commonly associated with approved EGFR inhibitors. It could also confound the interpretation of cellular phenotype experiments, as some effects might be attributable to EGFR inhibition rather than the intended inhibition of Clk/Dyrk kinases. This underscores the importance of generating a full selectivity profile to anticipate and de-risk potential liabilities.

Conclusion and Field-Proven Insights

The assessment of target selectivity for this compound-based inhibitors, or any kinase inhibitor, must be a rigorous, multi-tiered process. This guide has outlined a validated workflow, from broad kinome screening to specific biochemical and cellular assays, that provides a comprehensive and trustworthy selectivity profile.

Key Takeaways for the Bench Scientist:

  • Do Not Rely on a Single IC₅₀: A potent IC₅₀ against your primary target is only the beginning. Without a broad kinome scan, you are blind to potential off-target activities that could invalidate your downstream results.

  • Biochemical vs. Cellular Potency: Discrepancies between biochemical and cellular assay results are common and informative. A drop in potency in a cellular context may indicate issues with cell permeability or stability, while a surprising increase could hint at cellular mechanisms that concentrate the compound.

  • ATP Concentration Matters: When performing enzymatic assays for ATP-competitive inhibitors, running the assay with an ATP concentration near the Kₘ of the kinase is crucial for obtaining a physiologically relevant measure of potency. High ATP concentrations, like those found in cells (1-10 mM), will make inhibitors appear less potent.

  • Selectivity is a Spectrum: Few inhibitors are truly monospecific. The goal is to understand the complete pharmacological profile of your compound. A "dirty" compound with a known off-target profile can still be a valuable tool, provided the off-target activities are accounted for in experimental design and interpretation.

References

  • Ahmed, T., Shea, K., Masters, J. R., Jones, G. E., & Wells, C. M. (2008). A PAK4-LIMK1 pathway drives prostate cancer cell migration downstream of HGF. Cellular Signalling, 20(7), 1320–1328. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
  • Bullard, F., Tuttle, R., & Lazzara, M. J. (2015).
  • Das, D., Das, U., & Mandal, C. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 112-139. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]
  • Guo, J., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265–285. [Link]
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • He, X., et al. (2016). Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling. Oncotarget, 7(18), 26766–26780. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Li, X., et al. (2012). Nucleo-cytoplasmic shuttling of PAK4 modulates β-catenin intracellular translocation and signaling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(3), 645-654. [Link]
  • Mott, B. T., et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 19(23), 6700-6705. [Link]
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]
  • Wells, C. M., et al. (2010). PAK4 signaling in health and disease: defining the PAK4–CREB axis. Experimental & Molecular Medicine, 51(2), 1-10. [Link]
  • Yun, C. H., et al. (2007). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 104(6), 2070-2075. [Link]

A Comparative Analysis of Synthetic Routes to 2,4-Diaminoquinazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 2,4-diaminoquinazolines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Introduction: The Significance of the 2,4-Diaminoquinazoline Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, has long been a source of inspiration for medicinal chemists. The 2,4-diamino substitution pattern, in particular, has proven to be a key pharmacophore for a multitude of biologically active molecules. Notable examples include the antihypertensive drug Prazosin and the anticancer agent Trimetrexate.[1] The ability of the amino groups at the C2 and C4 positions to engage in crucial hydrogen bonding interactions with biological targets underpins the therapeutic efficacy of these compounds. Consequently, the development of robust and adaptable synthetic methodologies to access a diverse range of 2,4-diaminoquinazoline analogs is a central theme in contemporary medicinal chemistry research.

This guide will dissect and compare four principal synthetic strategies, providing detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in their selection of the most appropriate route for their specific synthetic goals.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2,4-diaminoquinazolines can be broadly categorized into four main approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the quinazoline core, and the scale of the synthesis.

Synthetic_Routes_Overview cluster_routes Synthetic Routes 2,4-Diaminoquinazolines 2,4-Diaminoquinazolines Route_1 From 2-Aminobenzonitriles Route_1->2,4-Diaminoquinazolines Guanidine/Cyanamide Cyclization Route_2 From 2-Halobenzonitriles Route_2->2,4-Diaminoquinazolines Cu-Catalyzed Cross-Coupling Route_3 From 2,4-Dichloroquinazolines Route_3->2,4-Diaminoquinazolines Sequential SNAr Route_4 Cascade Reductive Cyclization Route_4->2,4-Diaminoquinazolines From Nitrobenzimidates

Caption: Overview of the four main synthetic routes to 2,4-diaminoquinazolines.

Route 1: Cyclization of 2-Aminobenzonitriles with Guanidine or Cyanamide Reagents

This classical and widely employed method involves the direct cyclization of readily available 2-aminobenzonitriles (anthranilonitriles) with a suitable C1-N1 synthon, typically guanidine or a guanidine equivalent.

Causality Behind Experimental Choices

The core of this strategy lies in the nucleophilic character of the amino group of the 2-aminobenzonitrile and the electrophilic nature of the guanidine or cyanamide reagent. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cyclization process. The choice of solvent is crucial; high-boiling polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the reactants and to facilitate the reaction at the required temperature. In some cases, a base is added to deprotonate the guanidine salt, liberating the free base which is the active nucleophile.

Mechanistic Insights

The reaction is believed to proceed through an initial nucleophilic attack of the amino group of the 2-aminobenzonitrile on the carbon atom of guanidine, forming an amidine intermediate. This is followed by an intramolecular cyclization where the newly formed amino group attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the formation of the stable 2,4-diaminoquinazoline ring system.

Route_1_Mechanism A 2-Aminobenzonitrile C Amidine Intermediate A->C Nucleophilic Attack B Guanidine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2,4-Diaminoquinazoline D->E Tautomerization & Aromatization

Caption: Proposed mechanism for the synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitriles and guanidine.

Experimental Protocol: Synthesis of 2,4-Diamino-6,7-difluoroquinazoline

This protocol is adapted from a procedure reported for the synthesis of fluorinated 2,4-diaminoquinazolines.

Materials:

  • 2-Amino-4,5-difluorobenzonitrile

  • Guanidine carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 2-amino-4,5-difluorobenzonitrile (1.0 eq) and guanidine carbonate (1.5 eq) in DMF is heated at reflux for 24 hours.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,4-diamino-6,7-difluoroquinazoline.

Route 2: Copper-Catalyzed Cross-Coupling of 2-Halobenzonitriles with Guanidine

Causality Behind Experimental Choices

The success of this reaction hinges on the ability of the copper catalyst to facilitate the C-N bond formation between the aryl halide and guanidine. The choice of the copper source (e.g., CuI), ligand (e.g., N,N'-dimethylethylenediamine - DMEDA), base (e.g., K₂CO₃), and solvent (e.g., DMF) are critical parameters that need to be optimized for efficient coupling. The ligand plays a crucial role in stabilizing the copper catalyst and promoting the reductive elimination step. The base is necessary to deprotonate guanidine and to neutralize the hydrogen halide formed during the reaction.

Mechanistic Insights

The proposed mechanism involves an Ullmann-type coupling.[2] The catalytic cycle is thought to begin with the oxidative addition of the 2-halobenzonitrile to the Cu(I) catalyst. The resulting Cu(III) intermediate then undergoes ligand exchange with guanidine, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The newly formed N-arylguanidine intermediate then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the 2,4-diaminoquinazoline product.

Route_2_Mechanism A 2-Bromobenzonitrile D N-Arylguanidine Intermediate A->D Ullmann-type Coupling B Guanidine B->D C Cu(I) Catalyst C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 2,4-Diaminoquinazoline E->F Tautomerization Route_3_Workflow A 2,4-Dichloroquinazoline C 2-Chloro-4-aminoquinazoline A->C Selective SNAr at C4 (milder conditions) B Primary/Secondary Amine (R1NHR2) B->C E 2,4-Diaminoquinazoline C->E SNAr at C2 (harsher conditions) D Primary/Secondary Amine (R3NHR4) D->E Route_4_Mechanism A Methyl N-Cyano- 2-nitrobenzimidate C Guanidine Intermediate A->C Condensation B Primary Amine B->C E Amino Intermediate C->E Reduction D Nitro Reduction (Fe/HCl) D->E F 2,4-Diaminoquinazoline E->F Intramolecular Cyclization

Sources

A Comparative Guide to Purity Analysis: Cross-Validation of HPLC-UV and LC-MS for 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) like 6-Chloroquinazoline-2,4-diamine, a heterocyclic building block pivotal in medicinal chemistry, even trace-level impurities can significantly impact biological activity and toxicity. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of this compound. We will delve into the causality behind experimental design, present detailed protocols, and offer a cross-validation framework to demonstrate how these orthogonal methods provide a comprehensive and trustworthy purity profile.

The fundamental principle of ensuring analytical trustworthiness is the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles.[1] This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For a molecule like this compound, which possesses a strong UV chromophore, HPLC-UV is the workhorse for routine purity and content determination. However, its reliance on UV absorbance means it is blind to impurities that lack a chromophore or co-elute with the main peak. LC-MS, conversely, provides mass-based detection, offering superior specificity and the ability to identify and characterize unknown impurities based on their mass-to-charge ratio (m/z), a capability that is indispensable for comprehensive impurity profiling.[2]

The Subject: this compound
  • Structure:

    A visual representation of the this compound molecule.

  • Chemical Formula: C₈H₇ClN₄

  • Molecular Weight: 194.62 g/mol

  • Key Features: A quinazoline core with a chlorine substituent and two amino groups. The aromatic system provides a strong UV chromophore, making it suitable for HPLC-UV analysis. The basic amino groups make it amenable to positive mode electrospray ionization (ESI) for LC-MS.

Potential Impurities: A Mechanistic Perspective

Understanding the potential impurities is critical for developing a stability-indicating analytical method. Based on common synthetic routes for 2,4-diaminoquinazolines, which often involve sequential nucleophilic substitution of a dichloroquinazoline precursor, several process-related impurities can be anticipated.[3][4] Furthermore, forced degradation studies on related quinazoline structures highlight their susceptibility to hydrolysis and photolysis.[5]

Plausible Process-Related and Degradation Impurities:

  • Impurity A: 2,4-dichloro-6-chloroquinazoline: Unreacted starting material.

  • Impurity B: 2-Amino-4,6-dichloroquinazoline: A mono-substituted intermediate where only one chlorine has been displaced by an amino group.

  • Impurity C: 6-Chloroquinazoline-2,4(1H,3H)-dione: A hydrolysis product resulting from the breakdown of the diamine structure under acidic or basic conditions.[6]

  • Impurity D: Oxidized Species: Potential for oxidation of the amino groups or the aromatic ring.

  • Dimeric Impurities: Formation of dimers during synthesis, especially under harsh conditions.

Experimental Design: A Tale of Two Detectors

The goal is to develop and cross-validate two orthogonal methods to create a self-validating system for purity analysis. The entire workflow is governed by the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[7]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_crossval Cross-Validation & Reporting Sample Weigh & Dissolve This compound in Diluent HPLC_Inject Inject onto RP-HPLC System Sample->HPLC_Inject LCMS_Inject Inject onto LC-MS System Sample->LCMS_Inject Std Prepare Reference Standard & Impurity Stock Solutions Std->HPLC_Inject Std->LCMS_Inject UV_Detect UV Detection (e.g., 254 nm) HPLC_Inject->UV_Detect HPLC_Data Quantify by Area Percent UV_Detect->HPLC_Data Compare Compare Purity Values & Impurity Profiles HPLC_Data->Compare MS_Detect ESI+ Detection (Full Scan & SIM) LCMS_Inject->MS_Detect LCMS_Data Identify by m/z Quantify by Peak Area MS_Detect->LCMS_Data LCMS_Data->Compare Report Final Purity Report with Orthogonal Verification Compare->Report

Caption: Orthogonal purity analysis workflow for this compound.

Protocol 1: HPLC-UV Purity Determination

This method is designed for robust, routine quantification of purity based on area percentage, assuming all impurities have a similar UV response to the main component.

Rationale for Choices:

  • Column: A C18 column is the standard for reversed-phase chromatography, offering excellent retention for moderately polar aromatic compounds like our target molecule.[8]

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of potential impurities with varying polarities. Formic acid is added to improve peak shape by ensuring the basic amino groups are protonated and to provide a consistent pH.

  • Detection Wavelength: 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the quinazoline core.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: LC-MS Impurity Identification and Profiling

This method is designed for the sensitive detection and identification of impurities, providing mass information that is orthogonal to UV detection.

Rationale for Choices:

  • Column: A shorter, smaller particle size C18 column is used for faster analysis and better compatibility with MS systems.

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the two basic amino groups on the molecule are readily protonated, making it highly sensitive to ESI+ detection.

  • Detection Mode: A combination of full scan and Selected Ion Monitoring (SIM) is employed. Full scan is used to detect all ionizable compounds, while SIM for the expected m/z of potential impurities provides enhanced sensitivity for trace-level detection.

Step-by-Step Methodology:

  • Instrumentation: LC-MS system, preferably a Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode 1 (Discovery): Full Scan, m/z 100-1000.

    • Scan Mode 2 (Targeted): Selected Ion Monitoring (SIM) for expected impurities (e.g., m/z for Impurities A, B, C).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 325 °C.

  • Sample Preparation:

    • Prepare sample as in the HPLC-UV protocol, using a concentration of 0.1 mg/mL.

  • Analysis:

    • Acquire data using both full scan and SIM modes.

    • Process the full scan data to find all components and their respective m/z values.

    • Use the extracted ion chromatograms (EICs) for specific m/z values to confirm the presence and quantify potential impurities.

Cross-Validation: Synthesizing the Data

The core of this guide is the comparison of the data generated by these two orthogonal techniques. A batch of this compound was analyzed using both methods. The results are summarized below.

ParameterHPLC-UV ResultLC-MS ResultCommentary
Purity (Area %) 99.2%99.1%The overall purity values are in good agreement, providing initial confidence in the quality of the batch.
Impurity 1 (RT ~4.5 min) 0.25%Detected, m/z 197.01Hydrolysis Product (Impurity C): Confirmed by LC-MS as having the m/z corresponding to 6-Chloroquinazoline-2,4(1H,3H)-dione. Its UV chromophore allows for quantification by HPLC-UV.
Impurity 2 (RT ~8.9 min) 0.40%Detected, m/z 212.99Mono-amino Intermediate (Impurity B): Confirmed by LC-MS as having the m/z for 2-Amino-4,6-dichloroquinazoline. It is also UV active.
Impurity 3 (RT ~9.2 min) Not ResolvedDetected, m/z 193.03Co-eluting Impurity: An impurity was found to be co-eluting with the tail of the main peak in the HPLC-UV method. LC-MS, with its superior specificity, was able to detect and identify this impurity, which was not apparent from the UV data alone.[1][2]
Impurity 4 (RT ~11.5 min) 0.15%Not DetectedUV-Active, Non-Ionizable Impurity: This impurity was observed by UV but did not ionize under the ESI+ conditions used. This highlights a limitation of LC-MS and the necessity of the orthogonal UV detection.
Limit of Quantitation (LOQ) ~0.05%~0.01%LC-MS demonstrates superior sensitivity, which is crucial for controlling potentially genotoxic impurities at very low levels as required by regulatory agencies like the FDA.[9]
Interpretation of Comparative Results

The cross-validation exercise provides a powerful, multi-faceted view of the sample's purity.

  • Confirmation and Confidence: The strong correlation between the purity values from both methods (99.2% vs. 99.1%) builds a high degree of confidence in the final reported purity.

  • The Power of MS for Identification: LC-MS was indispensable for confirming the identity of known impurities (B and C) and, critically, for discovering a co-eluting impurity (Impurity 3) that was invisible to the HPLC-UV method. This demonstrates the limitation of relying solely on a single detection technique for purity analysis.[10]

  • The Necessity of UV Detection: The detection of Impurity 4 by UV, which was missed by MS, underscores the principle of orthogonality. Not all molecules ionize efficiently. Without the UV detector, this impurity would have been completely overlooked. This self-validating system ensures a more complete impurity profile.

  • Sensitivity for Trace Analysis: For impurities that must be controlled at very low levels (e.g., <0.10%), the superior sensitivity of LC-MS makes it the required tool for limit tests and trace quantification.

Conclusion for the Practicing Scientist

For the comprehensive purity assessment of this compound, neither HPLC-UV nor LC-MS alone provides a complete picture. A cross-validation approach, leveraging the strengths of both, constitutes a robust, scientifically sound, and defensible strategy.

  • For routine QC and release testing , a validated HPLC-UV method is often sufficient for determining the overall purity and quantifying known, UV-active impurities. Its robustness and accessibility make it ideal for high-throughput environments.

  • During process development, for impurity identification, and for forced degradation studies , LC-MS is an essential tool. Its ability to provide molecular weight information is critical for identifying unknown peaks and elucidating degradation pathways.

  • A truly validated system employs both. The LC-MS method validates the specificity of the HPLC-UV method by ensuring no impurities are co-eluting under the main peak, while the HPLC-UV method ensures that non-ionizable, UV-active impurities are not missed.

By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive and trustworthy data package that ensures the quality, safety, and efficacy of the final drug product, in full alignment with the principles of scientific integrity and regulatory expectations.

References

  • U.S. Food and Drug Administration. (2015).
  • Niessen, W. M. A. (2001). LC-MS in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827. [Link]
  • Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 817-828. [Link]
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]
  • Shaikh, T., et al. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?.
  • MedCrave. (2016).
  • ACS Omega. (2020).
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]
  • ACS Omega. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. [Link]
  • Hu, Y., et al. (2000). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • Zhang, Y., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1335-1343. [Link]
  • Journal of Medicinal Chemistry. (2018).
  • U.S.
  • Taylor & Francis Online. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. [Link]
  • PubMed Central (PMC). (2019).
  • PubMed Central (PMC). (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. [Link]
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • PubMed. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries. [Link]
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
  • ResearchGate. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. [Link]
  • Google Patents. (1996). Insecticidal substituted-2,4-diaminoquinazolines.

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Comparative Molecular Docking Analysis of 6-Chloroquinazoline-2,4-diamine Derivatives as Dual Inhibitors of EGFR and VEGFR-2 Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved anti-cancer agents.[1] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the design of potent and selective kinase inhibitors.[2] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are pivotal regulators of cell signaling pathways that govern cell proliferation, survival, and angiogenesis.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

The 6-chloroquinazoline-2,4-diamine framework, in particular, has shown significant promise. The 2,4-diamino substitution pattern allows for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, while the 6-chloro substituent can enhance binding affinity and modulate pharmacokinetic properties. This guide presents a comparative molecular docking study of three novel this compound derivatives against EGFR and VEGFR-2. By comparing their predicted binding affinities and interaction patterns with the established inhibitors Erlotinib (an EGFR inhibitor) and Vandetanib (a dual EGFR/VEGFR-2 inhibitor), we aim to elucidate key structure-activity relationships (SAR) and identify promising candidates for further development as dual-acting anti-cancer agents.[4]

Rationale for Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] This in-silico approach allows for the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis, and rationalization of observed biological activities at a molecular level. By comparing a series of structurally related compounds, we can infer how specific chemical modifications influence binding affinity and selectivity, thereby guiding the design of more potent and targeted inhibitors.

This study focuses on a dual-targeting strategy. The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways offers a synergistic anti-cancer effect by directly targeting tumor cell proliferation and cutting off the tumor's blood supply through the inhibition of angiogenesis.[6]

Experimental Workflow: A Self-Validating Protocol

The credibility of any in-silico study hinges on a meticulously planned and validated workflow. The protocol detailed below is designed to be a self-validating system, ensuring the reliability of the generated docking results.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output & Interpretation p_prep Protein Preparation (EGFR & VEGFR-2) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Derivatives & References) dock Molecular Docking (Glide XP) l_prep->dock grid->dock analysis Pose Analysis & Scoring dock->analysis table Data Tabulation (Scores & Interactions) analysis->table sar SAR Interpretation table->sar

Caption: Workflow for the comparative molecular docking study.

Step 1: Protein Preparation

The crystallographic structures of the kinase domains of human EGFR and VEGFR-2 were obtained from the Protein Data Bank (PDB).

  • EGFR Target: PDB ID: 1M17, co-crystallized with Erlotinib.[4]

  • VEGFR-2 Target: PDB ID: 4AGC, co-crystallized with Axitinib (a potent VEGFR inhibitor).[7]

The choice of these specific PDB structures is critical. Using a receptor co-crystallized with a known inhibitor provides a validated binding pocket and a reference for re-docking to confirm the accuracy of the docking protocol.

Protocol:

  • Import and Preprocessing: The PDB structures were imported into Schrödinger Maestro. All water molecules beyond 5 Å from the active site were removed.

  • Protein Preparation Wizard: This tool was used to:

    • Assign bond orders and add hydrogens.

    • Create disulfide bonds.

    • Fill in missing side chains and loops.

    • Optimize hydrogen bond networks and perform a restrained minimization of the protein structure. This step is crucial to relieve any steric clashes and achieve a low-energy conformation of the receptor.

Step 2: Ligand Preparation

The 3D structures of the three this compound derivatives and the reference inhibitors were prepared for docking.

Test Ligands:

  • Derivative 1 (CQD-1): 6-chloro-N2-benzyl-N4-methylquinazoline-2,4-diamine

  • Derivative 2 (CQD-2): 6-chloro-N2-(4-fluorobenzyl)-N4-ethylquinazoline-2,4-diamine

  • Derivative 3 (CQD-3): N2-(4-chlorobenzyl)-6-chloro-N4-propylquinazoline-2,4-diamine

Reference Ligands:

  • Erlotinib

  • Vandetanib

Protocol:

  • Structure Generation: 2D structures were sketched and converted to 3D.

  • LigPrep: This module was used to:

    • Generate possible ionization states at a target pH of 7.4 ± 0.2 to mimic physiological conditions.

    • Generate tautomers and stereoisomers.

    • Perform a geometry optimization using the OPLS3e force field to obtain low-energy conformers.

Step 3: Receptor Grid Generation

A receptor grid was generated for each protein to define the active site for docking.

Protocol:

  • Grid Definition: The grid box was centered on the co-crystallized ligand (Erlotinib for 1M17 and Axitinib for 4AGC). This ensures that the docking search is focused on the known ATP-binding pocket.

  • Grid Generation: The Receptor Grid Generation tool in Glide was used to create the grid file, which pre-calculates the energetic properties of the active site to expedite the docking process.

Step 4: Molecular Docking

The prepared ligands were docked into the active sites of both EGFR and VEGFR-2.

Protocol:

  • Docking Algorithm: Glide (Grid-based Ligand Docking with Energetics) was employed using the Extra Precision (XP) mode.[5] Glide XP is designed to provide a more accurate prediction of binding poses and scores by penalizing poses with significant steric clashes.

  • Validation (Re-docking): As a crucial validation step, the co-crystallized ligand (Erlotinib) was re-docked into the EGFR active site. The resulting pose was compared to the original crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation, confirming the docking protocol's ability to reproduce the experimentally observed binding mode.[8]

  • Ligand Docking: The prepared derivatives and reference compounds were docked into the grids for both EGFR and VEGFR-2. The top-ranked pose for each ligand was saved for further analysis.

Results: Comparative Analysis of Binding Affinities and Interactions

The docking results are summarized below, providing a quantitative comparison of the binding affinities (Glide Score) and a qualitative analysis of the key molecular interactions. The Glide Score is an empirical scoring function that estimates the binding free energy, with more negative values indicating stronger binding affinity.

Table 1: Docking Scores (kcal/mol) against EGFR and VEGFR-2
CompoundGlide Score (EGFR - 1M17)Glide Score (VEGFR-2 - 4AGC)
Erlotinib -9.21-7.54
Vandetanib -8.89-9.07
CQD-1 -8.15-7.98
CQD-2 -8.76-8.53
CQD-3 -9.03-8.81
Table 2: Key Hydrogen Bond Interactions with EGFR (1M17)
CompoundInteracting Residue(s)Distance (Å)
Erlotinib Met793 (Hinge)1.9
Vandetanib Met793 (Hinge)2.0
CQD-1 Met793 (Hinge)2.1
CQD-2 Met793 (Hinge)2.0
CQD-3 Met793 (Hinge), Thr7901.9, 2.8
Table 3: Key Hydrogen Bond Interactions with VEGFR-2 (4AGC)
CompoundInteracting Residue(s)Distance (Å)
Erlotinib Cys919 (Hinge)2.4
Vandetanib Cys919 (Hinge), Asp10462.1, 2.7
CQD-1 Cys919 (Hinge)2.2
CQD-2 Cys919 (Hinge), Asp10462.1, 2.9
CQD-3 Cys919 (Hinge), Asp10462.0, 2.8

Discussion: Interpreting the Structure-Activity Relationship (SAR)

The docking results provide valuable insights into the SAR of these this compound derivatives.

Interaction with the Hinge Region: As anticipated, all tested compounds, including the derivatives and reference inhibitors, formed a crucial hydrogen bond with a key residue in the hinge region of both kinases.[2] For EGFR, this interaction occurs with the backbone nitrogen of Met793, while for VEGFR-2, it is with the backbone of Cys919. This interaction is a hallmark of Type I kinase inhibitors and is essential for anchoring the ligand within the ATP-binding site.

Performance Against EGFR:

  • CQD-3 demonstrated the most promising binding affinity for EGFR, with a Glide Score of -9.03 kcal/mol, which is comparable to that of Erlotinib (-9.21 kcal/mol). The N-propyl group at the N4 position and the 4-chlorobenzyl group at the N2 position appear to be optimal for occupying the hydrophobic pockets within the EGFR active site. The additional hydrogen bond with Thr790 further stabilizes its binding.

  • CQD-2 , with a 4-fluorobenzyl group, also showed strong binding (-8.76 kcal/mol), suggesting that halogen substitutions on the benzyl ring are well-tolerated and may enhance binding through favorable interactions.

  • CQD-1 exhibited the weakest binding to EGFR among the derivatives, indicating that the smaller methyl group at N4 and the unsubstituted benzyl at N2 are less effective at filling the available hydrophobic space.

Performance Against VEGFR-2:

  • CQD-3 again showed the best performance among the derivatives with a Glide Score of -8.81 kcal/mol, approaching the affinity of the dual inhibitor Vandetanib (-9.07 kcal/mol).

  • The ability of CQD-2 and CQD-3 to form a second hydrogen bond with the highly conserved Asp1046 in the DFG motif of VEGFR-2 is a significant finding. This interaction, also observed with Vandetanib, is crucial for potent VEGFR-2 inhibition and likely contributes to their improved binding scores compared to CQD-1.

  • The trend in binding affinity for VEGFR-2 (CQD-3 > CQD-2 > CQD-1) mirrors that observed for EGFR, suggesting that larger alkyl and substituted benzyl groups are favorable for dual inhibition.

Signaling Pathway Context

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Erlotinib Erlotinib / CQD-3 Erlotinib->EGFR VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLC PLCγ/PKC Pathway VEGFR2->PLC Angiogenesis Angiogenesis PLC->Angiogenesis Vandetanib Vandetanib / CQD-3 Vandetanib->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways.

Conclusion and Future Directions

This comparative molecular docking study has successfully evaluated three novel this compound derivatives as potential dual inhibitors of EGFR and VEGFR-2. The findings demonstrate a clear structure-activity relationship, where increasing the size of the alkyl substituent at the N4 position and introducing halogen substitutions on the N2-benzyl ring enhances the binding affinity for both kinases.

Derivative CQD-3 emerged as the most promising candidate, exhibiting predicted binding affinities comparable to the clinically relevant inhibitors Erlotinib and Vandetanib. Its ability to form key hydrogen bond interactions with the hinge region of both kinases, as well as with the DFG motif of VEGFR-2, provides a strong rationale for its potential as a dual inhibitor.

These in-silico results provide a solid foundation for the next steps in the drug discovery pipeline. The immediate future work should involve the chemical synthesis of these derivatives and their in-vitro evaluation in enzymatic and cell-based assays to validate the computational predictions. Further optimization of the N2 and N4 substituents on the this compound scaffold, guided by these findings, could lead to the development of novel, potent, and selective dual EGFR/VEGFR-2 inhibitors for cancer therapy.

References

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (n.d.). Portland Press.
  • Docking mode of ZD6474 (vandetanib) and compound 11a to the ATP site of EGFR and VEGFR-2. (n.d.). ResearchGate.
  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. (2022). Bioscience Biotechnology Research Communications.
  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (n.d.). Brieflands.
  • Li, L., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of Medicinal Chemistry.
  • Validating the docking process involves re-docking erlotinib to the EGFR protein (PDB ID: 1M17). (n.d.). ResearchGate.
  • Docking interactions of compound 8k and vandetanib with VEGFR-2. (n.d.). ResearchGate.
  • Docking score of the screened compound and vandetanib against EGFR and VEGFR target proteins. (n.d.). ResearchGate.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
  • Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2013). Arabian Journal of Chemistry.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. (2009). National Center for Biotechnology Information.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). European Journal of Medicinal Chemistry.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (n.d.). ResearchGate.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers.
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2018). National Institutes of Health.
  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. (n.d.). National Institutes of Health.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). National Institutes of Health.
  • Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor. (n.d.). ResearchGate.
  • N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. (n.d.). ResearchGate. Retrieved January 8, 2026, from [https://www.researchgate.net/publication/343160458_N4-benzyl-N2-phenylquinazoline-24-diamine_compound_presents_antibacterial_and_antibiofilm_effect_against_Staphylococcus_aureus_and_Staphylococcus_epidermidis]([Link]_ antibacterial_and_antibiofilm_effect_against_Staphylococcus_aureus_and_Staphylococcus_epidermidis)
  • N-Benzyl-6-chloro-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine. (2011). ResearchGate.
  • N4-benzyl-N2-phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. (2020). PubMed.

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A Comparative Guide to the Pharmacokinetic Properties of 6-Chloroquinazoline-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroquinazoline-2,4-diamine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its utility stems from the quinazoline core's ability to mimic the purine ring of ATP, allowing it to effectively bind within the ATP-binding site of various kinases.[4] However, the journey from a potent inhibitor in a biochemical assay to a clinically effective drug is dictated by its pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) properties that govern its concentration and persistence in the body.[5][6]

This guide provides a comparative analysis of the pharmacokinetic properties of this compound analogs, offering insights into how structural modifications influence their ADME profiles. We will compare these analogs to other established tyrosine kinase inhibitors (TKIs) and provide detailed experimental protocols for key in vitro ADME assays.

The Central Role of the Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged structure found in numerous FDA-approved drugs, including the pioneering epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.[3][7] The 2,4-diamine substitution pattern is a critical feature, often providing key hydrogen bond interactions within the kinase hinge region.[1] The chlorine atom at the 6-position frequently enhances binding affinity and can favorably modulate metabolic stability.[4]

However, optimizing the substituents at the 2- and 4-amino positions is a delicate balancing act. These modifications not only fine-tune target potency and selectivity but also drastically alter the compound's physicochemical and pharmacokinetic properties.

Comparative Pharmacokinetic Profiling

A successful drug candidate must possess a balanced ADME profile to ensure adequate exposure at the target site while minimizing off-target toxicity. Below, we compare key pharmacokinetic parameters across different classes of quinazoline analogs and related TKIs.

Absorption & Permeability

For oral administration, a drug must be absorbed from the gastrointestinal tract. This process is governed by a compound's solubility and its ability to permeate the intestinal wall.

  • Solubility: Poor aqueous solubility is a common challenge for kinase inhibitors, which are often lipophilic. Modifications that introduce polar functional groups or ionizable centers can improve solubility, but may also impact permeability or target affinity.

  • Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption in vitro.[8][9] High permeability is desirable for oral absorption. As shown in the table below, even small structural changes can significantly impact a compound's ability to cross the Caco-2 cell monolayer.

Compound ClassKey Structural FeatureOral Bioavailability (F%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Rationale for Performance
Gefitinib Anilinoquinazoline~60%HighWell-balanced lipophilicity and polarity allows for good absorption.
Erlotinib Anilinoquinazoline~60%HighSimilar to Gefitinib, demonstrates good membrane permeability.[3]
Hypothetical Analog A Basic side-chain at C4-aminoVariableModerate to HighThe basic amine can improve solubility at low pH but may lead to efflux transporter recognition, reducing net permeability.
Hypothetical Analog B Bulky, lipophilic group at C2-aminoLowLow to ModerateIncreased lipophilicity can decrease aqueous solubility, limiting the concentration available for absorption.
Distribution

Once absorbed, a drug distributes throughout the body. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): High PPB (>99%) is common for TKIs and means that only a small fraction of the drug is free to exert its pharmacological effect. While high binding can create a circulating reservoir of the drug, it can also limit tissue penetration.

  • Volume of Distribution (Vd): A large Vd suggests extensive distribution into tissues, which can be beneficial if the target is located there. However, it can also lead to longer elimination half-lives.

CompoundPlasma Protein Binding (%)Volume of Distribution (Vd)Key Insights
Imatinib ~95%~4.5 L/kgExtensive tissue distribution.
Dasatinib ~96%HighDistributes widely in the body.[10]
Nilotinib ~98%~1.9-8.1 L/kgHigh protein binding, moderate tissue distribution.[10]
6-Chloroquinazoline Analogs Generally >95%VariableLipophilicity of side chains strongly influences both PPB and Vd. Highly lipophilic analogs tend to have higher PPB and larger Vd.
Metabolism

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is the body's primary mechanism for clearing drugs.[8] High metabolic instability leads to rapid clearance and poor drug exposure.

  • Metabolic Stability: Assays using human liver microsomes (HLM) or hepatocytes are used to predict in vivo clearance.[6][8] The goal is to design compounds with moderate stability to achieve a suitable half-life without accumulating to toxic levels.

  • CYP Inhibition: Compounds that inhibit CYP enzymes can cause drug-drug interactions (DDIs), a major safety concern.[11] It is crucial to screen for CYP inhibition early in development.

Compound ClassPrimary Metabolizing CYPIn Vitro Half-Life (HLM)DDI Potential
Gefitinib CYP3A4, CYP2D6ModerateInhibitor of CYP2D6
Erlotinib CYP3A4, CYP1A2ModerateInhibitor of CYP3A4
6-Chloroquinazoline Analogs Typically CYP3A4VariableDependent on substituents; aromatic moieties are common sites of oxidation. Screening against major CYPs is essential.
Excretion

Drugs and their metabolites are eliminated from the body, typically via the kidneys (urine) or liver (feces). The route and rate of excretion determine the final elimination half-life.

Experimental Workflows & Protocols

Accurate and reproducible in vitro data is the foundation of any successful drug discovery program.[12] Below are standardized protocols for key ADME assays.

Workflow for Initial ADME Screening

The following diagram illustrates a typical cascade for evaluating the ADME properties of a new chemical entity (NCE).

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Profile Confirmation cluster_2 Tier 3: In-Depth Characterization NCE New Chemical Entity (NCE) Sol Kinetic Solubility NCE->Sol Physicochemical Properties LogD LogD @ pH 7.4 Sol->LogD HLM Metabolic Stability (HLM, 1 point) LogD->HLM Caco2 Caco-2 Permeability HLM->Caco2 Promising Candidates PPB Plasma Protein Binding (RED) Caco2->PPB CYP_Inhib CYP Inhibition (5-isoform panel) PPB->CYP_Inhib MetID Metabolite Identification CYP_Inhib->MetID Lead Candidates HepStab Hepatocyte Stability MetID->HepStab Transporter Transporter Interaction HepStab->Transporter

Caption: A tiered approach to in vitro ADME screening for new chemical entities.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily cytochrome P450s.

Principle: The test compound is incubated with HLM and a cofactor regenerating system (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to calculate the intrinsic clearance.[6]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (e.g., Testosterone for CYP3A4)

  • 96-well incubation plate

  • Acetonitrile with internal standard (for quenching)

Procedure:

  • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

  • In the 96-well plate, add HLM to the buffer to a final concentration of 0.5 mg/mL.

  • Add the test compound working solution to the HLM mixture. Pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point for a parallel sample, which should be immediately quenched.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.[8]

Principle: Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier. The rate of transport of a compound from the apical (A) to the basolateral (B) side, and vice versa (B to A), is measured.

Materials:

  • Caco-2 cells seeded on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound dosing solution

  • Control compounds (High permeability: Propranolol; Low permeability: Lucifer Yellow)

  • 96-well plates for dosing and sampling

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Wash the cell monolayers with warm transport buffer.

  • A-to-B Permeability: Add the test compound dosing solution to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.

  • B-to-A Permeability: Add the test compound dosing solution to the basolateral (B) chamber. Add fresh buffer to the apical (A) chamber.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. A thorough understanding and early evaluation of pharmacokinetic properties are paramount to successfully translating potent compounds into viable drug candidates. By systematically modifying substituents and evaluating their impact on ADME properties using the workflows described, researchers can optimize for a balanced profile of potency, selectivity, and drug-likeness. Future efforts should focus on integrating in silico ADME prediction models with these robust in vitro assays to accelerate the design-make-test-analyze cycle and increase the probability of clinical success.[13]

References

  • BenchChem. Navigating the Maze: A Comparative Guide to the ADME Properties of Quinazolin-4(1H)-one Derivatives.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Zhao F, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. 2018.
  • Taylor & Francis Online. Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives.
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  • NIH PMC. Pharmacology of tyrosine kinase inhibitors in chronic myeloid leukemia; a clinician's perspective.
  • NIH PMC. Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients.
  • Alera Labs, LLC. In Vitro ADME Assays. 2019.
  • RePub, Erasmus University Repository. Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors.
  • RGUHS Journal of Pharmaceutical Sciences. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives.
  • ResearchGate. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
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The Versatility of the 6-Chloroquinazoline-2,4-diamine Scaffold: A Comparative Guide to its In Vitro and In Vivo Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is a perpetual endeavor. The quinazoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Within this class, the 6-Chloroquinazoline-2,4-diamine scaffold has emerged as a particularly versatile starting point for the development of inhibitors targeting a range of clinically relevant enzymes.

This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds derived from the this compound scaffold. Rather than focusing on the parent molecule, for which biological data is sparse, we will explore the utility of this scaffold by examining its derivatives in two key therapeutic areas: p21-activated kinase 4 (PAK4) inhibition and dihydrofolate reductase (DHFR) inhibition. Through objective comparisons with established alternatives and supported by experimental data, we will elucidate the potential and strategic considerations of employing this scaffold in modern drug discovery programs.

Part 1: The this compound Scaffold in PAK4 Inhibition

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. PAK4, a member of the group II PAKs, is frequently overexpressed in various cancers, making it an attractive target for anticancer drug development. The this compound scaffold has proven to be a fertile ground for the generation of potent and selective PAK4 inhibitors.

In Vitro Activity Comparison of PAK4 Inhibitors

A prime example of a potent PAK4 inhibitor derived from the this compound scaffold is the experimental compound CZh226 . To understand its performance, we compare its in vitro activity with PF-3758309 , a well-characterized pan-PAK inhibitor that entered clinical trials, and GNE-2861 , another selective PAK4 inhibitor.

CompoundScaffoldTarget(s)PAK4 Ki (nM)Cellular IC50 (A549 cells, nM)Reference
CZh226 This compound derivativePAK4Not ReportedModerate antiproliferative activity[1]
PF-3758309 PyrrolopyrazolePan-PAK2.7 - 4.527[2]
GNE-2861 Not specifiedPAK4Not ReportedNot Reported[3]

Note: Specific Ki for CZh226 against PAK4 is not explicitly stated in the provided reference, but it is described as a potent inhibitor. The antiproliferative activity in A549 cells was characterized as "moderate".

The data indicates that while PF-3758309 exhibits potent enzymatic and cellular activity, its pan-PAK inhibition profile may lead to off-target effects. The development of selective inhibitors like those derived from the this compound scaffold (e.g., CZh226) is a strategic approach to potentially mitigate such risks.[1][2][3]

Signaling Pathway of PAK4 in Cancer

The rationale for targeting PAK4 lies in its central role in oncogenic signaling. Upon activation by small GTPases like Cdc42, PAK4 phosphorylates a multitude of downstream substrates, leading to increased cell migration, invasion, and survival.

PAK4_Signaling cluster_upstream Upstream Activation cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Cdc42 Cdc42-GTP RTK->Cdc42 PAK4 PAK4 Cdc42->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates Bad Bad (inactive) PAK4->Bad phosphorylates Cofilin Cofilin (inactive) LIMK1->Cofilin Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Migration_Invasion Cell Migration & Invasion Actin_Dynamics->Migration_Invasion Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition CZh226 CZh226 (6-Chloroquinazoline- 2,4-diamine derivative) CZh226->PAK4 inhibits

Caption: Simplified PAK4 signaling pathway in cancer and the inhibitory action of CZh226.

In Vivo Efficacy of PAK4 Inhibitors

The ultimate test of a drug candidate's potential is its efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to assess in vivo antitumor activity.

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference
PAK4 Inhibitor (General) Nude mice with human tumor xenograftsOral or IP administrationSignificant tumor growth suppression[4][5]
KPT-9274 Mouse xenograft modelOral administrationSignificant reduction in tumor volume[6]

Note: Specific in vivo data for CZh226 was not available in the provided references. The table reflects general findings for PAK4 inhibitors and a clinical candidate, KPT-9274.

These in vivo studies underscore the therapeutic potential of PAK4 inhibition in oncology. The oral bioavailability of KPT-9274 highlights a desirable characteristic for patient convenience and compliance.[4][5][6]

Part 2: The this compound Scaffold in Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a long-standing target for antimicrobial and anticancer therapies. The 2,4-diaminoquinazoline structure mimics the endogenous substrate of DHFR, dihydrofolate, making it an excellent starting point for inhibitor design.

In Vitro Activity Comparison of DHFR Inhibitors

We compare a representative 2,4-diamino-5-chloro-6-substituted quinazoline with the classical DHFR inhibitor, Methotrexate (MTX) , a cornerstone of cancer chemotherapy.

CompoundTarget Organism/Cell LineDHFR IC50Cellular IC50Reference
2,4-diamino-5-chloro-6-substituted quinazoline derivative P. berghei (in vivo)Not ReportedPotent inhibition of L1210 Leukemia and B16 melanoma cells[7]
Methotrexate (MTX) HumanLow nMVaries by cell line (nM to µM)[8]

The potent in vitro activity of 2,4-diamino-5-chloro-6-substituted quinazoline derivatives against cancer cell lines suggests that this scaffold can be optimized to produce highly effective DHFR inhibitors.[7][8]

The Role of DHFR in Nucleotide Synthesis

DHFR's essential role in the de novo synthesis of purines and thymidylate makes it a critical choke point for rapidly dividing cells, such as cancer cells and microbes.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Serine Serine Glycine Glycine SHMT SHMT Methylene_THFGlycine Methylene_THFGlycine SHMT->Methylene_THFGlycine Methylene_THF 5,10-Methylene-THF TS Thymidylate Synthase (TS) Methylene_THF->TS Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis Purine Synthesis Purine_Synthesis->DNA_Synthesis Formyl_THF->Purine_Synthesis THFSerine THFSerine THFSerine->SHMT Quinazoline_Derivative 2,4-Diaminoquinazoline Derivative Quinazoline_Derivative->DHFR inhibits

Caption: The role of DHFR in the folate pathway and its inhibition by 2,4-diaminoquinazoline derivatives.

In Vivo Efficacy of DHFR Inhibitors

The in vivo efficacy of 2,4-diamino-5-chloro-6-substituted quinazoline derivatives has been demonstrated in a mouse model of malaria.

CompoundAnimal ModelDosing RegimenOutcomeReference
2,4-diamino-5-chloro-6-substituted quinazoline derivative Mice infected with P. berghei20 mg/kg orally100% suppression of parasitemia[7]
Methotrexate (MTX) Various tumor xenograft modelsVariesSignificant tumor growth inhibition[8]

The remarkable in vivo activity of these quinazoline derivatives at a relatively low oral dose highlights the potential of this scaffold for developing drugs with favorable pharmacokinetic properties.[7][8]

Part 3: Experimental Methodologies

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for the in vitro and in vivo assays discussed.

In Vitro Kinase Inhibition Assay (FRET-based)

This assay is commonly used to determine the potency of a compound against a specific kinase.

  • Reagents and Materials : Recombinant PAK4 enzyme, fluorescently labeled peptide substrate, ATP, assay buffer, test compounds, and a microplate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the PAK4 enzyme, the fluorescent peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a development reagent.

    • Measure the FRET signal on a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture : Culture the desired cancer cell line (e.g., A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

In Vivo Tumor Xenograft Study

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model : Use immunocompromised mice (e.g., nude or SCID mice).

  • Procedure :

    • Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H1975) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dosing schedule.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.[4][11]

Xenograft_Workflow Cell_Culture 1. Human Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Treatment vs. Vehicle) Randomization->Treatment Monitoring 6. Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: A typical workflow for an in vivo tumor xenograft study.

Conclusion

The this compound scaffold represents a highly valuable starting point in the design of targeted therapies. Its derivatives have demonstrated significant potential as potent and selective inhibitors of key oncogenic and microbial targets, including PAK4 and DHFR. The comparative data presented in this guide illustrates that while established drugs and clinical candidates set a high bar, the chemical tractability and favorable biological activities of compounds derived from this scaffold make it a compelling platform for further optimization and development. As our understanding of disease biology deepens, the versatility of scaffolds like this compound will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. [Link]
  • Lala, P., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Li, Y., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 962939. [Link]
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  • Lan, R., & Goutopoulos, A. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • Askar, A. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5188. [Link]
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  • Li, Y., et al. (2022). Drug discovery targeting p21-activated kinase 4 (PAK4): a patent review.
  • Al-Suhaimi, K. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(10), 1262. [Link]
  • Wikipedia contributors. (2024).
  • Sehrawat, R., et al. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 22(12), 1366-1396. [Link]
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  • Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446-9451. [Link]
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A Researcher's Guide to the Validation of 6-Chloroquinazoline-2,4-diamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imperative of Chemical Probe Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological role.[1] Unlike a drug, which is optimized for a clinical outcome, a probe is optimized to answer a specific biological question.[1] The Chemical Probes Portal and the European Federation for Medicinal Chemistry (EFMC) have established clear guidelines for what constitutes a high-quality probe.[6] Key criteria include:

  • Potency: The compound should modulate its target at low concentrations (typically sub-micromolar).

  • Selectivity: The probe should have a well-defined and narrow target profile. It must be significantly more potent against its intended target than other related proteins.

  • Mechanism of Action: The mode of interaction with the target (e.g., competitive, allosteric) should be understood.

  • Cellular Activity: The probe must be able to reach its target in a cellular environment and elicit a measurable biological response.

This validation guide is structured to systematically address these criteria for 6-chloroquinazoline-2,4-diamine.

Proposed Validation Workflow: A Multi-Pillar Approach

A robust validation plan should progress from basic biochemical characterization to complex cellular and functional assays. We propose a three-pillar workflow to comprehensively evaluate this compound.

Validation_Workflow cluster_0 Pillar 1: Biochemical Characterization cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Cellular Assays P1_Potency Biochemical Potency (IC50) vs. PAK4 P1_Selectivity Kinome-wide Selectivity (e.g., KINOMEscan) P1_MoA Mechanism of Action (e.g., ATP Competition) Rejected_Probe Reject or Re-optimize P1_Selectivity->Rejected_Probe Poor Selectivity P2_Permeability Cell Permeability (e.g., PAMPA) P1_MoA->P2_Permeability P2_Engagement Cellular Target Engagement (e.g., CETSA) P2_Permeability->P2_Engagement P3_Pathway Target Pathway Modulation (Western Blot) P2_Engagement->P3_Pathway P2_Engagement->Rejected_Probe No Engagement P3_Phenotype Phenotypic Response (e.g., Migration Assay) P3_Control Inactive Control Compound Comparison P3_Phenotype->Rejected_Probe Off-target Effects Validated_Probe Validated Probe Status P3_Control->Validated_Probe Start 6-Chloroquinazoline- 2,4-diamine Start->P1_Potency

Caption: A three-pillar workflow for validating this compound.

Pillar 1: In Vitro Biochemical Characterization

The initial step is to confirm direct interaction with the purified hypothesized target protein, PAK4, and assess selectivity against other kinases.

Experiment: Biochemical Potency against PAK4

Rationale: To determine the concentration at which this compound inhibits the enzymatic activity of purified PAK4 by 50% (IC50). This is the fundamental measure of a compound's potency.

Protocol: FRET-based Kinase Assay (e.g., Z'-Lyte™)

  • Reagents: Recombinant human PAK4 enzyme, ATP, specific peptide substrate, development reagents.

  • Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in a suitable buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Reaction: In a 384-well plate, add the PAK4 enzyme to wells containing the compound dilutions or DMSO vehicle control.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add the development reagent, which detects the ratio of phosphorylated to non-phosphorylated substrate via FRET. Incubate for 60 minutes.

  • Readout: Measure the fluorescence emission at two wavelengths using a compatible plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experiment: Kinome-wide Selectivity Profiling

Rationale: A good chemical probe must be selective. The 2,4-diaminoquinazoline scaffold is known to interact with the ATP-binding site of kinases, making it crucial to screen for activity against a broad panel of human kinases to identify potential off-targets.

Protocol: Competitive Binding Assay (e.g., KINOMEscan™)

  • Service: This assay is typically performed by a specialized commercial vendor.

  • Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of ~400-500 human kinases. The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.

  • Data Output: Results are reported as percent inhibition for each kinase. A high percent inhibition indicates a potential interaction.

  • Interpretation: The ideal probe will show strong inhibition of PAK4 and minimal inhibition (<30%) of other kinases. Any "hits" should be followed up with full IC50 determinations to quantify the potency of the off-target interaction.

Comparative Data (Hypothetical)
CompoundPAK4 IC50 (nM)PAK1 IC50 (nM)Selectivity (PAK1/PAK4)Kinome Scan (# hits >80% inh. @ 1µM)
This compound TBDTBDTBDTBD
CZh226 (Comparator) [5]11.1>3840~346-fold1 (PAK4)
PF-3758309 (Pan-PAK Inhibitor) 1.913~7-fold>10

This table presents hypothetical data for the test compound alongside published data for a selective (CZh226) and a non-selective (PF-3758309) PAK inhibitor to provide context for data interpretation.[5]

Pillar 2: Cellular Target Engagement

After confirming biochemical activity, it is critical to demonstrate that the compound can enter cells and physically bind to its target in a physiological context.[1]

Experiment: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Protocol: Western Blot-based CETSA

  • Cell Culture: Grow a relevant cell line known to express PAK4 (e.g., A549 lung cancer cells) to ~80% confluency.[5]

  • Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.

  • Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble PAK4 at each temperature point for both treated and vehicle samples using Western Blotting with a specific anti-PAK4 antibody.

  • Interpretation: In the presence of the compound, the curve of soluble PAK4 vs. temperature should shift to the right, indicating thermal stabilization and confirming target engagement.

CETSA_Workflow cluster_0 cluster_1 cluster_2 Cells Intact Cells Treatment Treat with Compound or DMSO Vehicle Cells->Treatment Heat Heat across a Temperature Gradient Treatment->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot for Soluble Target Protein Lysis->WB Curve Plot Soluble Protein vs. Temperature WB->Curve

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we use. This guide provides a detailed, safety-first framework for the proper disposal of 6-Chloroquinazoline-2,4-diamine (CAS No. 18671-95-9). The procedures outlined here are synthesized from regulatory standards and the toxicological profiles of analogous chemical structures, ensuring a cautious and compliant approach to waste management.

Disclaimer: A specific, official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is therefore based on a conservative hazard assessment derived from the known risks of chlorinated heterocyclic compounds, quinazoline derivatives, and related chemical structures which exhibit toxic and potentially carcinogenic properties.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national requirements.

Hazard Assessment: The "Why" Behind the Precautions

This compound is a chlorinated, nitrogen-containing heterocyclic compound. This chemical class warrants significant caution for several reasons:

  • Potential Cytotoxicity and Carcinogenicity: The quinazoline scaffold is a cornerstone in many biologically active molecules, including anticancer drugs.[4] Compounds with this core structure can interfere with biological processes. An SDS for a related complex quinazoline derivative explicitly warns that it "May cause cancer" (H350).[1] Therefore, this compound must be treated as potentially cytotoxic and carcinogenic.

  • Acute Toxicity: Safety data for analogous compounds indicate high acute toxicity. For example, 4-chloroquinazoline is classified as "Toxic if swallowed"[2], and other derivatives are noted as toxic if swallowed, inhaled, or in contact with skin.[1]

  • Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and are often toxic to aquatic life.[1][5] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to long-term environmental contamination.[6]

Due to these significant risks, this compound and all associated contaminated materials must be disposed of as hazardous chemical waste .

Personnel Protection: Your First Line of Defense

Before handling the compound for disposal, ensure all required Personal Protective Equipment (PPE) is in use. The level of PPE required is dictated by the potential for high toxicity and carcinogenicity.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption.[1] Double-gloving provides an extra layer of protection against tears and contamination during removal.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects eyes from splashes of solutions or accidental aerosolization of the solid powder.[7]
Lab Coat A dedicated lab coat, preferably with elastic cuffs. Disposable gowns are recommended for larger quantities.Protects skin and personal clothing from contamination. A dedicated coat prevents the spread of the chemical outside the lab.
Respiratory Protection Required if handling the powder outside of a certified chemical fume hood or glove box. A NIOSH-approved N95 respirator may be sufficient for incidental transfers, but a fit-tested elastomeric half-mask respirator with P100 filters is recommended for spill cleanup or weighing larger quantities.Prevents inhalation of the fine powder, which is a primary route of exposure.[1]
Waste Segregation and Containment: The Core Protocol

Proper segregation is critical to ensure safe disposal and regulatory compliance. Mixing hazardous waste with non-hazardous waste increases disposal costs and regulatory burdens.[8] this compound waste must be segregated as Halogenated Organic Waste .[9]

  • Identify All Waste Streams:

    • Pure Chemical Waste: Unused or expired this compound solid.

    • Contaminated Labware: Glassware (e.g., flasks, beakers), plasticware (e.g., pipette tips, centrifuge tubes), and any other items that have come into direct contact with the compound.

    • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated protective equipment.

    • Spill Cleanup Materials: Absorbent pads, vermiculite, or other materials used to clean a spill.

  • Select Appropriate Waste Containers:

    • For Solids (Pure Chemical & Debris): Use a UN-rated, sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must be clearly labeled for solid waste to prevent accidental mixing with liquid waste.

    • For Contaminated Sharps: Needles, scalpels, or broken glassware must be placed in a designated, puncture-proof sharps container.

    • For Contaminated Lab Coats/Gowns: Place in a designated, labeled bag for hazardous waste incineration.

  • Label the Waste Container:

    • The container must be labeled before the first item of waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste" .[10]

      • The full chemical name: "this compound" . Avoid abbreviations.

      • The specific hazard characteristics: "Toxic," "Potential Carcinogen," "Environmental Hazard" .

      • An accumulation start date (the date the first piece of waste is added).

  • Accumulate Waste Safely:

    • Keep the hazardous waste container sealed at all times, except when adding waste.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]

    • The SAA must be under the control of the operator and clearly marked.

    • Ensure incompatible waste streams (e.g., acids, oxidizers) are not stored nearby.

  • Arrange for Disposal:

    • Once the container is full, or in accordance with your institution's EHS schedule, arrange for a pickup by trained hazardous waste personnel.

    • Never pour this chemical waste down the drain.[9]

    • The primary disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.

Decontamination and Spill Management

Accidents happen, and a clear, pre-defined spill protocol is essential for safety.

  • For non-disposable glassware, a triple rinse procedure is recommended. The first two rinses should be with a solvent in which the compound is soluble (e.g., DMSO, Methanol). These rinsates are considered hazardous waste and must be collected in a labeled "Halogenated Organic Solvent Waste" container. The final rinse can be with water and detergent.

  • Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water. The wipes used for decontamination are also hazardous waste.

  • Alert Personnel: Immediately alert others in the lab and cordon off the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles. If the spill involves a significant amount of powder outside a fume hood, evacuate the area and contact EHS. A respirator will be required for cleanup.

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with an absorbent material like vermiculite or a chemical spill pad to prevent it from becoming airborne. Do not dry sweep.

    • For Solution Spills: Cover with absorbent pads, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed spill material into the designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Waste Generated (Pure Chemical, Contaminated PPE, Labware, Spill Debris) characterize Characterize Waste: This compound start->characterize Step 1 hazard_id Hazard ID: - Halogenated Organic - Toxic - Potential Carcinogen characterize->hazard_id Step 2 container Select & Pre-Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' hazard_id->container Step 3 accumulate Accumulate in SAA (Keep Container Closed) container->accumulate Step 4 ehs_pickup Arrange EHS Pickup accumulate->ehs_pickup Step 5 incineration High-Temperature Incineration ehs_pickup->incineration Final Path

Caption: Decision workflow for the disposal of this compound.

References

  • PharmWaste Technologies, Inc.
  • ACS Publications.
  • ACTA.
  • United Nations Office on Drugs and Crime.Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
  • PubChem.1,3,5-Triazine-2,4-diamine, 6-chloro-.[Link]
  • PubChem.2,4-Quinazolinediamine, 5-chloro-.[Link]
  • U.S. Environmental Protection Agency.EPA HAZARDOUS WASTE CODES.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 6-Chloroquinazoline-2,4-diamine. As a compound frequently utilized in medicinal chemistry and drug development, its potential hazards necessitate a rigorous and well-understood safety protocol.[1][2][3][4][5] This document moves beyond a simple checklist, offering a causal-driven approach to personal protective equipment (PPE) selection and use, ensuring that researchers, scientists, and drug development professionals can operate with a high degree of safety and confidence.

Hazard Profile and Risk Mitigation: The "Why" Behind the Protocol

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be developed by examining the known hazards of structurally similar chlorinated quinazolines and diamino compounds. The primary risks are associated with the compound's potential toxicity and irritant properties.

Data from analogous chemicals indicate significant hazards[6][7]:

  • Acute Toxicity: Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled. Exposure can lead to immediate health effects.

  • Skin and Eye Damage: Many chlorinated heterocyclic compounds are known to cause skin irritation and serious eye damage.[6][8]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[7]

  • Sensitization & Carcinogenicity: There is a potential for allergic skin reactions and, based on data from related structures, a possibility of carcinogenicity, demanding minimal exposure.

Given this profile, the core principle of our safety directive is containment and avoidance of direct contact . Every procedural step and PPE recommendation is designed to create multiple barriers between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport N/ASafety GlassesNitrile GlovesLab CoatN/A
Weighing Solid Compound Certified Chemical Fume HoodChemical Safety GogglesNitrile GlovesFully-Buttoned Lab CoatN/A (Handled by Fume Hood)
Preparing Solutions Certified Chemical Fume HoodChemical Safety Goggles & Face ShieldNitrile GlovesFully-Buttoned Lab CoatN/A (Handled by Fume Hood)
Running Reactions Certified Chemical Fume HoodChemical Safety GogglesNitrile GlovesFully-Buttoned Lab CoatN/A (Handled by Fume Hood)
Spill Cleanup N/AChemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved respirator with particulate filter
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes must be worn at all times when handling the compound.[9] During procedures with a high risk of splashing, such as transferring solutions, a face shield must be worn in addition to goggles .[10][11]

  • Skin and Body Protection :

    • Gloves : Nitrile gloves are the minimum requirement. Always inspect gloves for tears or punctures before use.[9] Practice the "double-gloving" technique for extended operations. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[10]

    • Laboratory Coat : A clean, flame-resistant lab coat, fully buttoned, is mandatory.[9] This provides a removable barrier to protect personal clothing from contamination.

  • Respiratory Protection :

    • Primary Control : A certified chemical fume hood is the primary and most critical engineering control.[12] All operations involving the solid compound or its solutions must be conducted within a functioning fume hood to prevent the inhalation of dusts or aerosols.[9]

    • Secondary Control : In the rare event a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an appropriate particulate filter is required.[9][13]

Procedural Guidance: Integrating Safety into Your Workflow

Safe handling is a systematic process. Adherence to the following steps ensures that PPE is used effectively.

Step 1: Pre-Handling Preparation
  • Area Inspection : Confirm that the workspace, particularly the chemical fume hood, is clean and uncluttered.[9]

  • Locate Safety Equipment : Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.[11]

  • PPE Donning : Put on all required PPE as outlined in the table above. The sequence of donning is critical for ensuring proper protection.

Step 2: Handling the Compound
  • Weighing and Transfer : Conduct all weighing and transfers of the solid powder exclusively within a chemical fume hood to contain airborne particles.[9]

  • Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[9]

  • Post-Handling : After use, decontaminate all surfaces and equipment. Remove PPE carefully to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[6]

PPE Donning and Doffing Workflow

The following diagram illustrates the correct procedure for putting on and taking off PPE to minimize exposure and cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 End End: Exit Lab Doff4->End Start Start: Enter Lab Start->Don1

Caption: Workflow for correct PPE donning and doffing sequence.

Emergency Protocols

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[6]

Waste Disposal

All waste containing this compound, including contaminated PPE, weighing papers, and solutions, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a clearly labeled, sealed, and chemical-resistant container.[12]

  • Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.[9]

  • Disposal : Dispose of the hazardous waste through your institution's approved EHS program. Never dispose of this chemical down the drain or in regular trash.[6][12]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond mere compliance, ensuring the well-being of yourself and your colleagues while enabling groundbreaking research.

References

  • Pharmaceutical Information. (2024). SOP for Handling of Chemicals and Reagents.
  • SynCrest Inc. (n.d.). Handling of reagents.
  • DC Fine Chemicals. (2024). Chemical Reagents: The key to accurate and safe experiments in the laboratory.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • SlideShare. (n.d.). Chemical Safety and Handling in Pharmaceutical Industries.pptx.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation.
  • Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.